molecular formula C8H8O4S B362671 2,5-Thiophenedicarboxylic acid dimethyl ester CAS No. 4282-34-2

2,5-Thiophenedicarboxylic acid dimethyl ester

Cat. No.: B362671
CAS No.: 4282-34-2
M. Wt: 200.21g/mol
InChI Key: CYUGNCLRGFKPAE-UHFFFAOYSA-N
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Description

2,5-Thiophenedicarboxylic acid dimethyl ester (CAS 4282-34-2) is a high-purity ester derivative of 2,5-thiophenedicarboxylic acid, characterized by a thiophene ring core functionalized with two methoxycarbonyl groups at the 2 and 5 positions . This compound is supplied as a white to off-white crystalline powder with a minimum purity of 98% . In scientific research, this diester serves as a versatile monomer and a key synthetic intermediate. It is notably applied in the production and research of polyethylene terephthalate (PET) plastics, where it can be incorporated to modify polymer properties . Furthermore, its role in microbial and environmental chemistry is highlighted by its identity as a metabolic intermediate. Studies on the microbial metabolism of alkylthiophenes have shown that 2,5-thiophenedicarboxylic acid can be produced from other substrates and is subsequently degraded by mixed microbial populations, with this dimethyl ester derivative being identified analytically in such studies . The compound has also been documented to react with aminophenols to form fluorescent products, indicating its utility in the synthesis of novel fluorescent markers or materials . Key Specifications: • CAS Number: 4282-34-2 • Molecular Formula: C8H8O4S • Molecular Weight: 200.21 g/mol • Physical Form: White powder • Boiling Point: >148°C • Density: ~1.294 g/cm³ • Storage: Store at 2-8°C Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct a full risk assessment and adhere to all applicable laboratory safety protocols before use.

Properties

IUPAC Name

dimethyl thiophene-2,5-dicarboxylate
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InChI

InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUGNCLRGFKPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227144
Record name 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester
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Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-34-2
Record name 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester
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Record name 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester
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Record name Dimethyl thiophene-2,5-dicarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-thiophenedicarboxylic acid dimethyl ester (DMTC), a key chemical intermediate. The document details its synthesis, physical and chemical properties, and applications, with a focus on methodologies and data relevant to research and development.

Introduction

This compound, also known as dimethyl 2,5-thiophenedicarboxylate, is an organic compound featuring a central thiophene ring substituted at the 2 and 5 positions with dimethyl ester groups.[1] Its molecular formula is C₈H₈O₄S.[1] This compound serves as a valuable building block in the synthesis of various materials and is noted for its high reactivity and light sensitivity.[1] The parent dicarboxylic acid is a precursor in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs, highlighting the potential of its derivatives in medicinal chemistry and materials science.[2]

Synonyms:

  • 2,5-diMethyl thiophene-2,5-dicarboxylate[1]

  • diMethyl thiophene-2,5-dicarboxylate[1]

  • 2,5-Bismethoxycarbonylthiophene[3]

  • Dimethyl thiophene-2,5-carboxylate[3]

Synthesis of this compound

The synthesis of DMTC can be achieved through several routes. A prominent method involves a multi-step process starting from an adipic acid derivative, proceeding through a tetrahydrothiophene intermediate, which is then halogenated and dehydrohalogenated to yield the final aromatic product.

dot```dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", color="#202124"];

// Nodes A [label="α,α'-Dibromoadipic Acid\nDimethyl Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Tetrahydrothiophene-2,5-dicarboxylic\nAcid Dimethyl Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3,4-Dichlorotetrahydrothiophene-2,5-dicarboxylic\nAcid Dimethyl Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="2,5-Thiophenedicarboxylic Acid\nDimethyl Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagent Nodes R1 [label="Sodium Sulfide\nin Methanol", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R2 [label="Chlorine (Cl2)\nin Chlorobenzene", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; R3 [label="Base (e.g., NaOH)\nor Heat", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> R1 [dir=none, style=dashed]; R1 -> B [label="Cyclization"];

B -> R2 [dir=none, style=dashed]; R2 -> C [label="Chlorination"];

C -> R3 [dir=none, style=dashed]; R3 -> D [label="Dehydrochlorination"]; }

Caption: Relationship between TDCA, DMTC, and their applications.

  • Chemical Synthesis: DMTC is a key intermediate in the synthesis of more complex molecules and materials. [1]Its diester functionality allows for reactions such as transesterification and amidation to create a variety of derivatives.

  • Polymer Science: The compound is used in the synthesis of 100% bio-based poly(alkylene 2,5-thiophenedicarboxylate) polyesters. [4]These materials are being investigated as sustainable alternatives for applications like packaging. [4]* Pharmacological Research: The properties of DMTC are being studied for potential therapeutic applications, positioning it as a pharmacological agent of interest. [1]The parent acid, 2,5-thiophenedicarboxylic acid (TDCA), is a known building block for fungicides and anti-cancer drugs. [2]* Materials Science: TDCA is used as a linker to generate coordination networks and novel liquid crystals due to its diverse coordination modes. [2]This suggests that DMTC could also serve as a precursor for advanced materials with unique optical or electronic properties.

References

Spectroscopic Profile of Dimethyl 2,5-Thiophenedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl 2,5-thiophenedicarboxylate, a key building block in the synthesis of various organic materials and pharmacologically active compounds. The following sections detail its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data for dimethyl 2,5-thiophenedicarboxylate is summarized below. These values are essential for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Dimethyl 2,5-Thiophenedicarboxylate

Chemical Shift (δ) ppmMultiplicityAssignment
~7.8SingletThiophene ring protons (C3-H, C4-H)
~3.9SingletMethyl ester protons (-OCH₃)

Table 2: Predicted ¹³C NMR Spectral Data for Dimethyl 2,5-Thiophenedicarboxylate

Chemical Shift (δ) ppmAssignment
~162Carbonyl carbon (-C=O)
~140Thiophene ring carbons (C2, C5)
~133Thiophene ring carbons (C3, C4)
~53Methyl ester carbon (-OCH₃)

Table 3: Experimental NMR Spectral Data for Dimethyl 2,5-Furandicarboxylate (Analogue for Comparison)

NucleusChemical Shift (δ) ppmMultiplicity
¹H7.25Singlet
¹H3.85Singlet
¹³C158.5-
¹³C147.0-
¹³C118.5-
¹³C52.0-
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of dimethyl 2,5-thiophenedicarboxylate provides valuable information about the functional groups present in the molecule.

Table 4: FT-IR Spectral Data for Dimethyl 2,5-Thiophenedicarboxylate [1]

Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakC-H stretch (aromatic)
~2950WeakC-H stretch (methyl)
~1720StrongC=O stretch (ester)
~1540MediumC=C stretch (thiophene ring)
~1250StrongC-O stretch (ester)
~750StrongC-S stretch (thiophene ring)
Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data for Dimethyl 2,5-Thiophenedicarboxylate [2]

m/zRelative Intensity (%)Assignment
200100[M]⁺ (Molecular ion)
169~80[M - OCH₃]⁺
141~40[M - COOCH₃]⁺
113~30[M - 2 x COOCH₃ + H]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Weigh 5-10 mg of high-purity dimethyl 2,5-thiophenedicarboxylate.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final volume should be around 0.5 mL.

2.1.2. Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

  • Grind a small amount (1-2 mg) of dimethyl 2,5-thiophenedicarboxylate with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

2.2.2. Data Acquisition

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

2.3.1. Sample Preparation

  • Prepare a dilute solution of dimethyl 2,5-thiophenedicarboxylate (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2.3.2. Data Acquisition (Electron Ionization - EI)

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Record the mass spectrum, noting the mass-to-charge ratio (m/z) and relative abundance of the detected ions.

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Prepare Samples FTIR FT-IR Spectroscopy Prep->FTIR Prepare Samples MS Mass Spectrometry Prep->MS Prepare Samples NMR_Analysis NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Analysis FTIR_Analysis FT-IR Data Analysis (Functional Groups) FTIR->FTIR_Analysis MS_Analysis MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation Combine Data FTIR_Analysis->Structure_Elucidation Combine Data MS_Analysis->Structure_Elucidation Combine Data

Caption: A general workflow for the spectroscopic analysis of a compound.

References

An In-depth Technical Guide to the Characterization of Dimethyl 2,5-Thiophenedicarboxylate (CAS Number: 4282-34-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,5-thiophenedicarboxylate, identified by the CAS number 4282-34-2, is a thiophene derivative with a molecular formula of C₈H₈O₄S. The core structure consists of a five-membered aromatic thiophene ring substituted at the 2 and 5 positions with methoxycarbonyl groups. Thiophene and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the characterization of dimethyl 2,5-thiophenedicarboxylate, including its physicochemical properties, proposed synthesis and purification protocols, and spectroscopic data. Furthermore, this guide explores the potential biological activities and mechanisms of action based on the known pharmacology of structurally related thiophene compounds.

Physicochemical Properties

A summary of the key physicochemical properties of dimethyl 2,5-thiophenedicarboxylate is presented in Table 1. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueReference
CAS Number 4282-34-2N/A
Molecular Formula C₈H₈O₄SN/A
Molecular Weight 200.21 g/mol N/A
Melting Point 148.5-149.5 °C[1]
Boiling Point 291.6 °C at 760 mmHg[1]
Density 1.294 g/cm³[1]
Appearance White to off-white crystalline solidInferred
Solubility Soluble in many organic solventsInferred

Synthesis and Purification

Proposed Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis of dimethyl 2,5-thiophenedicarboxylate from 2,5-thiophenedicarboxylic acid using methanol as the reagent and sulfuric acid as the catalyst.

Materials:

  • 2,5-Thiophenedicarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-thiophenedicarboxylic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

G TDCA 2,5-Thiophenedicarboxylic Acid Reflux Reflux (4-6h) TDCA->Reflux MeOH Methanol MeOH->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Workup Aqueous Workup Reflux->Workup Purification Purification Workup->Purification Product Dimethyl 2,5-Thiophenedicarboxylate Purification->Product

Synthesis Workflow
Purification Protocol

The crude dimethyl 2,5-thiophenedicarboxylate can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane).

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified dimethyl 2,5-thiophenedicarboxylate.

Spectroscopic Characterization

While experimental spectra for dimethyl 2,5-thiophenedicarboxylate are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • A singlet corresponding to the two equivalent protons on the thiophene ring is expected in the aromatic region, likely around δ 7.5-8.0 ppm.

  • A singlet for the six equivalent protons of the two methyl ester groups is expected around δ 3.8-4.0 ppm.

¹³C NMR:

  • A signal for the carbonyl carbon of the ester groups is expected around δ 160-165 ppm.

  • Signals for the quaternary carbons of the thiophene ring attached to the ester groups are expected around δ 140-145 ppm.

  • A signal for the protonated carbons of the thiophene ring is expected around δ 130-135 ppm.

  • A signal for the methyl carbons of the ester groups is expected around δ 52-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

  • A strong C=O stretching vibration for the ester carbonyl groups around 1720-1740 cm⁻¹.

  • C-O stretching vibrations for the ester linkage around 1200-1300 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.

  • C=C stretching vibrations for the thiophene ring around 1400-1500 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) groups.

Potential Biological Activities and Mechanisms of Action

Specific biological studies on dimethyl 2,5-thiophenedicarboxylate are limited. However, the broader class of thiophene derivatives has been extensively investigated, revealing a wide range of pharmacological activities. It is plausible that dimethyl 2,5-thiophenedicarboxylate may exhibit similar properties.

Potential Therapeutic Areas
  • Anticancer: Many thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis and cell cycle arrest.

  • Antimicrobial: Thiophene-containing compounds have shown activity against a spectrum of bacteria and fungi.

  • Anti-inflammatory: Certain thiophene derivatives can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related thiophene compounds, dimethyl 2,5-thiophenedicarboxylate could potentially modulate key cellular signaling pathways implicated in disease.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Some thiophene derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits p65 p65 p50 p50 p65_n p65 p65->p65_n Translocation p50_n p50 p50->p50_n Translocation Thiophene Thiophene Derivative (e.g., Dimethyl 2,5-thiophenedicarboxylate) Thiophene->IKK Potential Inhibition DNA DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription p65_n->DNA p50_n->DNA

Potential Inhibition of the NF-κB Signaling Pathway

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain thiophene derivatives have been found to interfere with this pathway, leading to anticancer effects.

G Ext_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cell_Response Thiophene Thiophene Derivative (e.g., Dimethyl 2,5-thiophenedicarboxylate) Thiophene->Raf Potential Inhibition Thiophene->MEK Potential Inhibition

Potential Modulation of the MAPK/ERK Signaling Pathway

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of dimethyl 2,5-thiophenedicarboxylate, a series of in vitro assays can be performed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl 2,5-thiophenedicarboxylate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of dimethyl 2,5-thiophenedicarboxylate in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Start Seed Cells in 96-well Plate Adhere Incubate Overnight Start->Adhere Treat Treat with Compound Adhere->Treat Incubate_24_72 Incubate (24-72h) Treat->Incubate_24_72 Add_MTT Add MTT Solution Incubate_24_72->Add_MTT Incubate_2_4 Incubate (2-4h) Add_MTT->Incubate_2_4 Add_DMSO Add DMSO Incubate_2_4->Add_DMSO Read_Absorbance Read Absorbance Add_DMSO->Read_Absorbance Analyze Calculate IC₅₀ Read_Absorbance->Analyze

Workflow for MTT Cytotoxicity Assay

Conclusion

Dimethyl 2,5-thiophenedicarboxylate (CAS 4282-34-2) is a readily characterizable small molecule. While specific biological data is currently sparse, its structural relationship to a broad class of pharmacologically active thiophene derivatives suggests significant potential for applications in drug discovery and development. The protocols and predictive data presented in this guide offer a solid foundation for researchers to synthesize, purify, and characterize this compound, as well as to initiate investigations into its potential anticancer, antimicrobial, and anti-inflammatory properties. Further experimental validation is necessary to elucidate the specific biological activities and mechanisms of action of dimethyl 2,5-thiophenedicarboxylate.

References

An In-depth Technical Guide to the Solubility of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,5-thiophenedicarboxylic acid dimethyl ester (CAS 4282-34-2), a key intermediate in the synthesis of various materials and pharmaceutical compounds. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this document provides a thorough overview of its expected solubility characteristics in common laboratory solvents based on fundamental chemical principles and available information on related thiophene derivatives. Furthermore, this guide presents detailed experimental protocols for the precise determination of its solubility, empowering researchers to generate critical data for applications in process chemistry, formulation development, and analytical sciences.

Introduction

This compound is a heterocyclic compound with the molecular formula C₈H₈O₄S.[1] It serves as a valuable building block in the synthesis of polymers, dyes, and pharmacologically active molecules.[1] A fundamental physicochemical property governing the utility of any chemical compound in these applications is its solubility. Solubility data is critical for:

  • Process Chemistry: Selecting appropriate solvents for reaction media, crystallization, and purification.

  • Formulation Development: Designing effective delivery systems and ensuring the homogeneity of mixtures.

  • Analytical Method Development: Preparing solutions of known concentrations for techniques such as chromatography and spectroscopy.

Physicochemical Properties

  • Molecular Formula: C₈H₈O₄S

  • Molecular Weight: 200.21 g/mol [1]

  • Appearance: Typically a solid at room temperature.

  • Melting Point: 148.5-149.5 °C[1]

  • Boiling Point: 291.6 °C at 760 mmHg[1]

Qualitative Solubility Profile

Based on the principle of "like dissolves like" and information regarding the solubility of thiophene and its derivatives, a qualitative solubility profile for this compound can be inferred. Thiophene itself is generally insoluble in water but soluble in most organic solvents, including alcohol and ether.[2][3] The presence of two methyl ester groups in the target molecule introduces polarity, but the overall structure remains predominantly organic.

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Protic WaterInsolubleThe hydrophobic thiophene ring and hydrocarbon portions of the ester groups are expected to dominate over the polar carbonyl groups, leading to poor solvation by water. Thiophene itself is insoluble in water.[2][4]
Methanol, EthanolSparingly Soluble to SolubleThese alcohols can engage in hydrogen bonding with the ester's oxygen atoms and have nonpolar alkyl chains that can interact with the thiophene ring. Recrystallization of related compounds is sometimes performed from alcohols.[5]
Polar Aprotic Acetone, Ethyl AcetateSolubleThese solvents possess a dipole moment and can effectively solvate the polar ester groups. Ethyl acetate is a good solubilizer for esters.[6]
Dichloromethane (DCM), ChloroformSolubleThese chlorinated solvents are effective at dissolving a wide range of organic compounds. DCM is often used as a solvent in reactions involving thiophene derivatives.[7]
Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)SolubleThese are strong polar aprotic solvents capable of dissolving many organic solids. THF and DMSO are common solvents for the synthesis of thiophene compounds.[7]
Nonpolar Toluene, BenzeneSparingly SolubleThe aromatic nature of these solvents allows for π-stacking interactions with the thiophene ring. Thiophene is soluble in toluene and benzene.[4]
Hexane, HeptaneInsoluble to Sparingly SolubleThe high polarity of the diester functional groups makes the compound unlikely to be soluble in nonpolar aliphatic solvents. However, some thiophene derivatives show solubility in hexane.[8]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[9][10][11][12]

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the solute in a known volume or mass of the solvent after evaporation.[9]

Apparatus and Materials:

  • This compound (solute)

  • Selected solvent of high purity

  • Analytical balance (± 0.1 mg accuracy)

  • Vials or flasks with secure caps

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.22 μm PTFE)

  • Glass syringes

  • Pre-weighed glass evaporating dishes or vials

  • Drying oven

  • Desiccator

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess is confirmed by the presence of undissolved solid material at the bottom of the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or orbital shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24 hours) to ensure the solution is fully saturated.[13] Consistent agitation helps to accelerate this process.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe.

    • Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish. Record the exact volume of the filtrate.

  • Solvent Evaporation:

    • Place the evaporating dish in a drying oven set to a temperature well below the boiling point of the solute but sufficient to evaporate the solvent (e.g., 50-60 °C). A gentle stream of nitrogen can be used to speed up evaporation.

    • Continue heating until the solvent has completely evaporated and a constant weight of the dried solid solute is achieved.

  • Weighing and Calculation:

    • Cool the evaporating dish containing the dried solute in a desiccator to prevent moisture absorption.

    • Weigh the dish on an analytical balance.

    • The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate (L)

    To ensure accuracy, the experiment should be performed in triplicate.

Alternative Methods

For more rapid or sensitive measurements, other techniques can be employed:

  • UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus concentration can be created. The concentration of a filtered saturated solution can then be determined by measuring its absorbance.[13][14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method. A calibration curve is generated by injecting known concentrations of the compound. The concentration of the filtered saturated solution is then determined by HPLC analysis, which also has the advantage of separating the compound from any soluble impurities.[16][17]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining solubility using the gravimetric method.

Solubility_Workflow Workflow for Gravimetric Solubility Determination cluster_prep Preparation & Equilibration cluster_separation Sample Processing cluster_analysis Analysis & Calculation start Start add_excess Add excess solute to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24h with agitation) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw supernatant and filter into a pre-weighed dish settle->filter evaporate Evaporate solvent to dryness in a drying oven filter->evaporate weigh Cool in desiccator and weigh dried solute evaporate->weigh calculate Calculate solubility (mass of solute / volume of filtrate) weigh->calculate end End calculate->end

Caption: Logical workflow for the gravimetric determination of solubility.

References

In-depth Technical Guide: Thermal Stability of Dimethyl Thiophene-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of dimethyl thiophene-2,5-dicarboxylate, a key monomer in the synthesis of advanced polymers and a potential building block in pharmaceutical development. Understanding the thermal properties of this compound is crucial for its processing, storage, and application.

Core Thermal Properties

Dimethyl thiophene-2,5-dicarboxylate exhibits moderate thermal stability. While specific thermogravimetric analysis (TGA) data for the pure compound is not extensively documented in publicly available literature, its thermal behavior can be reliably inferred from its structural analog, dimethyl terephthalate (DMT), and from the processing conditions of polymers derived from it. The thermal degradation of pure DMT in an inert atmosphere is known to be a primary one-step process occurring in the range of 300-450°C. Given the structural similarities, a comparable thermal stability profile is anticipated for dimethyl thiophene-2,5-dicarboxylate.

The melting point of dimethyl thiophene-2,5-dicarboxylate has been reported to be in the range of 150-151°C. This relatively high melting point suggests strong intermolecular forces within the crystal lattice, contributing to its stability at ambient temperatures.

Quantitative Data Summary
PropertyValueNotes
Melting Point (°C) 150 - 151Experimental value.
Estimated Decomposition Temperature Range (°C) 300 - 450Estimated based on the thermal decomposition of its structural analog, dimethyl terephthalate (DMT), in an inert atmosphere.

Experimental Protocols

Detailed methodologies for determining the thermal properties of dimethyl thiophene-2,5-dicarboxylate are provided below. These protocols are based on standard techniques for thermal analysis.

Synthesis of Dimethyl Thiophene-2,5-dicarboxylate

A common route for the synthesis of dimethyl thiophene-2,5-dicarboxylate involves the esterification of thiophene-2,5-dicarboxylic acid.[1]

Materials:

  • Thiophene-2,5-dicarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • A suspension of thiophene-2,5-dicarboxylic acid in an excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

  • The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • After cooling to room temperature, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude dimethyl thiophene-2,5-dicarboxylate.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of dimethyl thiophene-2,5-dicarboxylate.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • A small sample of the purified dimethyl thiophene-2,5-dicarboxylate (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • The sample is heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

  • The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative degradation.

  • The mass of the sample is recorded as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which a 5% weight loss (Td5%) occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of dimethyl thiophene-2,5-dicarboxylate.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • A small, accurately weighed sample of the purified compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are heated at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting point (e.g., from 25°C to 200°C).

  • The heat flow to the sample is measured relative to the reference.

  • The melting point is determined as the peak temperature of the endothermic melting transition.

  • The enthalpy of fusion can be calculated by integrating the area of the melting peak.

Visualizations

Experimental Workflow for Thermal Stability Assessment

G cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_results Data Interpretation s1 Esterification of Thiophene-2,5-dicarboxylic Acid s2 Purification by Recrystallization s1->s2 tga Thermogravimetric Analysis (TGA) s2->tga Sample dsc Differential Scanning Calorimetry (DSC) s2->dsc Sample tga_result Decomposition Temperature (Td) tga->tga_result dsc_result Melting Point (Tm) Enthalpy of Fusion (ΔHf) dsc->dsc_result

Caption: Workflow for Thermal Stability Analysis.

References

In-depth Technical Guide: Photophysical Properties of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 2,5-thiophenedicarboxylic acid dimethyl ester and its derivatives. While direct, extensive photophysical data for the parent dimethyl ester is limited in publicly available literature, this document synthesizes information from related thiophene-based chromophores and polymers to provide insights into its expected behavior. This guide covers the synthesis, spectral properties, and potential applications of this class of compounds, with a focus on their luminescent characteristics. Detailed experimental protocols for key characterization techniques are also provided to aid researchers in their own investigations.

Introduction

Thiophene-based organic molecules have garnered significant interest in materials science and medicinal chemistry due to their unique electronic and optical properties. The rigid, planar structure of the thiophene ring, coupled with its electron-rich nature, makes it an excellent building block for π-conjugated systems. These systems often exhibit interesting photophysical behaviors, including strong absorption in the UV-visible region and fluorescence emission, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

2,5-Thiophenedicarboxylic acid and its esters are versatile synthons for the creation of more complex thiophene-containing architectures, including oligomers and polymers. The dimethyl ester derivative, in particular, serves as a key monomer in the synthesis of bio-based polyesters with high-performance characteristics. Understanding the fundamental photophysical properties of this core molecule is crucial for the rational design of new materials with tailored optical functionalities.

This guide will explore the available data and theoretical expectations for the photophysical properties of this compound and its derivatives, summarize key experimental methodologies, and provide a foundation for future research in this area.

Synthesis and Chemical Properties

This compound can be synthesized from 2,5-thiophenedicarboxylic acid through esterification. The diacid itself can be prepared via various synthetic routes. One common method involves the reaction of adipic acid with thionyl chloride.[1]

Chemical Structure:

  • IUPAC Name: Dimethyl thiophene-2,5-dicarboxylate

  • Molecular Formula: C₈H₈O₄S

  • Molecular Weight: 200.21 g/mol

  • CAS Number: 4282-34-2

Photophysical Properties

Direct and detailed quantitative photophysical data for this compound is not extensively reported in peer-reviewed literature. However, based on the behavior of structurally similar thiophene derivatives and oligomers, we can infer its likely properties. Thiophene-based chromophores typically exhibit absorption maxima in the near-UV to visible range, with fluorescence emission at slightly longer wavelengths.

The photophysical properties are expected to be influenced by the electronic nature of substituents on the thiophene ring and the surrounding solvent environment. Electron-donating groups tend to cause a red-shift (bathochromic shift) in both absorption and emission spectra, while electron-withdrawing groups can have a more complex effect.

For illustrative purposes, the following table summarizes photophysical data for a related terminally acylated terthiophene, which provides an example of the typical range for such properties in thiophene-based systems. It is important to note that these values are not for this compound itself but for a more complex derivative.

Table 1: Photophysical Properties of a Representative Acylated Terthiophene Derivative [2]

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ps)
Bis-pivaloyl terthiopheneChloroform409.4464.2, 491.20.71~400

Note: This data is for a related compound and should be considered as an example of the photophysical properties of a functionalized thiophene system, not as the direct properties of this compound.

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves several key experimental techniques.

Synthesis of Dimethyl 2,5-Thiophenedicarboxylate

A common method for the synthesis of dimethyl 2,5-thiophenedicarboxylate involves the esterification of 2,5-thiophenedicarboxylic acid.

Workflow for Esterification:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A 2,5-Thiophenedicarboxylic acid D Reflux A->D B Methanol (excess) B->D C Catalytic H₂SO₄ C->D E Neutralization (e.g., NaHCO₃) D->E F Extraction (e.g., Ethyl Acetate) E->F G Column Chromatography F->G H Dimethyl 2,5-thiophenedicarboxylate G->H

Caption: General workflow for the synthesis of dimethyl 2,5-thiophenedicarboxylate.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0.

  • Blank Measurement: Record a baseline spectrum of the pure solvent in the cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the molar extinction coefficient (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission of light from a molecule after it has absorbed light.

Protocol:

  • Sample Preparation: Use the same solution prepared for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Excitation: Excite the sample at its absorption maximum (λ_max) or another appropriate wavelength.

  • Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

  • Data Analysis: Determine the wavelength of maximum emission (λ_em) and the Stokes shift (the difference in nanometers between λ_max and λ_em).

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Workflow for Relative Quantum Yield Measurement:

G A Prepare solutions of unknown and standard (absorbance < 0.1 at excitation wavelength) B Measure UV-Vis absorption spectra A->B C Measure fluorescence emission spectra (identical excitation wavelength and instrument settings) A->C E Calculate Quantum Yield using the formula: Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x² / n_std²) B->E D Integrate the area under the emission spectra C->D D->E

Caption: Workflow for determining relative fluorescence quantum yield.

Where:

  • Φ_x and Φ_std are the quantum yields of the unknown and standard.

  • I_x and I_std are the integrated emission intensities.

  • A_x and A_std are the absorbances at the excitation wavelength.

  • n_x and n_std are the refractive indices of the respective solvents.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Protocol:

  • Instrument Setup: Use a TCSPC instrument with a pulsed light source (e.g., a laser diode or LED) with a wavelength at or near the sample's absorption maximum.

  • Sample and Reference Measurement: Measure the fluorescence decay of the sample solution and a scattering solution (for the instrument response function, IRF).

  • Data Analysis: Deconvolute the IRF from the sample decay and fit the resulting curve to an exponential decay model to determine the fluorescence lifetime(s).

Structure-Property Relationships and Signaling Pathways

The photophysical properties of thiophene derivatives are intrinsically linked to their molecular structure. The extent of π-conjugation, the presence of donor and acceptor groups, and the overall molecular geometry all play crucial roles.

Logical Relationship of Photophysical Processes:

G S0 Ground State (S₀) Absorption Absorption (hν) S1 Excited Singlet State (S₁) Fluorescence Fluorescence (k_f) S1->Fluorescence Radiative Decay IC Internal Conversion (k_ic) S1->IC Non-radiative Decay ISC Intersystem Crossing (k_isc) S1->ISC Spin Conversion T1 Excited Triplet State (T₁) Phosphorescence Phosphorescence (k_p) T1->Phosphorescence Radiative Decay Absorption->S1 Excitation

Caption: Jablonski diagram illustrating the principal photophysical pathways.

Applications

Derivatives of this compound hold promise in several fields:

  • Organic Electronics: As building blocks for conjugated polymers used in OLEDs and organic photovoltaics (OPVs). The tunable fluorescence and charge-transport properties are key advantages.

  • Bio-based Polymers: As monomers for high-performance, sustainable plastics with potential applications in packaging and textiles.[3]

  • Fluorescent Probes: Functionalized derivatives could be developed as sensors for ions or biomolecules, where changes in the fluorescence signal indicate the presence of the target analyte.

Conclusion

While a comprehensive photophysical dataset for this compound is not yet readily available, this guide provides a framework for understanding its expected properties based on the behavior of related thiophene compounds. The synthetic accessibility of this molecule and its derivatives, combined with the versatile photophysical properties of the thiophene core, make it a promising platform for the development of new functional materials. The experimental protocols and theoretical considerations outlined herein offer a valuable resource for researchers aiming to explore the potential of this intriguing class of molecules. Further detailed characterization of the parent dimethyl ester is warranted to fully unlock its potential in various scientific and technological applications.

References

Thiophene-Based Diesters: A Technical Guide to Their Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the synthesis, properties, and diverse applications of thiophene-based diesters in materials science. This document is intended for researchers, scientists, and professionals in materials science and drug development, providing an in-depth overview of this promising class of organic compounds.

Thiophene-based diesters are emerging as highly versatile building blocks for a new generation of advanced materials. Their unique electronic and structural properties, stemming from the electron-rich thiophene ring, make them ideal candidates for a wide range of applications, from high-performance biodegradable plastics to sophisticated organic electronics. This guide details the synthesis, characterization, and potential uses of these materials, with a focus on quantitative data and detailed experimental protocols.

Core Applications and Material Properties

Thiophene-based polyesters, synthesized from thiophene dicarboxylic acids or their diester derivatives, exhibit a remarkable combination of high thermal stability, excellent mechanical strength, and, in some cases, biodegradability. These properties position them as potential bio-based alternatives to petroleum-derived plastics like polyethylene terephthalate (PET).[1][2][3]

Furthermore, the inherent electronic characteristics of the thiophene ring have led to the exploration of thiophene-based diesters and their polymeric derivatives in organic electronics.[4] Key application areas include:

  • Biodegradable Polymers: Thiophene-based copolyesters have been synthesized that demonstrate tunable thermal and mechanical properties, with some exhibiting significant weight loss under enzymatic hydrolysis, highlighting their potential for sustainable packaging.[1]

  • Thermotropic Liquid Crystalline Polyesters (TLCPs): The incorporation of thiophene units into polyester chains can induce liquid crystalline behavior, leading to materials with high thermal stability and excellent mechanical properties.[5]

  • Organic Electronics: Thiophene-based materials are pivotal in the development of organic semiconductors.[6][7] Thiophene-based diesters have been specifically investigated for their use in electrochromic devices, where they exhibit reversible color changes upon the application of an electrical potential.[8]

  • Organic Photovoltaics (OPVs): The unique properties of fused-thiophene systems make them suitable for use in organic solar cells.[9]

Quantitative Data Summary

The following tables summarize the key performance indicators for various thiophene-based polyesters, facilitating a clear comparison of their properties.

Table 1: Thermal Properties of Thiophene-Based Copolyesters

Polymer NameGlass Transition Temperature (Tg) (°C)Melting Point (Tm) (°C)Decomposition Temperature (Td, 5%) (°C)
PTB50H5079.0185.0407.3
PTB75H2592.1194.2405.1
PTB25H7572.3173.7410.2
PTHH69.4-415.5
PHS(20)~70->300
PHS(90)~100->300

Data sourced from multiple studies.[1][2][3]

Table 2: Mechanical Properties of Thiophene-Based Copolyesters

Polymer NameTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PTB50H5070.59501.63
PTB75H2565.28401.67
PTB25H7546.46411.62
PHS(20)~23--
PHS(90)~80--
PNTF~63113-

Data sourced from multiple studies.[1][2][3][10]

Table 3: Properties of Thiophene-2,5-Diesters for Electrochromic Devices

CompoundReduction Potential (V vs Ag/Ag+)Absorption Maxima (nm)Coloration Efficiency (cm²/C)
Me-Th-1.87, -2.48406, 610up to 512
Et-Th-1.90, -2.55408, 625up to 512
iPr-Th-1.95, -2.65415, 640up to 512
Oct-Th-2.00, -2.68420, 655up to 512

Data for a series of thiophene-2,5-dicarboxylic acid diesters.[8]

Experimental Protocols

Synthesis of Thiophene-Based Polyesters via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation for synthesizing poly(alkylene 2,5-thiophenedicarboxylate)s.

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTF)

  • Aliphatic diol (e.g., 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, 1,6-hexanediol)

  • Titanium(IV) butoxide (TBT) catalyst

  • Titanium(IV) isopropoxide (TTIP) catalyst

Procedure:

  • Esterification:

    • Charge the glass reactor with DMTF and the chosen aliphatic diol in a 1:2 molar ratio.

    • Add the TBT and TTIP catalysts (200 ppm each).

    • Heat the reactor to a set temperature (e.g., 180-200 °C) under a nitrogen atmosphere.

    • Stir the mixture and distill the methanol byproduct. The reaction is complete when the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 210-240 °C.

    • Slowly reduce the pressure to below 100 Pa to facilitate the removal of the excess diol.

    • Continue the reaction under high vacuum and stirring for a defined period (e.g., 2-3 hours) until a high viscosity is achieved.

    • Cool the reactor to room temperature and collect the resulting polymer.

This is a generalized protocol based on cited literature.[11]

Synthesis of Thiophene-2,5-Dicarboxylic Acid Diesters

Materials:

  • Thiophene-2,5-dicarboxylic acid

  • Thionyl chloride

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Corresponding alcohol (e.g., methanol, ethanol, isopropanol)

Procedure:

  • Acid Chloride Formation:

    • Convert thiophene-2,5-dicarboxylic acid to its bis(chloroanhydride) by reacting it with thionyl chloride in the presence of a catalytic amount of DMF.

  • Esterification:

    • React the resulting bis(chloroanhydride) with the desired alcohol to yield the corresponding thiophene-2,5-dicarboxylic acid diester.

    • The products can be purified by standard methods such as recrystallization or chromatography.[8]

Visualizing a Key Workflow

The following diagram illustrates the general workflow from monomer selection to the evaluation of a thiophene-based polymer for a target application, highlighting the critical decision-making points and characterization steps.

Workflow Monomer Monomer Selection (Thiophene-based diester) Synthesis Polymer Synthesis (e.g., Melt Polycondensation) Monomer->Synthesis Input Characterization Material Characterization Synthesis->Characterization Structural Structural Analysis (NMR, FTIR) Characterization->Structural Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Mechanical Mechanical Testing (Tensile Tests) Characterization->Mechanical Electronic Electronic Properties (CV, Spectroelectrochemistry) Characterization->Electronic Properties Property Evaluation Decision Performance Meets Requirements? Properties->Decision Application Target Application Application->Decision Sets Requirements Structural->Properties Thermal->Properties Mechanical->Properties Electronic->Properties Optimize Optimize Synthesis or Monomer Decision->Optimize No Final Final Material Decision->Final Yes Optimize->Monomer

Caption: Workflow for developing thiophene-based polymers.

The structure-property relationship is a fundamental concept in materials science, and for thiophene-based polymers, it dictates their ultimate performance. The following diagram illustrates how the molecular structure influences the final material properties.

StructureProperty Structure Molecular Structure - Thiophene unit - Ester linkage - Aliphatic/Aromatic diol - Side chains Interactions Intermolecular Interactions - π-π stacking - van der Waals forces - Dipole-dipole interactions Structure->Interactions Properties Material Properties Thermal Stability Mechanical Strength Electronic Conductivity Optical Properties Structure->Properties Direct Influence Morphology Solid-State Morphology - Crystallinity - Chain packing - Phase separation Interactions->Morphology Morphology->Properties

Caption: Structure-property relationships in thiophene polymers.

References

An In-depth Technical Guide on the Biological Activity of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activity of 2,5-thiophenedicarboxylic acid dimethyl ester and its parent compound, 2,5-thiophenedicarboxylic acid. While this compound is primarily utilized in chemical synthesis and as a monomer for bio-based polyesters, its structural relationship to biologically active thiophene derivatives warrants an examination of its potential pharmacological properties.[1][2][3] This document summarizes the available data, details relevant experimental methodologies, and visualizes key processes to support further research and development.

Chemical and Physical Properties

This compound, also known as dimethyl 2,5-thiophenedicarboxylate, is an ester derivative of 2,5-thiophenedicarboxylic acid.[3][4]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 4282-34-2 [3][4]
Molecular Formula C₈H₈O₄S [3]
Molecular Weight 200.21 g/mol -
Melting Point 148.5-149.5 °C [3]
Boiling Point 291.6 °C at 760 mmHg [3]

| Density | 1.294 g/cm³ |[3] |

Synthesis Overview

This compound is typically synthesized from its parent diacid, 2,5-thiophenedicarboxylic acid (2,5-TDCA). The synthesis of 2,5-TDCA itself can be achieved through various methods, including the reaction of adipic acid with thionyl chloride.[5][6] The subsequent esterification to yield the dimethyl ester is a standard chemical procedure.

G General Synthesis Pathway A Adipic Acid C 2,5-Thiophenedicarboxylic Acid (2,5-TDCA) A->C Chlorination & Cyclization B Thionyl Chloride (SOCl₂) B->C E 2,5-Thiophenedicarboxylic Acid Dimethyl Ester C->E Esterification D Methanol (CH₃OH) D->E

Caption: General synthesis workflow for this compound.

Biological Activity

Direct studies on the biological activity of this compound are limited in the available literature. Its primary applications are in materials science, particularly in the synthesis of bio-based polyesters.[1][2] However, the parent compound, 2,5-thiophenedicarboxylic acid (2,5-TDCA), and other thiophene derivatives have been investigated for various pharmacological activities.[6][7][8]

3.1. Anticancer Activity of the Parent Acid

Computational and in-silico studies have been conducted on 2,5-thiophenedicarboxylic acid to evaluate its potential as an anticancer agent.[7] Molecular docking analyses have explored its interaction with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7] These studies suggest that the diacid may bind to the ATP binding site of EGFR, indicating a potential mechanism for inhibiting tumor cell proliferation.[7]

G Hypothetical EGFR Inhibition Pathway cluster_cell Cancer Cell EGFR EGFR Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates ATP ATP ATP->EGFR Binds TDCA 2,5-Thiophenedicarboxylic Acid TDCA->EGFR Potential Inhibition (Docking Study)

Caption: Potential mechanism of action based on molecular docking studies of 2,5-TDCA.[7]

Furthermore, various other thiophene derivatives have demonstrated significant antiproliferative activity against cancer cell lines such as breast cancer (T47D, MCF-7) and hepatocellular carcinoma (Hep3B).[9][10]

3.2. Antimicrobial and Antifungal Activity of Related Compounds

Thiophene-based compounds are a well-established class of heterocyclic molecules with a broad spectrum of antimicrobial activities.[8] While data for the dimethyl ester is not available, derivatives of 2,5-thiophenedicarboxylic acid and other thiophene carboxamides have shown promise. For instance, a silver(I) supramolecular network incorporating thiophene-2,5-dicarboxylate exhibited potent antibacterial properties against E. coli and S. aureus.[11] Other studies on thiophene derivatives have reported activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[8][12]

Table 2: Summary of Antimicrobial Activity for Thiophene-2,5-dicarboxylate Derivatives

Compound/Complex Target Organism Activity Metric Result Reference
Silver(I) Supramolecular Network with Thiophene-2,5-dicarboxylate E. coli MIC 15-20 ppm [11]
Silver(I) Supramolecular Network with Thiophene-2,5-dicarboxylate S. aureus MIC 20-30 ppm [11]
Various 2-thiophene carboxylic acid thioureides Bacillus subtilis MIC 7.8 - 125 µg/mL [12]
Various 2-thiophene carboxylic acid thioureides Gram-negative clinical strains MIC 31.25 - 250 µg/mL [12]

| Various 2-thiophene carboxylic acid thioureides | Candida albicans, Aspergillus niger | MIC | 31.25 - 62.5 µg/mL |[12] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, methodologies used for its parent acid and related derivatives provide a framework for future studies.

4.1. In Vitro Anticancer Activity Assay (General Protocol)

This protocol is based on methodologies used for evaluating related thiophene compounds.[13]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 5,000 cells per well and incubated for 24-72 hours to allow for attachment.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations in triplicate. A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT or CellTiter 96 AQueous One Solution Cell Proliferation Assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

G Workflow for In Vitro Anticancer Assay A Culture Cancer Cell Lines B Seed Cells in 96-Well Plates A->B C Treat Cells with Test Compound B->C D Incubate for 72 hours C->D E Add Viability Reagent (e.g., MTT) D->E F Measure Absorbance E->F G Calculate IC₅₀ Value F->G

Caption: A typical workflow for assessing the in vitro anticancer activity of a test compound.

4.2. Antimicrobial Susceptibility Testing - Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used for thiophene derivatives.[12]

  • Inoculum Preparation: A standardized suspension of the microbial strain (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microplate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbe, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound is a compound with established utility in polymer chemistry. While direct evidence of its biological activity is currently lacking, the documented anticancer and antimicrobial properties of its parent diacid and other thiophene derivatives suggest that it may be a valuable scaffold for further investigation. Future research should focus on the direct biological evaluation of the dimethyl ester and its derivatives to explore their potential as therapeutic agents. The protocols and data presented in this guide offer a foundation for such research endeavors.

References

Methodological & Application

synthesis of 2,5-thiophenedicarboxylic acid dimethyl ester from the dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl 2,5-thiophenedicarboxylate is a valuable monomer in the synthesis of advanced bio-based polymers, serving as a key building block for materials with applications in sustainable packaging.[1] Its synthesis from 2,5-thiophenedicarboxylic acid is a fundamental esterification reaction. This application note provides a detailed protocol for the synthesis of dimethyl 2,5-thiophenedicarboxylate via Fischer-Speier esterification, a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2][3][4]

Reaction Principle

The synthesis proceeds via an acid-catalyzed nucleophilic acyl substitution. The carboxylic acid is protonated by a strong acid catalyst, typically sulfuric acid, which activates the carbonyl group towards nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, a large excess of methanol is used, and the water formed during the reaction is removed.[2][3][4]

Materials and Methods

Materials:

  • 2,5-Thiophenedicarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel, filter paper)

  • Standard laboratory glassware

Experimental Protocol

A detailed, step-by-step protocol for the synthesis of dimethyl 2,5-thiophenedicarboxylate is provided below.

Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-thiophenedicarboxylic acid (10.0 g, 58.1 mmol).

  • Add 100 mL of anhydrous methanol to the flask.

  • Slowly and carefully, add concentrated sulfuric acid (2.0 mL) to the suspension while stirring.

  • Attach a reflux condenser to the flask.

Reaction Execution:

  • Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification:

  • Remove the excess methanol using a rotary evaporator.

  • To the resulting residue, add 100 mL of dichloromethane and 100 mL of water.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic (bottom) layer.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and 50 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain the final dimethyl 2,5-thiophenedicarboxylate as a solid.

Data Presentation

ParameterValue
Starting Material2,5-Thiophenedicarboxylic acid
ProductDimethyl 2,5-thiophenedicarboxylate
Molecular FormulaC₈H₈O₄S
Molecular Weight200.21 g/mol
AppearanceWhite to off-white solid
Melting Point148-151 °C
Expected Yield85-95%

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the synthesis of dimethyl 2,5-thiophenedicarboxylate.

Experimental Workflow:

G Experimental Workflow A 1. Mix 2,5-Thiophenedicarboxylic acid, Methanol, and H₂SO₄ B 2. Reflux for 4-6 hours A->B C 3. Cool to Room Temperature B->C D 4. Remove Excess Methanol (Rotary Evaporation) C->D E 5. Add Dichloromethane and Water D->E F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Layer (Water, NaHCO₃, Brine) F->G H 8. Dry with Anhydrous MgSO₄ G->H I 9. Filter and Concentrate (Rotary Evaporation) H->I J 10. Recrystallize Crude Product I->J K 11. Isolate Pure Dimethyl 2,5-Thiophenedicarboxylate J->K

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The Fischer-Speier esterification is a reliable and high-yielding method for the synthesis of dimethyl 2,5-thiophenedicarboxylate from its corresponding dicarboxylic acid. The provided protocol offers a detailed guide for researchers in the fields of polymer chemistry and drug development. The use of excess methanol and an acid catalyst effectively drives the reaction to completion, and a standard aqueous work-up and recrystallization yield a high-purity product.

References

Application Notes and Protocols: Esterification of 2,5-Thiophenedicarboxylic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dimethyl 2,5-thiophenedicarboxylate via the acid-catalyzed esterification of 2,5-thiophenedicarboxylic acid with methanol. This process, a classic example of Fischer esterification, is a fundamental reaction for the production of thiophene-based compounds utilized in the development of polymers, pharmaceuticals, and advanced materials.[1] Included are comprehensive experimental procedures, a summary of reaction parameters, and analytical data for the characterization of the final product. Additionally, relevant biological signaling pathways involving thiophene derivatives are illustrated to provide context for their application in drug development.

Introduction

2,5-Thiophenedicarboxylic acid (TDCA) is a versatile heterocyclic building block in organic synthesis. Its derivatives, particularly the dimethyl ester, serve as important monomers in the production of high-performance bio-based polyesters and other functional polymers. In the pharmaceutical industry, thiophene-containing molecules are integral to the development of a wide range of therapeutic agents, including anti-inflammatory and anticancer drugs. The esterification of TDCA with methanol is a crucial step in modifying its properties for these applications, enhancing its solubility and reactivity for subsequent chemical transformations.

The reaction proceeds via the Fischer esterification mechanism, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] The use of an excess of the alcohol (methanol) and a strong acid catalyst, such as sulfuric acid, drives the equilibrium towards the formation of the diester, dimethyl 2,5-thiophenedicarboxylate.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of dimethyl 2,5-thiophenedicarboxylate.

2.1. Materials and Reagents

  • 2,5-Thiophenedicarboxylic acid (≥98% purity)

  • Methanol (anhydrous, ≥99.8%)

  • Sulfuric acid (concentrated, 95-98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium chloride (saturated aqueous solution, brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or Ethyl Acetate (reagent grade)

  • Hexanes or Ethanol (for recrystallization)

2.2. Equipment

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel (250 mL or 500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for recrystallization

  • pH paper or pH meter

2.3. Reaction Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-thiophenedicarboxylic acid (e.g., 5.0 g).

  • Addition of Reagents: To the flask, add a large excess of anhydrous methanol (e.g., 100 mL). Stir the suspension to ensure good mixing.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 2 mL) to the stirring suspension. The addition should be done cautiously as the reaction is exothermic.[3]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath.[4] Maintain the reflux with continuous stirring for a period of 4 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

2.4. Work-up and Purification

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate (e.g., 100 mL) and transfer the solution to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Be cautious of effervescence due to CO2 evolution.[3]

  • Washing: Wash the organic layer with brine (1 x 50 mL) to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization: Purify the crude solid by recrystallization.[5][6] Dissolve the crude product in a minimal amount of a hot solvent such as a mixture of hexanes and ethyl acetate or ethanol.[7] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

3.1. Reaction Parameters

The following table summarizes typical reaction parameters for the esterification of 2,5-thiophenedicarboxylic acid with methanol. Yields are representative and can vary based on the specific conditions and scale of the reaction.

ParameterValue/RangeReference
Reactant Ratio (Methanol:TDCA) 10:1 to 20:1 (molar excess)General Fischer Esterification
Catalyst Concentrated H₂SO₄[4][8]
Catalyst Loading 5-10 mol%General Fischer Esterification
Reaction Temperature 65-70 °C (Reflux)[4]
Reaction Time 4 - 12 hours[9]
Typical Yield 75-95%[4][9]

3.2. Analytical Data of Dimethyl 2,5-Thiophenedicarboxylate

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point 148-151 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8 (s, 2H, thiophene-H), ~3.9 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~162 (C=O), ~140 (thiophene C-CO), ~134 (thiophene C-H), ~52 (-OCH₃)
FTIR (KBr, cm⁻¹) ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester), ~1250 (C-O stretch)

Visualizations

4.1. Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Add TDCA and Methanol Add TDCA and Methanol Add H2SO4 Add H2SO4 Add TDCA and Methanol->Add H2SO4 Reflux (4-12h) Reflux (4-12h) Add H2SO4->Reflux (4-12h) Cool to RT Cool to RT Reflux (4-12h)->Cool to RT Remove Methanol Remove Methanol Cool to RT->Remove Methanol Dissolve in DCM/EtOAc Dissolve in DCM/EtOAc Remove Methanol->Dissolve in DCM/EtOAc Wash with NaHCO3 Wash with NaHCO3 Dissolve in DCM/EtOAc->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry with MgSO4 Dry with MgSO4 Wash with Brine->Dry with MgSO4 Filter and Concentrate Filter and Concentrate Dry with MgSO4->Filter and Concentrate Recrystallize Recrystallize Filter and Concentrate->Recrystallize Isolate and Dry Isolate and Dry Recrystallize->Isolate and Dry Pure Product Pure Product Isolate and Dry->Pure Product

Caption: Workflow for the synthesis of dimethyl 2,5-thiophenedicarboxylate.

4.2. Fischer Esterification Mechanism

G Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Methanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester Ester Protonated Ester->Ester - H+

Caption: Simplified mechanism of Fischer esterification.

4.3. Signaling Pathway Inhibition by a Thiophene Derivative

G cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Binds Dishevelled Dishevelled Frizzled/LRP->Dishevelled Activates GSK-3β/APC/Axin GSK-3β/APC/Axin (Destruction Complex) Dishevelled->GSK-3β/APC/Axin Inhibits β-catenin β-catenin GSK-3β/APC/Axin->β-catenin Phosphorylates for Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Translocates to nucleus and binds Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates Thiophene Derivative Thiophene Derivative Thiophene Derivative->GSK-3β/APC/Axin May promote destruction complex activity Thiophene Derivative->β-catenin Inhibits nuclear translocation

Caption: Inhibition of the Wnt/β-catenin pathway by certain thiophene derivatives.[10]

Discussion

The Fischer esterification of 2,5-thiophenedicarboxylic acid is a robust and scalable method for the synthesis of its dimethyl ester. The reaction is governed by equilibrium, and therefore, the use of a large excess of methanol is crucial for achieving high yields. Concentrated sulfuric acid serves as an effective catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[2]

The work-up procedure is designed to remove the acid catalyst and any unreacted starting material. The final purification by recrystallization is essential to obtain a product of high purity, which is particularly important for polymerization reactions and pharmaceutical applications where impurities can have significant adverse effects.

The characterization of the product by NMR and FTIR spectroscopy confirms the successful formation of the diester. The disappearance of the broad O-H stretch of the carboxylic acid in the FTIR spectrum and the appearance of a strong C=O stretch for the ester, along with the characteristic signals in the NMR spectra, are indicative of the completed reaction.

The diagrams provided illustrate the logical flow of the experimental procedure and the fundamental chemical and biological principles relevant to this synthesis. The inhibition of signaling pathways such as the Wnt/β-catenin pathway by thiophene-containing compounds highlights the importance of this class of molecules in modern drug discovery.[10]

Conclusion

This application note provides a comprehensive and detailed protocol for the esterification of 2,5-thiophenedicarboxylic acid with methanol. The provided experimental details, data, and visualizations serve as a valuable resource for researchers in organic synthesis, polymer chemistry, and medicinal chemistry. The successful synthesis and purification of dimethyl 2,5-thiophenedicarboxylate open avenues for the development of novel materials and therapeutic agents.

References

Application Notes and Protocols for the Purification of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2,5-thiophenedicarboxylic acid dimethyl ester, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. The following methods—recrystallization, flash column chromatography, and vacuum distillation—are described to achieve high purity of the target compound.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system. For this compound, which is a solid at room temperature, recrystallization is an effective method to remove minor impurities.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Methanol is a suitable solvent for the recrystallization of this compound, as the ester is derived from methanol. Other polar organic solvents like ethanol or acetone can also be tested.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Experimental Protocol: Two-Solvent Recrystallization
  • Solvent System Selection: A common two-solvent system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. For this ester, a possible system is dichloromethane (good solvent) and hexane (poor solvent).

  • Dissolution: Dissolve the crude ester in a minimal amount of hot dichloromethane.

  • Inducing Crystallization: While the solution is still warm, add hexane dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Re-dissolution and Cooling: Add a few drops of hot dichloromethane to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, washing with a cold mixture of the two solvents.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their polarity. This method is particularly useful for separating the desired ester from byproducts with different polarities.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase and Column Packing: Use silica gel (230-400 mesh) as the stationary phase. Pack a glass column with the silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

  • Column Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a 9:1 hexane/ethyl acetate mixture.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation of Pure Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Vacuum Distillation

Vacuum distillation is employed to purify compounds that have high boiling points or are thermally unstable at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature, thus preventing decomposition.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Initiating Distillation: Begin stirring and gradually reduce the pressure inside the apparatus to the desired level.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point of the desired ester will depend on the vacuum achieved.

  • Completion: Stop the distillation before the distilling flask runs dry.

  • Isolation: Carefully release the vacuum and allow the apparatus to cool to room temperature before collecting the purified liquid, which should solidify upon cooling.

Quantitative Data Summary

Purification MethodKey ParametersTypical Conditions/ReagentsExpected Purity
Recrystallization Solvent(s)Methanol or Dichloromethane/Hexane>98%
TemperatureDissolution at boiling point, crystallization at 0-25 °C
Flash Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)>99%
Mobile Phase (Eluent)Hexane/Ethyl Acetate gradient (e.g., 100:0 to 90:10)
Vacuum Distillation Pressure1-10 mmHg (typical)>99%
Boiling PointDependent on pressure (e.g., estimated 150-180 °C at 5 mmHg)

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Ester solvent Add Minimal Hot Solvent crude->solvent dissolved Dissolved Ester Solution solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Vacuum Drying washing->drying pure Pure Crystals drying->pure Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation crude Crude Ester dry_load Dry Load onto Silica Gel crude->dry_load loaded_column Loaded Column dry_load->loaded_column column_prep Pack Column with Silica Slurry column_prep->loaded_column elution Elute with Solvent Gradient loaded_column->elution fractions Collect Fractions elution->fractions tlc Monitor by TLC fractions->tlc combine Combine Pure Fractions tlc->combine evaporation Solvent Evaporation (Rotovap) combine->evaporation pure Pure Product evaporation->pure Vacuum_Distillation_Workflow cluster_setup Setup & Distillation cluster_collection Collection cluster_isolation Isolation crude Crude Ester setup Assemble Vacuum Distillation Apparatus crude->setup distill Heat under Reduced Pressure setup->distill collect Collect Distillate (Constant Temp.) distill->collect cool Cool and Release Vacuum collect->cool pure Pure Product (Solidified) cool->pure

Application Notes and Protocols for the Melt Polycondensation of Dimethyl 2,5-Thiophenedicarboxylate with 1,4-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of poly(butylene 2,5-thiophenedicarboxylate) (PBTF), a promising bio-based polyester, through a two-step melt polycondensation reaction. The procedure outlines the reaction between dimethyl 2,5-thiophenedicarboxylate (DMTF) and 1,4-butanediol (BDO). Additionally, protocols for the characterization of the resulting polymer are provided.

Overview of the Synthesis

The synthesis of PBTF is a two-stage process performed via melt polycondensation. The first stage, transesterification, involves the reaction of dimethyl 2,5-thiophenedicarboxylate with 1,4-butanediol in the presence of a catalyst to form bis(4-hydroxybutyl) 2,5-thiophenedicarboxylate and methanol, which is subsequently removed. The second stage, polycondensation, is conducted under high vacuum and elevated temperatures to promote the polymerization of the monomers into high molecular weight PBTF, with the elimination of excess 1,4-butanediol.

Experimental Protocols

Materials
  • Dimethyl 2,5-thiophenedicarboxylate (DMTF)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or Titanium(IV) isopropoxide (TTIP) (catalyst)

  • Nitrogen (high purity)

  • Chloroform

  • Methanol

  • Hexafluoro-2-propanol (for purification, optional)

Equipment
  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.

  • Heating mantle or oil bath with a temperature controller.

  • Vacuum pump capable of reaching high vacuum (<1 mbar).

  • Schlenk line for inert atmosphere operations.

Synthesis of Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)

This protocol is based on a typical laboratory-scale synthesis.

Stage 1: Transesterification

  • Reactor Setup: Assemble the glass reactor and ensure all glassware is dry. The reactor should be equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Charging Reactants: Charge the reactor with dimethyl 2,5-thiophenedicarboxylate (DMTF) and 1,4-butanediol (BDO). A typical molar ratio of BDO to DMTF is 2:1 to ensure complete conversion of the diester.[1][2][3]

  • Catalyst Addition: Add the catalyst, such as titanium(IV) butoxide (TBT) or a combination of TBT and titanium(IV) isopropoxide (TTIP). A typical catalyst concentration is around 200-400 ppm relative to the weight of the final polymer.[1][3]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the transesterification stage.

  • Heating and Reaction: Begin stirring and gradually heat the reaction mixture to 170-190°C.[4] Methanol will be produced as a byproduct and should be collected in the receiving flask.

  • Monitoring Progress: The transesterification reaction is typically carried out for 2-4 hours, or until approximately 90% of the theoretical amount of methanol has been distilled off.[2][4]

Stage 2: Polycondensation

  • Applying Vacuum: Gradually reduce the pressure inside the reactor to a high vacuum (e.g., < 0.1 mbar) over a period of 30-60 minutes.

  • Increasing Temperature: Simultaneously, increase the temperature of the reaction mixture to 220-230°C.[4][5]

  • Polymerization: Continue the reaction under high vacuum and elevated temperature. The excess 1,4-butanediol will be distilled off. The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.

  • Monitoring Polymerization: The progress of the polycondensation can be monitored by the increase in the stirrer's torque or by observing the "rod-climbing" or "Weissenberg" effect, where the polymer climbs the stirrer shaft.[4]

  • Reaction Termination: Once a constant high torque is reached or the desired viscosity is achieved (typically after 2-4 hours in the polycondensation stage), the reaction is stopped.[6]

  • Cooling and Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting PBTF polymer, a yellowish solid, can then be recovered from the reactor.[6]

Purification of PBTF

For analytical purposes, the synthesized PBTF can be purified.

  • Dissolution: Dissolve the crude polymer in a suitable solvent, such as a mixture of hexafluoro-2-propanol and chloroform.[6]

  • Precipitation: Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol, with vigorous stirring.

  • Washing and Drying: Collect the precipitated white, flocculent PBTF by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 30-40°C until a constant weight is achieved.[6]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the PBTF polymer.

  • Sample Preparation: Dissolve 5-10 mg of the purified PBTF in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.[4]

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer. The chemical shifts will confirm the presence of the thiophene ring, the butylene glycol units, and the ester linkages.

Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Sample Preparation: Prepare a dilute solution of the purified PBTF (e.g., 1 mg/mL) in a suitable solvent such as chloroform or tetrahydrofuran (THF).[4]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.

  • Calibration: Calibrate the system using polystyrene standards of known molecular weights.[4]

  • Analysis: Inject the sample solution and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the PBTF, such as the glass transition temperature (Tg) and the melting temperature (Tm).

  • Sample Preparation: Accurately weigh 5-10 mg of the purified PBTF into an aluminum DSC pan and seal it.[4]

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a heating rate of 10°C/min to erase the thermal history.[4]

    • Hold at this temperature for 3 minutes.

    • Cool the sample to a low temperature (e.g., -60°C) at a controlled rate (e.g., 10°C/min).[4]

    • Heat the sample again to 200°C at a heating rate of 10°C/min.[4]

  • Analysis: The glass transition temperature (Tg) is determined from the inflection point in the baseline of the second heating scan. The melting temperature (Tm) is determined from the peak of the melting endotherm in the second heating scan.

Data Presentation

The following tables summarize typical quantitative data obtained for PBTF synthesized via melt polycondensation.

Table 1: Reaction Parameters for PBTF Synthesis

ParameterValueReference
Monomer Ratio (BDO:DMTF)2:1[1][2][3]
CatalystTBT / TTIP[1][3]
Catalyst Concentration200-400 ppm[1][3]
Transesterification Temperature170-190 °C[4]
Transesterification Time2-4 hours[4]
Polycondensation Temperature220-230 °C[4][5]
Polycondensation Time2-4 hours[6]
Polycondensation Pressure< 0.1 mbar

Table 2: Typical Properties of Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)

PropertyValueReference
Number-Average Molecular Weight (Mn)26,500 g/mol [6]
Weight-Average Molecular Weight (Mw)-
Polydispersity Index (PDI)2.5[6]
Glass Transition Temperature (Tg)25 °C[6]
Melting Temperature (Tm)150 °C[6]
Thermal Decomposition Temperature (Td)> 390 °C[6]
Tensile Strength25 MPa[6]
Elongation at Break> 500%[6]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

chemical_reaction cluster_reactants Reactants cluster_products Products DMTF Dimethyl 2,5-thiophenedicarboxylate PBTF Poly(butylene 2,5-thiophenedicarboxylate) DMTF->PBTF Methanol Methanol DMTF->Methanol Transesterification BDO 1,4-Butanediol BDO->PBTF ExcessBDO Excess 1,4-Butanediol BDO->ExcessBDO Polycondensation

Caption: Chemical reaction scheme for the synthesis of PBTF.

experimental_workflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification charge_reactants Charge DMTF, BDO, and Catalyst inert_atmosphere1 Purge with N2 charge_reactants->inert_atmosphere1 heat_stage1 Heat to 170-190°C (2-4 hours) inert_atmosphere1->heat_stage1 collect_methanol Collect Methanol heat_stage1->collect_methanol apply_vacuum Apply High Vacuum (< 0.1 mbar) collect_methanol->apply_vacuum Proceed to Polycondensation heat_stage2 Heat to 220-230°C (2-4 hours) apply_vacuum->heat_stage2 monitor_viscosity Monitor Viscosity/ Torque heat_stage2->monitor_viscosity cool_recover Cool and Recover PBTF monitor_viscosity->cool_recover dissolve Dissolve in Solvent cool_recover->dissolve Optional precipitate Precipitate in Methanol dissolve->precipitate wash_dry Wash and Dry precipitate->wash_dry

Caption: Experimental workflow for the synthesis and purification of PBTF.

References

Application Notes and Protocols for the Synthesis of Bio-based Polyesters using Dimethyl 2,5-Thiophenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bio-based polyesters utilizing dimethyl 2,5-thiophenedicarboxylate (DMTD), a bio-derivable monomer. The resulting polymers are promising sustainable alternatives to petroleum-based plastics like polyethylene terephthalate (PET), exhibiting comparable or superior thermal, mechanical, and gas barrier properties.[1][2] This document details both the conventional melt polymerization technique and a proposed enzymatic synthesis route, offering researchers the necessary protocols to produce and characterize these novel biomaterials.

Overview and Applications

Thiophene-based polyesters, derived from the bio-based monomer 2,5-thiophenedicarboxylic acid (TDCA), represent a significant advancement in sustainable polymer chemistry.[1][3] The incorporation of the thiophene ring, a structural analogue to terephthalic acid, imparts rigidity and favorable barrier properties to the polyester backbone.[1] By copolymerizing DMTD with various bio-based diols, a wide range of polyesters with tunable properties can be achieved, making them suitable for applications in:

  • Sustainable Packaging: Excellent gas barrier properties against oxygen and carbon dioxide make these polyesters ideal for food and beverage packaging.[2][4]

  • Biomedical Devices: Their biodegradability and biocompatibility are being explored for applications in drug delivery systems and tissue engineering.

  • High-Performance Fibers and Films: The semi-crystalline nature and high tensile strength of these materials enable their use in textiles and durable films.[1][4]

Data Presentation: Properties of Thiophene-Based Polyesters

The following tables summarize the quantitative data for various bio-based polyesters synthesized from dimethyl 2,5-thiophenedicarboxylate and different diols via melt polymerization.

Table 1: Molecular Characterization of Thiophene-Based Polyesters

Polymer CodeDiol UsedMolar Mass (Mw) ( g/mol )Dispersity (Đ)Reference
PTHH1,6-Hexanediol67,400 - 78,700-[1]
PTBB1,4-Bis(2-hydroxyethyl)benzene67,400 - 78,700-[1]
PHS(20-90)1,6-Hexanediol & Dimethyl 2,5-dimethoxyterephthalate27,500 - 38,8002.0 - 2.5[5][6]
PAAThsVarious Aliphatic Diols58,400 - 84,200-[7]
PETHEthylene Glycol>18,000-[4]
PPTH1,3-Propanediol>18,000-[4]
PBTH1,4-Butanediol>18,000-[4]
PHTH1,6-Hexanediol>18,000-[4]

Table 2: Thermal Properties of Thiophene-Based Polyesters

Polymer CodeGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)5% Decomposition Temp. (Td,5%) (°C)Reference
PTHH/PTBB Copolymers69.4 - 105.5173.7 - 194.2325 - 366[1]
PHS(20-90)70 - 100--[6]
PBTF--376 - 379[8]
PPeTF--376 - 379[8]
PHTF--376 - 379[8]

Table 3: Mechanical and Barrier Properties of Thiophene-Based Polyesters

Polymer CodeTensile Strength (MPa)Elongation at Break (%)O2 Permeability CoefficientCO2 Permeability CoefficientReference
PTHH/PTBB Copolymers46.4 - 70.5>600%--[1]
PETH67378%6.6x higher barrier than PET12.0x higher barrier than PET[4]
PNTF~63113%--[3]
PAAThsup to 6.2-3.3x better than PBAT4.3x better than PBAT[7]

Experimental Protocols

Synthesis of Dimethyl 2,5-Thiophenedicarboxylate (DMTD)

Prior to polyester synthesis, the monomer DMTD is prepared from 2,5-thiophenedicarboxylic acid (TDCA).

Protocol:

  • Suspend 2,5-thiophenedicarboxylic acid in an excess of methanol.

  • Add a few drops of sulfuric acid as a catalyst.[1]

  • Heat the mixture to 70°C and stir until the reaction is complete.[1]

  • Cool the reaction mixture and collect the precipitated DMTD by filtration.

  • Wash the product with cold methanol and dry under vacuum.[1]

Melt Polymerization of Thiophene-Based Polyesters

This protocol describes a two-stage melt polycondensation process, a common and solvent-free method for synthesizing high molecular weight polyesters.[2]

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTD)

  • Bio-based diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst: Titanium(IV) butoxide (TBT) or Titanium(IV) isopropoxide (TTIP)[2]

  • Nitrogen gas supply

  • Vacuum pump

  • Glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet.

Protocol:

Stage 1: Transesterification

  • Charge the reactor with DMTD and the bio-based diol in a molar ratio of 1:2.[2][9]

  • Add the catalyst (e.g., 200 ppm of TBT and 200 ppm of TTIP).[2][8]

  • Purge the reactor with nitrogen gas to create an inert atmosphere.[1]

  • Heat the reactor to 160-180°C under a constant nitrogen flow while stirring.[1][8]

  • Continue this stage for 2-5 hours, collecting the methanol byproduct in the condenser.[1][9] The reaction is considered complete when approximately 90% of the theoretical amount of methanol has been distilled.[9]

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.[1][9]

  • Slowly reduce the pressure to below 200 Pa (1.5 Torr) to facilitate the removal of the excess diol and drive the polymerization reaction forward.

  • Continue the reaction under high vacuum and elevated temperature for 4-6 hours, or until the desired melt viscosity is achieved, indicated by an increase in the stirrer torque.[1][9]

  • Cool the reactor to room temperature and extrude the resulting polyester.

Purification:

  • Dissolve the synthesized polyester in a suitable solvent (e.g., chloroform).

  • Precipitate the polymer by adding it to a non-solvent (e.g., methanol).

  • Filter and dry the purified polyester under vacuum.[9]

Proposed Enzymatic Synthesis of Thiophene-Based Polyesters

While the enzymatic synthesis of thiophene-based polyesters is a developing area, the following protocol is proposed based on established methods for enzymatic polyesterification, particularly with furan-based analogues. This method offers a greener alternative to traditional catalysis, operating under milder conditions.

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTD)

  • Bio-based diol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • High-boiling point, inert solvent (e.g., diphenyl ether) or solvent-free conditions

  • Vacuum system

Protocol:

  • Charge a reaction vessel with equimolar amounts of DMTD and the bio-based diol.

  • If using a solvent, add diphenyl ether. For a solvent-free system, proceed to the next step.

  • Add Novozym 435 (typically 5-10% by weight of the monomers).

  • Heat the mixture to 80-95°C under gentle stirring.

  • Apply a vacuum to remove the methanol byproduct, which drives the equilibrium towards polymer formation.

  • Continue the reaction for 24-72 hours. The reaction progress can be monitored by analyzing aliquots for molecular weight.

  • After the reaction, dissolve the polymer in a suitable solvent and separate the immobilized enzyme by filtration for potential reuse.

  • Precipitate, filter, and dry the polyester as described in the melt polymerization purification step.

Note: This is a generalized protocol and requires optimization for specific monomer combinations and desired polymer characteristics.

Visualization of Workflows and Relationships

Experimental Workflow for Melt Polymerization

melt_polymerization_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Reactants: DMTD, Diol, Catalyst transesterification Transesterification (160-180°C, N2) start->transesterification polycondensation Polycondensation (220-240°C, Vacuum) transesterification->polycondensation Methanol removal crude_polymer Crude Polyester polycondensation->crude_polymer Diol removal dissolution Dissolution in Solvent crude_polymer->dissolution precipitation Precipitation in Non-solvent dissolution->precipitation filtration_drying Filtration & Drying precipitation->filtration_drying pure_polymer Purified Polyester filtration_drying->pure_polymer

Caption: Workflow for the two-stage melt polymerization synthesis of thiophene-based polyesters.

Proposed Workflow for Enzymatic Synthesis

enzymatic_synthesis_workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification reactants Reactants: DMTD, Diol, Novozym 435 polymerization Enzymatic Polymerization (80-95°C, Vacuum) reactants->polymerization reaction_mixture Reaction Mixture polymerization->reaction_mixture Methanol removal dissolution_filtration Dissolution & Enzyme Filtration reaction_mixture->dissolution_filtration precipitation Precipitation dissolution_filtration->precipitation drying Drying precipitation->drying final_polymer Purified Polyester drying->final_polymer

Caption: Proposed workflow for the lipase-catalyzed enzymatic synthesis of thiophene-based polyesters.

Characterization Workflow

characterization_workflow cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight Analysis cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing polymer Synthesized Polyester nmr NMR Spectroscopy (¹H, ¹³C) polymer->nmr ftir FTIR Spectroscopy polymer->ftir gpc Gel Permeation Chromatography (GPC) polymer->gpc dsc Differential Scanning Calorimetry (DSC) polymer->dsc tga Thermogravimetric Analysis (TGA) polymer->tga tensile Tensile Testing polymer->tensile

Caption: Standard workflow for the characterization of synthesized thiophene-based polyesters.

References

Application Notes and Protocols for Solution Polymerization of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-thiophenedicarboxylic acid dimethyl ester in the synthesis of thiophene-based polyesters through solution polymerization, with a focus on melt polycondensation techniques.

Introduction

2,5-Thiophenedicarboxylic acid (TDCA) and its derivatives, such as this compound (DMTD), are emerging as important bio-based monomers for the synthesis of high-performance and biodegradable polyesters.[1][2][3] These polymers are of significant interest due to their potential applications in sustainable packaging, biomedical devices, and drug delivery systems, owing to their excellent thermal stability, mechanical properties, and gas barrier characteristics.[2][4] The synthesis of these polyesters is typically achieved through a two-step melt polycondensation process, a solvent-free method that proceeds at elevated temperatures.[2][5]

Reaction Principle

The polymerization process involves two main stages:

  • Transesterification: In the first stage, this compound undergoes transesterification with a diol in the presence of a catalyst at a high temperature. This reaction results in the formation of methanol as a byproduct, which is continuously removed to drive the reaction forward.

  • Polycondensation: The second stage involves further heating under a high vacuum to increase the molecular weight of the polymer. During this stage, the excess diol is removed, and the prepolymer chains are joined together to form a high molecular weight polyester.

Experimental Protocols

Protocol 1: Synthesis of Poly(alkylene 2,5-thiophenedicarboxylate) via Melt Polycondensation

This protocol describes a general procedure for the synthesis of poly(alkylene 2,5-thiophenedicarboxylate)s using this compound and various aliphatic diols.

Materials:

  • This compound (DMTD)

  • Aliphatic diol (e.g., 1,3-propanediol, 1,4-butanediol, 1,6-hexanediol)

  • Titanium(IV) butoxide (TBT) or another suitable catalyst[2]

  • Antimony trioxide (Sb₂O₃) (optional catalyst)[3]

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Chloroform (for characterization)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Thermostated heating bath

  • Vacuum pump

  • Torque meter (optional, to monitor viscosity changes)

  • Standard laboratory glassware

Procedure:

Step 1: Reactor Setup and Charging of Reactants

  • Assemble the glass reactor and ensure all connections are airtight.

  • Charge the reactor with this compound and the selected diol. A typical molar ratio of diester to diol is 1:2 to facilitate the solubilization of the dimethyl ester.[2]

  • Add the catalyst (e.g., 200 ppm of TBT).[2]

Step 2: Transesterification

  • Begin purging the reactor with a steady flow of nitrogen gas.

  • Start the mechanical stirring.

  • Heat the reaction mixture to approximately 180°C.[2]

  • Maintain this temperature and continue to distill off the methanol that is formed during the reaction. This step typically takes about 2 hours, or until approximately 90% of the theoretical amount of methanol has been collected.[2]

Step 3: Polycondensation

  • Gradually increase the temperature to 220-230°C.[2][4]

  • Simultaneously, slowly reduce the pressure inside the reactor to a high vacuum (e.g., 0.06 mbar) to facilitate the removal of the excess diol and further increase the polymer's molecular weight.[2]

  • Continue the reaction under these conditions until a constant torque value is reached, indicating that the viscosity of the polymer melt is no longer increasing. This stage can take an additional 2 hours or more.[2]

Step 4: Polymer Recovery and Purification

  • Once the polymerization is complete, cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting polymer will be a solid. Carefully remove the polymer from the reactor.

  • Purify the polymer by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Collect the purified polymer by filtration and dry it under vacuum.

Data Presentation

The following tables summarize typical reaction conditions and the properties of polyesters synthesized from this compound.

Table 1: Typical Melt Polycondensation Conditions

ParameterValueReference
Diester:Diol Molar Ratio1:2[2]
CatalystTitanium(IV) butoxide (TBT) and Titanium isopropoxide (TTIP)[2]
Catalyst Concentration200 ppm of each[2]
Transesterification Temp.180°C[2]
Transesterification Time~2 hours[2]
Polycondensation Temp.220°C[2]
Polycondensation Pressure0.06 mbar[2]
Polycondensation Time~2 hours[2]

Table 2: Properties of Synthesized Poly(alkylene 2,5-thiophenedicarboxylate)s

PolymerWeight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (Đ)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)
PHS Copolyesters27,500 - 38,8002.0 - 2.570 - 10023 - 80
PTHH/PTBB Copolyesters67,400 - 78,700-69.4 - 105.546.4 - 70.5

PHS: Poly(hexylene succinate-co-thiophenedicarboxylate)s PTHH/PTBB: Poly(hexylene 2,5-thiophenedicarboxylate-co-bis(2-hydroxyethoxybenzene))

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of polyesters via melt polycondensation of this compound.

Solution_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing Reactants Charge Reactants: - this compound - Diol - Catalyst Transesterification Transesterification (~180°C, N₂) Methanol Removal Reactants->Transesterification Polycondensation Polycondensation (~220-230°C, Vacuum) Excess Diol Removal Transesterification->Polycondensation Increase Temp, Apply Vacuum Recovery Polymer Recovery (Cooling) Polycondensation->Recovery Purification Purification (Dissolution & Precipitation) Recovery->Purification Drying Drying (Vacuum) Purification->Drying Characterization Characterization (GPC, NMR, DSC, etc.) Drying->Characterization

Caption: Workflow for polyester synthesis.

Logical Relationship Diagram

This diagram illustrates the relationship between the monomer structure and the resulting polymer properties.

Monomer_Property_Relationship Monomers Monomers DMTD 2,5-Thiophenedicarboxylic acid dimethyl ester Diol Diol (e.g., 1,4-butanediol) Polymerization Solution Polymerization (Melt Polycondensation) DMTD->Polymerization Diol->Polymerization Polymer Resulting Polyester Polymerization->Polymer Properties Polymer Properties Polymer->Properties Thermal Thermal Stability (Tg, Tm) Mechanical Mechanical Strength (Tensile Strength) Barrier Gas Barrier Properties

Caption: Monomer to property relationship.

References

Application Notes and Protocols for the Polymerization of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and use of catalysts in the polymerization of dimethyl 2,5-thiophenedicarboxylate (DMTF). The information is intended to guide researchers in synthesizing poly(alkylene 2,5-thiophenedicarboxylate)s, a class of polymers with significant potential in various applications, including specialty packaging and biomedical materials.

Introduction to Catalysts for DMTF Polymerization

The synthesis of high-molecular-weight poly(alkylene 2,5-thiophenedicarboxylate)s is typically achieved through a two-stage melt polycondensation reaction. The choice of catalyst is critical as it significantly influences the reaction kinetics, polymer molecular weight, polydispersity, and thermal properties. While several types of catalysts are used for polyester synthesis, titanium-based compounds are the most extensively documented for DMTF polymerization. This document details the use of a common titanium-based catalyst system and explores potential alternative catalysts, including antimony compounds and enzymatic catalysts, based on analogous polymer systems.

Catalyst Systems and Performance Data

The selection of a suitable catalyst system is crucial for achieving the desired polymer characteristics. Below is a summary of catalyst systems and their reported performance in the polymerization of DMTF or its close analog, dimethyl 2,5-furandicarboxylate (for catalysts where direct DMTF data is limited).

Catalyst SystemMonomersMn ( g/mol )Mw ( g/mol )PDI (Đ)Yield (%)Reference
Titanium-Based
Titanium tetrabutoxide (TBT) & Titanium isopropoxide (TTIP)DMTF & 1,3-Propanediol15,00033,0002.2>95%[1]
DMTF & 1,4-Butanediol17,00035,0002.1>95%[1]
Antimony-Based (Data from Furan Analog)
Antimony Trioxide (Sb₂O₃)Dimethyl 2,5-furandicarboxylate & Ethylene Glycol---High[2]
Antimony Acetate (Sb(CH₃COO)₃)Dimethyl 2,5-furandicarboxylate & Ethylene Glycol---High[2]
Enzymatic (Data from Furan Analog)
Novozym 435 (Immobilized Lipase B)Dimethyl 2,5-furandicarboxylate & Diaminesup to 14,900---[3]

Experimental Protocols

Protocol 1: Titanium-Catalyzed Two-Stage Melt Polycondensation

This protocol describes a well-established method for synthesizing poly(alkylene 2,5-thiophenedicarboxylate)s using a combination of titanium tetrabutoxide (TBT) and titanium isopropoxide (TTIP) as catalysts.[1]

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTF)

  • Diol (e.g., 1,3-propanediol, 1,4-butanediol)

  • Titanium tetrabutoxide (TBT)

  • Titanium isopropoxide (TTIP)

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Thermostated oil bath

  • Vacuum pump

  • Rotary evaporator

Procedure:

Stage 1: Transesterification

  • Charge the glass reactor with DMTF and the diol in a 1:2 molar ratio.

  • Add the TBT and TTIP catalysts (e.g., 200 ppm of each relative to the theoretical polymer weight).

  • Begin stirring and purge the reactor with a gentle stream of nitrogen.

  • Heat the reactor to 180 °C using the oil bath.

  • Maintain these conditions, continuing to stir under a nitrogen flow, and collect the methanol byproduct in the distillation condenser.

  • The first stage is complete when approximately 90% of the theoretical amount of methanol has been distilled (typically 2-3 hours).

Stage 2: Polycondensation

  • Gradually increase the temperature to 220 °C.

  • Simultaneously, slowly reduce the pressure inside the reactor to below 1 mbar using the vacuum pump.

  • Continue the reaction under high vacuum and stirring. The viscosity of the reaction mixture will increase as the polymer chain length grows.

  • The reaction is typically complete when the stirrer torque reaches a constant high value, indicating that the molecular weight is no longer increasing (approximately 2-4 hours).

  • Stop the reaction by removing the heat and slowly introducing nitrogen back into the reactor to break the vacuum.

  • The resulting polymer can be removed from the reactor while still molten.

Purification:

  • Dissolve the crude polymer in chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to an excess of methanol with vigorous stirring.

  • Collect the purified polymer by filtration.

  • Dry the polymer under vacuum at room temperature to a constant weight.

Protocol 2: Antimony-Catalyzed Melt Polycondensation (Adapted from Furan Analog)

This protocol is an adaptation for DMTF based on methods used for the synthesis of poly(ethylene furanoate) using antimony catalysts.[2] Optimization of catalyst concentration and reaction times may be necessary.

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTF)

  • Diol (e.g., ethylene glycol)

  • Antimony Trioxide (Sb₂O₃) or Antimony Acetate (Sb(CH₃COO)₃)

  • Nitrogen gas (high purity)

Procedure:

  • Follow the general two-stage melt polycondensation procedure as outlined in Protocol 1.

  • For the catalyst, use either Antimony Trioxide or Antimony Acetate at a concentration of 200-400 ppm relative to the theoretical polymer weight.

  • The reaction temperatures and times may require adjustment. A starting point for the transesterification stage is 190-210 °C, and for the polycondensation stage, 230-250 °C.

Protocol 3: Enzymatic Polymerization (Exploratory Protocol)

This protocol is a suggested starting point for the enzymatic polymerization of DMTF, based on successful methods for its furan analog using Novozym 435.[3] This method offers a milder, more environmentally friendly alternative to metal-based catalysis.

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTF)

  • Diol (e.g., 1,8-octanediol)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Diphenyl ether (or another high-boiling, inert solvent)

  • Nitrogen gas (high purity)

Procedure:

  • In a reaction vessel, combine equimolar amounts of DMTF and the diol in diphenyl ether.

  • Add Novozym 435 (typically 10% by weight of the monomers).

  • Heat the mixture to 90-110 °C under a slow stream of nitrogen with stirring.

  • To drive the reaction towards polymer formation, apply a vacuum to remove the methanol byproduct.

  • The reaction can be monitored by analyzing aliquots for molecular weight. Reaction times can be significantly longer than for melt polycondensation (24-72 hours).

  • After the desired reaction time, cool the mixture and dissolve it in a suitable solvent (e.g., chloroform).

  • Filter to remove the immobilized enzyme.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

Visualizations

PolymerizationWorkflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification Monomers DMTF + Diol Catalyst Catalyst Addition (e.g., TBT/TTIP) Monomers->Catalyst Heating_N2 Heat to 180°C under Nitrogen Catalyst->Heating_N2 Methanol_Removal Methanol Distillation Heating_N2->Methanol_Removal Heating_Vac Heat to 220°C under Vacuum Methanol_Removal->Heating_Vac Oligomers Polymerization Polymer Chain Growth Heating_Vac->Polymerization Dissolution Dissolve in Chloroform Polymerization->Dissolution Crude Polymer Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Purified Polymer Drying->Final_Polymer

Caption: Workflow for Titanium-Catalyzed Melt Polycondensation.

EnzymaticWorkflow cluster_reaction Enzymatic Polymerization cluster_workup Work-up and Purification Monomers_Solvent DMTF + Diol in Solvent Enzyme Add Novozym 435 Monomers_Solvent->Enzyme Reaction_Vac Heat (90-110°C) under Vacuum Enzyme->Reaction_Vac Dissolve_Filter Dissolve and Filter Enzyme Reaction_Vac->Dissolve_Filter Polymer Solution Precipitate Precipitate in Methanol Dissolve_Filter->Precipitate Dry Vacuum Drying Precipitate->Dry Final_Product Final Polymer Dry->Final_Product

References

Application Notes and Protocols for the Reaction Kinetics of Polyesterification with Dimethyl 2,5-Thiophenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics associated with the polyesterification of dimethyl 2,5-thiophenedicarboxylate. This document outlines detailed experimental protocols and presents key data to facilitate research and development in polymer chemistry and material science.

Introduction

The polyesterification of dimethyl 2,5-thiophenedicarboxylate (DMTDC) with various diols is a critical process for synthesizing novel bio-based polyesters. These polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics, owing to their promising thermal, mechanical, and barrier properties. Understanding the reaction kinetics of this process is paramount for optimizing reaction conditions, controlling polymer molecular weight and structure, and scaling up production for industrial applications.

This document details the methodologies for studying the kinetics of the two-step melt polycondensation of DMTDC, focusing on the transesterification and polycondensation stages.

Reaction Pathway and Kinetics

The polyesterification of DMTDC with a diol, such as 1,4-butanediol, typically proceeds through a two-step melt polycondensation process.

Step 1: Transesterification

In the first stage, dimethyl 2,5-thiophenedicarboxylate undergoes a transesterification reaction with a diol at elevated temperatures in the presence of a catalyst. This reaction results in the formation of a bis(hydroxyalkyl) thiophenedicarboxylate oligomer and the elimination of methanol.

Step 2: Polycondensation

The second stage involves the polycondensation of the oligomers at higher temperatures and under vacuum. In this step, the terminal hydroxyl groups of the oligomers react, eliminating the diol and leading to an increase in the polymer chain length and molecular weight.

The overall reaction rate is influenced by several factors, including temperature, catalyst type and concentration, and the molar ratio of the reactants. While specific kinetic data for the polyesterification of DMTDC is not extensively available in the public domain, the kinetics of similar polyesterification reactions, such as that of dimethyl terephthalate, have been studied. Generally, the polycondensation step is considered the rate-determining step and can often be modeled as a second-order reaction with respect to the concentration of hydroxyl end-groups, especially in catalyzed systems.

Experimental Protocols

The following protocols provide a framework for investigating the reaction kinetics of the polyesterification of dimethyl 2,5-thiophenedicarboxylate.

Materials and Equipment
  • Reactants: Dimethyl 2,5-thiophenedicarboxylate (DMTDC) (>98% purity), Diol (e.g., 1,4-butanediol, ethylene glycol, >99% purity)

  • Catalyst: Titanium(IV) butoxide (TBT), Titanium(IV) isopropoxide (TTIP), Antimony(III) oxide (Sb₂O₃)

  • Apparatus: Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, condenser, and vacuum connection. A heating mantle or oil bath is required for temperature control.

  • Analytical Instruments: Gas chromatograph (GC) for monitoring methanol evolution, titrator for determining carboxyl end-group concentration, gel permeation chromatography (GPC) for measuring molecular weight and polydispersity, differential scanning calorimetry (DSC) for thermal analysis.

General Two-Step Melt Polycondensation Protocol

This protocol describes a typical laboratory-scale synthesis. To perform a kinetic study, samples should be withdrawn from the reaction mixture at regular time intervals for analysis.

  • Reactor Setup: Charge the glass reactor with dimethyl 2,5-thiophenedicarboxylate and the diol in a specific molar ratio (e.g., 1:2.2).

  • Catalyst Addition: Add the catalyst at a concentration of 200-500 ppm relative to the weight of DMTDC.

  • First Stage (Transesterification):

    • Heat the reactor to 180-200°C under a slow stream of nitrogen gas with continuous stirring.

    • Methanol will be produced and distilled off. Monitor the amount of distilled methanol over time.

    • This stage is typically continued until approximately 90% of the theoretical amount of methanol has been collected (usually 2-3 hours).

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-250°C.

    • Simultaneously, gradually reduce the pressure to below 1 mbar to facilitate the removal of the excess diol and promote the polycondensation reaction.

    • Continue the reaction for a predetermined time (e.g., 2-4 hours), monitoring the viscosity of the reaction mixture.

  • Sampling for Kinetic Analysis:

    • During both the transesterification and polycondensation stages, carefully withdraw small samples of the reaction mixture at regular intervals (e.g., every 15-30 minutes).

    • Quench the reaction in the samples immediately by cooling them rapidly.

    • Analyze the samples to determine the extent of reaction.

Monitoring the Reaction Progress

To determine the reaction kinetics, the extent of the reaction must be monitored over time. Several methods can be employed:

  • Methanol Evolution (Transesterification): The volume of methanol collected during the first stage is directly proportional to the extent of the transesterification reaction. This can be measured using a graduated collection vessel.

  • Carboxyl End-Group Titration: The concentration of unreacted carboxyl end-groups can be determined by titrating a solution of the polymer sample in a suitable solvent (e.g., chloroform/methanol mixture) with a standardized solution of potassium hydroxide (KOH) in methanol.

  • Molecular Weight Analysis (GPC): The number-average molecular weight (Mn) of the polymer increases as the reaction progresses. GPC analysis of the withdrawn samples can be used to track this increase over time.

Data Presentation

While specific quantitative data for the polyesterification of dimethyl 2,5-thiophenedicarboxylate is scarce in publicly available literature, the following tables provide a template for how such data should be structured for clear comparison. Researchers conducting kinetic studies should aim to populate similar tables with their experimental results.

Table 1: Influence of Catalyst on Transesterification Rate

Catalyst (400 ppm)Reaction Temperature (°C)Time to 90% Methanol Evolution (min)Apparent Rate Constant (k_trans, min⁻¹)
Titanium(IV) butoxide190Data to be determinedData to be determined
Titanium(IV) isopropoxide190Data to be determinedData to be determined
Antimony(III) oxide190Data to be determinedData to be determined

Table 2: Influence of Temperature on Polycondensation Rate (Catalyst: Titanium(IV) butoxide)

Reaction Temperature (°C)Time (min)Number-Average Molecular Weight (Mn, g/mol )Apparent Rate Constant (k_poly, g/(mol·min))
22030Data to be determinedData to be determined
22060Data to be determinedData to be determined
22090Data to be determinedData to be determined
24030Data to be determinedData to be determined
24060Data to be determinedData to be determined
24090Data to be determinedData to be determined

Visualizations

Diagrams illustrating the experimental workflow and reaction pathways are essential for a clear understanding of the process.

Polyesterification_Workflow cluster_setup Reactor Setup cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_analysis Kinetic Analysis Reactants DMTDC + Diol Transesterification Heat to 180-200°C under N2 Reactants->Transesterification Catalyst Catalyst Catalyst->Transesterification Methanol_Collection Collect Methanol Transesterification->Methanol_Collection Polycondensation Heat to 220-250°C under Vacuum Transesterification->Polycondensation Diol_Removal Remove Excess Diol Polycondensation->Diol_Removal Sampling Withdraw Samples Polycondensation->Sampling Product Polyester Product Polycondensation->Product Analysis Analyze Samples (GPC, Titration) Sampling->Analysis

Caption: Experimental workflow for the two-step melt polycondensation of DMTDC.

Reaction_Pathway cluster_trans Transesterification cluster_poly Polycondensation DMTDC Dimethyl 2,5-thiophenedicarboxylate Oligomer Bis(hydroxyalkyl) thiophenedicarboxylate Oligomer DMTDC->Oligomer + Catalyst - Methanol Diol Diol (HO-R-OH) Diol->Oligomer + Catalyst - Methanol Polyester Polyester (-O-R-O-CO-Th-CO-)n Oligomer->Polyester + Heat, Vacuum - Diol Methanol Methanol (CH3OH) Diol_byproduct Diol (HO-R-OH)

Application Note: Spectroscopic Characterization of Poly(alkylene thiophenedicarboxylate)s

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(alkylene thiophenedicarboxylate)s are a class of bio-based polyesters gaining significant attention as sustainable alternatives to petroleum-based polymers like PET.[1] Their properties, which can be tuned by varying the length of the alkylene glycol chain, make them suitable for applications ranging from packaging to biomedical devices.[2][3] Accurate structural confirmation and purity assessment are critical for quality control and material development. This document provides detailed protocols for the characterization of these polymers using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of polymers. ¹H and ¹³C NMR provide detailed information about the monomeric units, their connectivity, and the absence of impurities.[2]

Quantitative Data: ¹H NMR Chemical Shifts

The chemical structure of the synthesized polymers can be confirmed by ¹H NMR spectroscopy. The spectra show characteristic signals corresponding to the protons of the thiophene ring and the different methylene groups of the alkylene chain.[2] A summary of typical chemical shifts for various poly(alkylene thiophenedicarboxylate)s is presented below.

PolymerThiophene Protons (s, 2H)O-CH₂ -(CH₂)n-CH₂ -O (t, 4H)O-CH₂-CH₂ -(CH₂)n-CH₂-O (m)Reference
PPTF (n=1)7.83 ppm4.60 ppm2.34 ppm (2H)[2]
PBTF (n=2)7.82 ppm4.45 ppm1.98 ppm (4H)[2]
PPeTF (n=3)7.82 ppm4.38 ppm1.86 ppm (4H), 1.61 ppm (2H)[2]
PHTF (n=4)7.82 ppm4.35 ppm1.80 ppm (4H), 1.50 ppm (4H)[2]
  • PPTF : Poly(propylene 2,5-thiophenedicarboxylate)

  • PBTF : Poly(butylene 2,5-thiophenedicarboxylate)

  • PPeTF : Poly(pentylene 2,5-thiophenedicarboxylate)

  • PHTF : Poly(hexylene 2,5-thiophenedicarboxylate)

  • (s = singlet, t = triplet, m = multiplet)

Experimental Protocol: NMR Analysis

This protocol outlines the steps for preparing and analyzing poly(alkylene thiophenedicarboxylate) samples by NMR.

Materials:

  • Polymer sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or a mixture of deuterated trifluoroacetic acid (TFA-d) and CDCl₃ (e.g., 20% v/v for less soluble polymers like PPTF).[2]

  • Tetramethylsilane (TMS) as an internal standard (can be pre-mixed in the deuterated solvent).[2]

  • NMR tubes (5 mm diameter)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dry polymer sample into a clean vial.

    • Add approximately 0.6-0.7 mL of the appropriate deuterated solvent (e.g., CDCl₃ with 0.03 vol% TMS).[2]

    • Cap the vial and vortex or sonicate until the polymer is fully dissolved. The solution should be clear.

    • Transfer the solution to an NMR tube.

  • Instrument Setup (Example for a 400 MHz Spectrometer): [2]

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the acquisition parameters for ¹H NMR:

      • Pulse Angle: 30-90°

      • Acquisition Time: ~1-2 seconds[2]

      • Relaxation Delay: ~1-5 seconds[2]

      • Number of Scans: 16-64 scans for good signal-to-noise ratio.[2]

    • Set the acquisition parameters for ¹³C NMR:

      • Pulse Program: Standard proton-decoupled pulse sequence.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: ~2-5 seconds.

      • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the peak positions, multiplicities, and integrals to confirm the polymer structure.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer, thereby confirming its chemical composition. The technique relies on the absorption of infrared radiation by specific molecular vibrations.[4][5]

Quantitative Data: Characteristic FTIR Absorption Bands

The FTIR spectra of poly(alkylene thiophenedicarboxylate)s are dominated by strong absorptions from the ester carbonyl group and vibrations associated with the thiophene ring and alkylene chains.

Wavenumber (cm⁻¹)VibrationFunctional GroupReference
~3100C-H stretchThiophene Ring[6]
2950-2850C-H stretchAlkylene Chain[7]
1710-1720C=O stretchEster Carbonyl[6][7]
~1575 & ~1470C=C stretchThiophene Ring[6]
1250-1270C-O-C stretch (asymmetric)Ester Linkage[7]
1100-1120C-O-C stretch (symmetric)Ester Linkage[7]
~770C-S stretch / C-H out-of-plane bendThiophene Ring[6]
Experimental Protocol: FTIR Analysis

This protocol describes the analysis of polymer samples using the Attenuated Total Reflectance (ATR) and thin-film methods, which are common for polymer analysis.[8]

Method A: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Requires little to no preparation. Ensure the polymer sample (powder or solid piece) is clean and dry.

  • Instrument Setup:

    • Place the ATR accessory in the spectrometer's sample compartment.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place the polymer sample directly onto the ATR crystal.

    • Apply firm and even pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • Perform an ATR correction if necessary (software function).

    • Label the significant peaks and compare them to the expected values to confirm the presence of key functional groups.

Method B: Thin-Film Analysis

  • Sample Preparation:

    • Dissolve a small amount of the polymer in a suitable volatile solvent (e.g., chloroform).

    • Cast the solution onto an IR-transparent window (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin polymer film.

    • Alternatively, thin films can be prepared by melt-pressing the polymer powder.[2]

  • Instrument Setup:

    • Ensure the sample compartment is empty and collect a background spectrum.

  • Sample Analysis:

    • Place the window with the polymer film into the sample holder in the spectrometer's beam path.

    • Collect the sample spectrum (16-32 scans at 4 cm⁻¹ resolution).

  • Data Processing:

    • Analyze the resulting transmittance or absorbance spectrum, identifying the characteristic absorption bands.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of poly(alkylene thiophenedicarboxylate)s.

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_conclusion Conclusion Sample Polymer Sample (Powder/Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve PrepareFTIR Prepare Sample (ATR or Thin Film) Sample->PrepareFTIR AcquireNMR Acquire ¹H & ¹³C Spectra Dissolve->AcquireNMR ProcessNMR Process Data (FT, Phase, Baseline) AcquireNMR->ProcessNMR AnalyzeNMR Analyze Chemical Shifts & Integrals ProcessNMR->AnalyzeNMR Conclusion Structural Confirmation & Purity Assessment AnalyzeNMR->Conclusion AcquireFTIR Acquire IR Spectrum PrepareFTIR->AcquireFTIR ProcessFTIR Process Data (Background Subtraction) AcquireFTIR->ProcessFTIR AnalyzeFTIR Analyze Absorption Bands ProcessFTIR->AnalyzeFTIR AnalyzeFTIR->Conclusion

References

Application Notes and Protocols for the Purity Assessment of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purity assessment of 2,5-thiophenedicarboxylic acid dimethyl ester, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are designed to ensure accurate and reproducible results for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a primary technique for the quantitative analysis of this compound and the detection of non-volatile impurities. A stability-indicating reversed-phase HPLC method is presented below.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient Program:

    • Start with 30% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to a concentration of about 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC Purity Analysis Data

CompoundRetention Time (min)Peak Area (%)
2,5-Thiophenedicarboxylic acid3.50.2
2,5-Thiophenedicarboxylic acid monomethyl ester6.80.5
This compound 12.2 99.2
Unknown Impurity 115.10.1

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, and for confirming the structure of the main component.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 250°C at 10°C/min

    • Hold at 250°C for 5 minutes

  • Injector Temperature: 250°C

MS Conditions:

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

Sample Preparation:

  • Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Presentation

Table 2: GC-MS Analysis Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
Methanol2.131, 29
This compound 10.5 200 (M+), 169, 141
2,5-Thiophenedicarboxylic acid12.8 (as silyl derivative)316 (M+), 301, 227

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect library Library Search & Fragmentation Analysis detect->library quantify Quantify Components library->quantify

GC-MS Analysis Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination

¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative purity assessment (qNMR) against a certified internal standard.[1][2] This method provides a direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself.

Experimental Protocol

Instrumentation:

  • 400 MHz or higher NMR spectrometer

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Certified internal standard with a known purity and non-overlapping signals (e.g., maleic acid or dimethyl terephthalate).[3][4]

Sample Preparation:

  • Accurately weigh ~10 mg of the this compound and ~5 mg of the internal standard into an NMR tube.

  • Add ~0.7 mL of the deuterated solvent and ensure complete dissolution.

Acquisition Parameters:

  • Ensure a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full signal recovery, which is critical for accurate quantification.

Data Presentation

Table 3: qNMR Purity Calculation

ParameterValue
Analyte (A)This compound
Internal Standard (IS)Maleic Acid
Weight of A (mg)10.05
Weight of IS (mg)5.12
Molecular Weight of A ( g/mol )200.21
Molecular Weight of IS ( g/mol )116.07
Integral of A (thiophene protons, 2H)2.00
Integral of IS (olefinic protons, 2H)1.05
Purity of IS (%)99.9
Calculated Purity of A (%) 99.3

Purity is calculated using the standard qNMR equation.

Logical Relationship for Purity Calculation

qNMR_Logic cluster_inputs Input Parameters cluster_calculation Calculation cluster_output Output Weight_A Weight of Analyte Calc Purity_A = (Int_A / N_A) * (N_IS / Int_IS) * (MW_A / MW_IS) * (Weight_IS / Weight_A) * Purity_IS Weight_A->Calc Weight_IS Weight of Internal Standard Weight_IS->Calc MW_A MW of Analyte MW_A->Calc MW_IS MW of Internal Standard MW_IS->Calc Int_A Integral of Analyte Int_A->Calc Int_IS Integral of Internal Standard Int_IS->Calc Purity_IS Purity of Internal Standard Purity_IS->Calc N_A Number of Protons (Analyte) N_A->Calc N_IS Number of Protons (IS) N_IS->Calc Purity_A Purity of Analyte (%) Calc->Purity_A

qNMR Purity Calculation Logic

Potential Impurities in this compound

A thorough understanding of potential impurities is crucial for developing robust analytical methods. The common synthesis route involves the esterification of 2,5-thiophenedicarboxylic acid with methanol.[5]

Potential Process-Related Impurities:

  • Starting Materials:

    • 2,5-Thiophenedicarboxylic acid

    • Methanol

  • Intermediates:

    • 2,5-Thiophenedicarboxylic acid monomethyl ester

  • By-products from the synthesis of the starting acid:

    • Adipic acid (if synthesized from this precursor)[5]

    • Related chlorinated species (if thionyl chloride is used)[5]

Potential Degradation Products: Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) should be performed to identify potential degradation products.[6]

  • Hydrolysis Products:

    • 2,5-Thiophenedicarboxylic acid monomethyl ester

    • 2,5-Thiophenedicarboxylic acid

References

Application Notes and Protocols for Poly(butylene 2,5-thiophenedicarboxylate) in Packaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and potential applications of poly(butylene 2,5-thiophenedicarboxylate) (PBTF), a promising bio-based polyester for high-performance packaging. Detailed experimental protocols are included to facilitate the evaluation of PBTF for specific packaging needs.

Introduction to Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)

Poly(butylene 2,5-thiophenedicarboxylate) (PBTF) is an aromatic polyester synthesized from renewable resources, positioning it as a sustainable alternative to fossil-based polymers.[1][2] Its constituent monomers, 2,5-thiophenedicarboxylic acid (TDCA) and 1,4-butanediol (BDO), can both be derived from biological sources.[2] PBTF has garnered significant interest in the packaging industry due to its exceptional gas barrier properties, robust mechanical characteristics, and good thermal stability.[1][2][3]

The unique molecular structure of PBTF, particularly the presence of a 2D-ordered mesophase, is credited for its outstanding barrier performance against gases like oxygen and carbon dioxide, surpassing that of conventional packaging materials such as polyethylene terephthalate (PET) and even the bio-based polyethylene furanoate (PEF).[1][2] This makes PBTF a strong candidate for applications where protecting sensitive products from atmospheric gases is critical.

Key Properties of PBTF for Packaging Applications

The suitability of a polymer for packaging applications is determined by a combination of its thermal, mechanical, and barrier properties. PBTF exhibits a compelling profile in all these areas.

Data Presentation: Quantitative Properties of PBTF

The following table summarizes the key quantitative data for PBTF, compiled from various studies. This allows for a clear comparison of its properties.

PropertyValueUnitsNotes
Thermal Properties
Glass Transition Temperature (Tg)~25°CAround room temperature.[1][2]
Melting Point (Tm)~150°C[1][2]
Thermal Stability (Td, 5%)> 390°CStable at high temperatures.[1][2]
Mechanical Properties
Elastic Modulus~90MPa[1][2]
Stress at Break25MPa[1][2]
Elongation at Break> 500%Demonstrates high toughness.[1][4]
Barrier Properties
Oxygen PermeabilitySuperior to PET and PEF-A key advantage for food and pharmaceutical packaging.[2]
Carbon Dioxide PermeabilitySuperior to many polyolefins, PLA, PHB, and PBS-[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for replicating and building upon existing research. The following protocols are synthesized from the literature for the characterization of PBTF films.

Protocol 1: Synthesis of PBTF via Melt Polycondensation

This protocol describes a common two-stage melt polycondensation method for synthesizing PBTF.

Materials:

  • 2,5-thiophenedicarboxylic acid (TDCA) or dimethyl 2,5-thiophenedicarboxylate (DMTF)

  • 1,4-butanediol (BDO)

  • Catalyst (e.g., titanium(IV) butoxide (TBT) or titanium(IV) isopropoxide (TTIP))

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

Procedure:

  • Esterification/Transesterification:

    • Charge the reactor with TDCA (or DMTF) and BDO in a specified molar ratio (e.g., 1:1.2 diacid:diol).

    • Add the catalyst (e.g., 250 ppm).

    • Heat the reactor under a nitrogen atmosphere to a temperature of 180-200°C with continuous stirring.

    • Water (from esterification) or methanol (from transesterification) is distilled off. This stage is typically continued for 2-4 hours.

  • Polycondensation:

    • Increase the temperature to 220-240°C.

    • Gradually apply a high vacuum (typically <1 mbar) to remove the excess BDO and facilitate the increase in molecular weight.

    • Continue the reaction under vacuum with stirring for 3-5 hours, or until the desired melt viscosity is achieved, indicated by an increase in the stirrer torque.

  • Polymer Recovery:

    • Extrude the molten polymer from the reactor under nitrogen pressure.

    • Quench the polymer strand in a water bath and pelletize for further processing.

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of PBTF, such as the glass transition temperature (Tg) and melting point (Tm).

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the PBTF sample into an aluminum DSC pan and seal it.

  • Thermal Program:

    • First Heating Scan: Heat the sample from a low temperature (e.g., -50°C) to a temperature above its melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. This scan erases the thermal history of the sample.

    • Cooling Scan: Cool the sample from 200°C back to -50°C at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again from -50°C to 200°C at the same heating rate (10°C/min). The data from this scan is typically used for analysis.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

    • Determine the melting temperature (Tm) as the peak temperature of the endothermic melting peak.

Protocol 3: Mechanical Testing of PBTF Films

Tensile testing is performed to evaluate the mechanical properties of PBTF films, such as tensile strength, elongation at break, and Young's modulus.

Equipment:

  • Universal Testing Machine with a load cell appropriate for thin films.

  • Film cutter for preparing dumbbell-shaped specimens according to a standard (e.g., ASTM D638).

Procedure:

  • Sample Preparation:

    • Prepare thin films of PBTF by melt-pressing or solution casting.

    • Cut the films into a standard dumbbell shape.

    • Measure the thickness and width of the gauge section of each specimen.

  • Testing:

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen breaks.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength (stress at break) by dividing the maximum load by the original cross-sectional area.

    • Calculate the elongation at break as the percentage change in length at the point of fracture.

    • Determine the Young's modulus from the initial linear portion of the stress-strain curve.

Protocol 4: Gas Permeability Testing

This protocol outlines the measurement of the gas transmission rate (e.g., for oxygen) through PBTF films.

Equipment:

  • Gas permeability tester (e.g., based on the isostatic or manometric method).

  • Test gas (e.g., high-purity oxygen).

  • Carrier gas (e.g., nitrogen).

Procedure:

  • Sample Preparation:

    • Cut a circular or square sample of the PBTF film with a known area.

    • Ensure the film is free of defects like pinholes or cracks.

  • Measurement:

    • Mount the film in the test cell, creating a barrier between two chambers.

    • Purge both chambers with the carrier gas to remove any residual oxygen.

    • Introduce the test gas (oxygen) into the upstream chamber at a controlled pressure.

    • The carrier gas flows through the downstream chamber and transports any permeated oxygen to a detector.

    • The detector measures the concentration of the permeated gas over time until a steady state is reached.

  • Data Analysis:

    • Calculate the Oxygen Transmission Rate (OTR) from the steady-state permeation data, typically expressed in cm³/(m²·day·atm).

    • The permeability coefficient (P) can be calculated by normalizing the OTR for the film thickness and the partial pressure difference of the gas across the film.

Visualizations

Logical Relationship of PBTF in Packaging

PBTF_Packaging_Workflow cluster_synthesis Synthesis cluster_properties Material Properties cluster_applications Packaging Applications TDCA 2,5-Thiophenedicarboxylic Acid (TDCA) Polycondensation Melt Polycondensation TDCA->Polycondensation BDO 1,4-Butanediol (BDO) BDO->Polycondensation PBTF Poly(butylene 2,5-thiophenedicarboxylate) (PBTF) Polycondensation->PBTF Thermal Good Thermal Stability Food Food Packaging Thermal->Food Mechanical High Toughness & Flexibility Mechanical->Food Barrier Excellent Gas Barrier Barrier->Food Pharma Pharmaceutical Packaging Barrier->Pharma Electronics Electronics Packaging Barrier->Electronics PBTF->Thermal PBTF->Mechanical PBTF->Barrier

Caption: Logical flow from PBTF synthesis to its key properties and packaging applications.

Experimental Workflow for PBTF Film Evaluation

PBTF_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Characterization cluster_analysis Data Analysis & Application Synthesis PBTF Synthesis Film_Processing Film Processing (Melt Pressing) Synthesis->Film_Processing Thermal_Analysis Thermal Analysis (DSC) Film_Processing->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile) Film_Processing->Mechanical_Testing Barrier_Testing Gas Barrier Testing (OTR) Film_Processing->Barrier_Testing Data_Compilation Data Compilation & Comparison Thermal_Analysis->Data_Compilation Mechanical_Testing->Data_Compilation Barrier_Testing->Data_Compilation Application_Assessment Assessment for Specific Packaging Application Data_Compilation->Application_Assessment

Caption: Experimental workflow for the evaluation of PBTF films for packaging.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-thiophenedicarboxylic acid dimethyl ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2,5-thiophenedicarboxylic acid, the precursor to the dimethyl ester?

A1: Common starting materials for the synthesis of 2,5-thiophenedicarboxylic acid include adipic acid and 2,5-diiodothiophene.[1][2][3] One method involves the reaction of adipic acid with thionyl chloride in the presence of pyridine.[3] Another approach starts with 2,5-diiodothiophene, which is treated with n-butyllithium followed by carbon dioxide.[1]

Q2: What are the typical methods for the esterification of 2,5-thiophenedicarboxylic acid to its dimethyl ester?

A2: The dimethyl ester is commonly synthesized via esterification of 2,5-thiophenedicarboxylic acid with methanol.[4] This can be achieved using standard acid-catalyzed esterification methods, such as Fischer esterification, or by first converting the dicarboxylic acid to its diacid chloride followed by reaction with methanol.[5] For instance, thionyl chloride can be used to form the acid chloride, which is then reacted with methanol.[5]

Q3: What are some of the key applications of 2,5-thiophenedicarboxylic acid and its dimethyl ester?

A3: 2,5-Thiophenedicarboxylic acid and its esters are important intermediates in the production of fluorescent brightening agents, fungicides, and anti-cancer drugs.[6] The dimethyl ester, in particular, is a monomer used in the synthesis of high-performance bio-based polyesters for applications such as packaging.[4][7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of 2,5-Thiophenedicarboxylic Acid

Symptoms:

  • The final mass of the isolated 2,5-thiophenedicarboxylic acid is significantly lower than the theoretical yield.

  • Purity of the crude product is low, as indicated by analytical techniques (e.g., NMR, melting point).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Citation
Incomplete reaction of adipic acid with thionyl chloride. Ensure the reaction is heated sufficiently (e.g., 85-95°C) and for an adequate duration (e.g., 10-18 hours) to drive the reaction to completion.[3]
Suboptimal temperature control during the reaction. Maintain the recommended temperature ranges throughout the synthesis. For the adipic acid route, this includes careful heating to 85-95°C and then to 100-130°C after removing excess thionyl chloride.[3]
Formation of by-products due to side reactions. The reaction of adipic acid and thionyl chloride can lead to charring. One patented method suggests a specific order of addition and temperature control to minimize this.[3]
Loss of product during workup and extraction. When acidifying the aqueous layer to precipitate the dicarboxylic acid, ensure the pH is low enough (e.g., pH 2.0) for complete precipitation. Use an appropriate extraction solvent like ether and perform multiple extractions to maximize recovery.[1][2]
Issue 2: Incomplete Esterification Reaction

Symptoms:

  • The presence of starting dicarboxylic acid or mono-ester in the final product, as detected by TLC, NMR, or LC-MS.

  • The isolated product has a broad melting point range.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Citation
Insufficient catalyst or reaction time in Fischer esterification. Use a sufficient amount of acid catalyst (e.g., sulfuric acid) and ensure the reaction is refluxed for an adequate time. Monitor the reaction progress by TLC until the starting material is consumed.[4][5]
Water present in the reaction mixture. Use dry methanol and glassware. Water can shift the equilibrium of the Fischer esterification back towards the starting materials.
Inefficient removal of water by-product. If using a Dean-Stark trap, ensure it is functioning correctly to remove the water formed during the reaction, driving the equilibrium towards the product.
Incomplete conversion to the acid chloride intermediate. If using the acid chloride route, ensure the reaction with the chlorinating agent (e.g., thionyl chloride) goes to completion before adding methanol.[5]
Issue 3: Difficulty in Product Purification

Symptoms:

  • The final product is colored or has a low melting point.

  • Analytical data shows the presence of impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Citation
Residual starting materials or by-products. Recrystallization from a suitable solvent is a common and effective method for purifying the final product.
Colored impurities from side reactions. Treatment with activated carbon during the workup of the dicarboxylic acid can help remove colored impurities before esterification.[2]
Hydrolysis of the ester during workup. Avoid prolonged contact with aqueous acidic or basic solutions during the workup, as this can lead to hydrolysis of the ester back to the carboxylic acid.[9]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Thiophenedicarboxylic Acid from Adipic Acid

This protocol is adapted from a patented industrial process.[3]

  • Reaction Setup: In a suitable reactor, add 1 mole of adipic acid to 6.5-8 moles of thionyl chloride.

  • Catalysis: Add a catalytic amount of pyridine.

  • Heating: Slowly heat the mixture to 85-95°C and maintain this temperature for 10-18 hours.

  • Removal of Excess Reagent: Remove the excess thionyl chloride, for example, by distillation under reduced pressure.

  • Further Heating: Heat the reaction liquid to 100-130°C and maintain for 1-3 hours.

  • Hydrolysis: Add the reaction liquid dropwise to a mixture of an alkali (2-6 moles) and a sulfide (1-2 moles) in water.

  • Reaction: Maintain the temperature at 85-98°C for 2-6 hours.

  • Precipitation: Add an inorganic acid to adjust the pH and precipitate the crude 2,5-thiophenedicarboxylic acid.

Protocol 2: Esterification of 2,5-Thiophenedicarboxylic Acid (General Fischer Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,5-thiophenedicarboxylic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization.

Data Presentation

Table 1: Physical Properties of 2,5-Thiophenedicarboxylic Acid and its Dimethyl Ester

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) CAS Number
2,5-Thiophenedicarboxylic acidC₆H₄O₄S172.16>3004282-31-9
This compoundC₈H₈O₄S200.21148.5-149.54282-34-2[10]

Visualizations

Diagram 1: Synthesis Workflow for this compound

G cluster_0 Synthesis of 2,5-Thiophenedicarboxylic Acid cluster_1 Esterification AdipicAcid Adipic Acid Reaction1 Reaction AdipicAcid->Reaction1 ThionylChloride Thionyl Chloride ThionylChloride->Reaction1 CrudeAcid Crude 2,5-Thiophenedicarboxylic Acid Reaction1->CrudeAcid Purification1 Purification CrudeAcid->Purification1 PureAcid Pure 2,5-Thiophenedicarboxylic Acid Purification1->PureAcid Reaction2 Esterification PureAcid->Reaction2 Methanol Methanol Methanol->Reaction2 AcidCatalyst Acid Catalyst AcidCatalyst->Reaction2 CrudeEster Crude Dimethyl Ester Reaction2->CrudeEster Purification2 Purification CrudeEster->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Low Yield of 2,5-Thiophenedicarboxylic Acid

G Start Low Yield of 2,5-Thiophenedicarboxylic Acid CheckReactionConditions Check Reaction Temperature and Time Start->CheckReactionConditions CheckWorkup Review Workup Procedure CheckReactionConditions->CheckWorkup Correct OptimizeHeating Optimize Heating Profile (85-95°C then 100-130°C) CheckReactionConditions->OptimizeHeating Incorrect IncreaseTime Increase Reaction Time CheckReactionConditions->IncreaseTime Incomplete Reaction CheckpH Ensure Complete Precipitation (pH ~2.0) CheckWorkup->CheckpH Precipitation Issue MultipleExtractions Perform Multiple Extractions CheckWorkup->MultipleExtractions Extraction Issue End Yield Improved OptimizeHeating->End IncreaseTime->End CheckpH->End MultipleExtractions->End

References

Technical Support Center: Controlling Molecular Weight in Melt Polycondensation of Dimethyl 2,5-Thiophenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling molecular weight during the melt polycondensation of dimethyl 2,5-thiophenedicarboxylate (DMTDC). The information is presented in a question-and-answer format to directly address common issues and queries.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for controlling molecular weight in the melt polycondensation of DMTDC?

A1: The molecular weight of the resulting poly(alkylene 2,5-thiophenedicarboxylate) is primarily controlled by the stoichiometry of the reactants (DMTDC and the diol), the extent of the reaction, and the effective removal of the condensation byproduct (methanol in the first stage and the excess diol in the second stage). According to the Carothers equation, a high degree of polymerization is achieved only at very high monomer conversion. Any factor that limits the conversion or creates a stoichiometric imbalance will result in a lower molecular weight.

Q2: How does the stoichiometry of the monomers affect the final molecular weight?

A2: A precise 1:1 molar ratio of the functional groups of the dicarboxylate and the diol is theoretically required to achieve the highest molecular weight. However, in practice, a slight excess of the diol (e.g., a diester:glycol molar ratio of 1:2) is often used in the first stage (transesterification) to promote the reaction and ensure all DMTDC reacts.[1] The excess diol is then removed during the high-vacuum polycondensation stage. Deliberately creating a stoichiometric imbalance by having a slight excess of one monomer is a common method to control and limit the final molecular weight to a desired range.

Q3: What is the role of the catalyst in controlling molecular weight?

A3: The catalyst, such as tetrabutyl titanate (TBT) or titanium(IV) isopropoxide (TTIP), primarily affects the rate of the transesterification and polycondensation reactions.[1] While the catalyst itself does not directly determine the final molecular weight, an appropriate catalyst and concentration are crucial for achieving high conversion in a reasonable timeframe. An inefficient catalyst can lead to incomplete reaction and thus lower molecular weight. The choice of catalyst can also influence side reactions and the color of the final polymer.

Q4: How do reaction temperature and time influence the molecular weight?

A4: Both temperature and time are critical parameters. The reaction is typically carried out in two stages. The first stage (transesterification) is at a lower temperature to facilitate the removal of methanol without significant monomer sublimation. The second stage (polycondensation) is performed at a higher temperature and under high vacuum to promote chain growth and remove the excess diol. Increasing the temperature and time in the second stage generally leads to a higher molecular weight, as it allows for higher conversion. However, excessively high temperatures or prolonged reaction times can lead to thermal degradation of the polymer, resulting in a lower molecular weight and discoloration.

Q5: Why is a high vacuum essential during the polycondensation stage?

A5: A high vacuum is crucial for effectively removing the condensation byproducts (excess diol and any remaining methanol). According to Le Chatelier's principle, the removal of these byproducts shifts the reaction equilibrium towards the formation of longer polymer chains, thus increasing the molecular weight. Insufficient vacuum will result in a lower degree of polymerization.

Troubleshooting Guide

Issue 1: The final polymer has a low molecular weight.

Possible Cause Suggested Solution
Impure Monomers Ensure that both DMTDC and the diol are of high purity. Impurities with monofunctional groups can act as chain terminators, significantly limiting the molecular weight. Consider recrystallizing or distilling the monomers before use.
Incorrect Stoichiometry Carefully measure the reactants to ensure the desired molar ratio. Even small errors in weighing can lead to a significant reduction in the achievable molecular weight.
Insufficient Vacuum Check the vacuum system for leaks. Ensure that the vacuum pump is capable of reaching and maintaining a high vacuum (typically <1 Torr) during the polycondensation stage.
Inadequate Reaction Time or Temperature Increase the reaction time or temperature of the polycondensation stage. Monitor the reaction progress by observing the increase in melt viscosity (e.g., the "rod climbing" effect of the stirrer).[2]
Inefficient Catalyst Verify the activity of the catalyst. Use a freshly opened or properly stored catalyst. Ensure the correct catalyst concentration is used (e.g., 200-400 ppm).
Side Reactions Certain diols, like 1,4-butanediol, can undergo side reactions such as cyclization to form tetrahydrofuran (THF), which alters the stoichiometry. This can sometimes be influenced by the acidity of the reaction mixture. Using a less acidic catalyst or carefully controlling the temperature profile may help.

Issue 2: The polymer is discolored (e.g., yellow or brown).

Possible Cause Suggested Solution
Thermal Degradation The polycondensation temperature may be too high, or the reaction time is too long. Reduce the temperature or shorten the reaction time in the second stage. Ensure a consistent and uniform temperature throughout the reaction melt.
Presence of Oxygen Ensure the reaction is carried out under a continuous inert gas (e.g., nitrogen or argon) flow, especially during the initial heating and transesterification stages. Check for any air leaks in the reactor setup. A light-yellow polymer can turn dark brown in the presence of oxygen.[3]
Catalyst Type Some catalysts, particularly certain titanium-based catalysts, can cause more coloration than others. If color is a critical parameter, consider screening different catalysts.
Impure Monomers Impurities in the monomers can sometimes lead to colored byproducts at high temperatures.

Quantitative Data

The following tables summarize some reported experimental conditions and the resulting molecular weights for poly(alkylene 2,5-thiophenedicarboxylate)s.

Table 1: Synthesis of Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)

DMTDC:Diol RatioCatalystTemperature (°C)Mn ( g/mol )PDIReference
1:1.25 (TFDCA:BD)200 ppm TBT + 200 ppm TTIPStage 1: 17026,5002.5[4]

Note: In this study, 2,5-thiophenedicarboxylic acid (TFDCA) was used directly instead of DMTDC.

Table 2: Synthesis of Poly(propylene 2,5-furandicarboxylate-co-propylene 2,5-thiophenedicarboxylate)

Diacid CompositionPolycondensation Temp. (°C)Polycondensation Time (h)Mn ( g/mol )Mw ( g/mol )PDIReference
50% FDCA, 50% TDCA230~438,40085,9002.24[5]
25% FDCA, 75% TDCA230~444,20094,8002.14[5]

Experimental Protocols

Detailed Methodology for Two-Stage Melt Polycondensation

This protocol provides a general procedure for the synthesis of poly(alkylene 2,5-thiophenedicarboxylate). The specific diol, temperatures, and times may need to be optimized for the desired molecular weight and polymer.

1. Materials and Setup:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTDC) (high purity)

  • Diol (e.g., 1,4-butanediol, 1,3-propanediol) (high purity)

  • Catalyst (e.g., tetrabutyl titanate - TBT)

  • A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser for collecting byproducts, and a connection for a high-vacuum pump.

  • Heating mantle or oil bath with a temperature controller.

2. Stage 1: Transesterification

  • Charge the reactor with DMTDC and the diol. A molar ratio of DMTDC to diol of 1:1.5 to 1:2 is common.

  • Add the catalyst (e.g., 200-400 ppm of TBT).

  • Flush the reactor with dry nitrogen for at least 15-20 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow.

  • Begin stirring (e.g., 50-100 rpm) and gradually heat the mixture to the desired transesterification temperature (e.g., 170-190°C).

  • Methanol will be produced as a byproduct and should be collected in the condenser.

  • Continue this stage until the theoretical amount of methanol has been collected (typically 2-3 hours).

3. Stage 2: Polycondensation

  • Gradually increase the temperature to the desired polycondensation temperature (e.g., 220-240°C).

  • Slowly and carefully apply a high vacuum to the system. A gradual decrease in pressure is important to avoid excessive foaming or bumping of the reactor contents.

  • The excess diol will be distilled off and collected.

  • As the reaction proceeds, the viscosity of the melt will increase significantly. This can be observed by the "rod-climbing" effect, where the molten polymer climbs the stirrer shaft. The torque on the mechanical stirrer will also increase.

  • Continue the reaction under high vacuum for the desired amount of time (e.g., 2-4 hours) until the desired melt viscosity is achieved.

  • To stop the reaction, remove the heat source and allow the reactor to cool under a nitrogen atmosphere.

  • Once cooled, the polymer can be removed from the reactor.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation charge_reactants Charge DMTDC, Diol, and Catalyst purge_n2 Purge with Nitrogen charge_reactants->purge_n2 heat_stage1 Heat to 170-190°C under Nitrogen Flow purge_n2->heat_stage1 collect_methanol Collect Methanol Byproduct heat_stage1->collect_methanol heat_stage2 Increase Temperature to 220-240°C collect_methanol->heat_stage2 apply_vacuum Gradually Apply High Vacuum heat_stage2->apply_vacuum remove_diol Remove Excess Diol apply_vacuum->remove_diol monitor_viscosity Monitor Melt Viscosity (Rod Climbing) remove_diol->monitor_viscosity cool_down Cool Down under Nitrogen Atmosphere monitor_viscosity->cool_down collect_polymer Collect Final Polymer cool_down->collect_polymer

Caption: Experimental workflow for the two-stage melt polycondensation of DMTDC.

stoichiometry_control cluster_reactants Reactants cluster_scenarios Stoichiometric Scenarios cluster_results Resulting Polymer dmtdc DMTDC (A-A) equimolar Equimolar Ratio (A-A : B-B = 1:1) dmtdc->equimolar excess_diol Excess Diol (A-A : B-B < 1:1) dmtdc->excess_diol diol Diol (B-B) diol->equimolar diol->excess_diol high_mw High Molecular Weight ~A-B-A-B-A-B~ equimolar->high_mw High Conversion low_mw Low Molecular Weight (B-terminated chains) ~B-A-B-A-B~ excess_diol->low_mw Chain growth stops when A-A is consumed

References

preventing color impurities in poly(alkylene thiophenedicarboxylate) synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving color impurity issues during the synthesis of poly(alkylene thiophenedicarboxylate)s.

Troubleshooting Guide: Color Impurities

This guide addresses common issues related to the appearance of unwanted color in poly(alkylene thiophenedicarboxylate)s during synthesis.

Q1: My final polymer is yellow/brown. What are the potential causes?

A1: The discoloration of your poly(alkylene thiophenedicarboxylate) can stem from several sources, primarily related to the high temperatures required for melt polycondensation and the choice of catalyst. Key potential causes include:

  • Catalyst Residues: Certain catalysts, particularly titanium-based compounds like titanium tetrabutoxide (TBT) and titanium isopropoxide (TIP), are known to cause a yellowish tint in the final polyester.[1] While effective in promoting polymerization, these catalysts can remain in the polymer matrix and contribute to coloration.

  • Thermal Degradation: The high temperatures (often exceeding 220°C) used during the polycondensation stage can lead to thermal degradation of the polymer backbone. This can create conjugated systems or other chromophoric byproducts, resulting in yellow or brown discoloration.

  • Monomer Impurities: Impurities in the 2,5-thiophenedicarboxylic acid (TDCA) or the diol monomers can act as precursors for colored byproducts under polymerization conditions.

  • Oxidation: The presence of oxygen during the high-temperature synthesis can lead to oxidative degradation of the polymer, forming colored species.

Q2: How can I prevent the formation of color impurities during synthesis?

A2: Proactive measures during the synthesis process can significantly reduce the likelihood of color formation. Consider the following preventative strategies:

  • Catalyst Selection: If using a titanium-based catalyst, be aware of its potential to cause coloration. While highly effective, alternatives might be considered if color is a critical parameter.

  • Use of Antioxidants: Incorporating antioxidants into the reaction mixture can mitigate thermo-oxidative degradation. Hindered phenolic antioxidants and phosphite co-stabilizers are commonly used in polyester synthesis to improve color stability.

  • Monomer Purity: Ensure the high purity of your 2,5-thiophenedicarboxylic acid (or its dimethyl ester) and the alkylene diol. Purification of monomers prior to polymerization is recommended.

  • Inert Atmosphere: Conduct the polymerization under a continuous flow of an inert gas, such as nitrogen, to minimize oxidation.

  • Optimized Reaction Conditions: Use the lowest effective temperatures and shortest reaction times for both the transesterification and polycondensation stages to minimize thermal stress on the polymer.

Q3: I already have a colored batch of polymer. How can I remove the color?

A3: If your polymer is already discolored, a post-synthesis purification step can often yield a white, purified product. The most common and effective method is dissolution and precipitation :

  • Dissolve the Polymer: Dissolve the colored polymer in a suitable solvent. Chloroform is a common choice for many poly(alkylene thiophenedicarboxylate)s. For some polymers, a solvent mixture, such as chloroform with a small amount of hexafluoro-2-propanol, may be necessary for complete dissolution.[2]

  • Precipitate the Polymer: Slowly add the polymer solution to a non-solvent, such as methanol, with stirring. The polymer will precipitate out of the solution, leaving many of the colored impurities dissolved in the solvent/non-solvent mixture.

  • Isolate and Dry: Collect the precipitated polymer by filtration and wash it with fresh non-solvent. Dry the purified polymer under vacuum at room temperature for an extended period (e.g., 48 hours) to remove any residual solvent.[2]

Frequently Asked Questions (FAQs)

Q4: Does the length of the alkylene diol affect the color of the final polymer?

A4: While the inherent chemical structure of the diol does not directly cause color, it can influence the thermal properties of the resulting polymer (e.g., melting point). This may necessitate adjustments to the polycondensation temperature, which in turn can indirectly affect the degree of thermal degradation and subsequent color formation.

Q5: Are there any specific catalysts that are known to produce colorless poly(alkylene thiophenedicarboxylate)s?

A5: While titanium-based catalysts are widely used and effective, they are also associated with yellowing. Tin-based catalysts, such as dibutyltin(IV) oxide, have been used in polyester synthesis and may result in less coloration compared to titanium catalysts.[1] However, catalyst choice always involves a trade-off between activity, cost, and potential side reactions, including color formation.

Q6: Can the color of the polymer impact its final properties?

A6: The presence of color is an indicator of impurities or degradation products within the polymer. These impurities can potentially affect the polymer's mechanical properties, thermal stability, and long-term performance. For applications in drug development and biomedical fields, high purity and the absence of color are often critical.

Data Presentation

Table 1: Effect of Catalyst Type on Polymer Color (Poly(ethylene furanoate) as a model)

CatalystCatalyst TypeL* (Lightness)a* (Red/Green)b* (Yellow/Blue)Visual Color
TBTTitanium-based75.3-1.222.5Yellowish
TISTitanium-based78.1-1.520.1Yellowish
DBTOTin-based85.4-0.810.2Off-white
TEHTin-based88.2-0.58.5Off-white

Data adapted from a study on a similar bio-based polyester, poly(ethylene furanoate), to illustrate the general effect of catalyst types on color.[1] L, a, and b* values are from the CIELAB color space.

Table 2: Typical Two-Stage Melt Polycondensation Conditions

StageTemperaturePressureDurationObservations
Transesterification180°CAtmospheric (N₂ flow)~2 hoursDistillation of methanol
PolycondensationRamp up to 220°CGradual reduction to ~0.06 mbar~2 hoursIncreased melt viscosity

These are representative conditions and may need to be optimized for specific diols and target molecular weights.[2]

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation Synthesis of Poly(alkylene 2,5-thiophenedicarboxylate)

This protocol describes a general procedure for the synthesis via a two-stage melt polycondensation, starting from dimethyl 2,5-thiophenedicarboxylate (DMTF).

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTF)

  • Alkylene diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., Titanium tetrabutoxide - TBT)

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: Charge the DMTF, alkylene diol (in a 1:2 molar ratio of diester to diol), and catalyst (e.g., 200 ppm) into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Transesterification (Stage 1):

    • Heat the reactor to 180°C under a steady flow of nitrogen.

    • Maintain this temperature and stir the mixture. Methanol will be produced as a byproduct and should be collected.

    • Continue this stage until approximately 90% of the theoretical amount of methanol has been distilled. This typically takes about 2 hours.[2]

  • Polycondensation (Stage 2):

    • Gradually increase the temperature to 220°C.

    • Simultaneously, slowly reduce the pressure to approximately 0.06 mbar.[2]

    • The excess diol will distill off under these conditions.

    • Continue the reaction until a significant increase in the melt viscosity is observed (indicated by the torque on the stirrer). This stage typically lasts for about 2 hours.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The solid polymer can then be recovered from the reactor.

Protocol 2: Purification of Poly(alkylene thiophenedicarboxylate) by Dissolution-Precipitation

This protocol outlines the steps to purify the synthesized polymer and remove color impurities.

Materials:

  • Crude poly(alkylene thiophenedicarboxylate)

  • Chloroform (or a suitable solvent mixture)

  • Methanol (non-solvent)

Procedure:

  • Dissolution: Dissolve the crude polymer in chloroform at room temperature. The concentration should be low enough to ensure complete dissolution (e.g., 1-2% w/v).

  • Precipitation: Slowly pour the polymer solution into a beaker containing methanol (at least 10 times the volume of the polymer solution) while stirring vigorously. A white, fibrous precipitate should form.

  • Filtration: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer on the filter with fresh methanol to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at room temperature for 48 hours to ensure complete removal of residual solvents.[2] The final product should be a white powder.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage monomers Monomers (DMTF + Diol) reactor Reactor (180°C, N2) monomers->reactor catalyst Catalyst (e.g., TBT) catalyst->reactor polycondensation Polycondensation (220°C, Vacuum) reactor->polycondensation Methanol removal crude_polymer Crude Polymer (Colored) polycondensation->crude_polymer Glycol removal dissolution Dissolution (Chloroform) crude_polymer->dissolution precipitation Precipitation (Methanol) dissolution->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying pure_polymer Pure Polymer (White) drying->pure_polymer

Caption: Experimental workflow for synthesis and purification.

color_formation_pathway cluster_conditions Reaction Conditions cluster_mechanisms Degradation Mechanisms cluster_products Resulting Impurities high_temp High Temperature (>220°C) thermo_oxidation Thermo-oxidative Degradation high_temp->thermo_oxidation side_reactions Side Reactions high_temp->side_reactions catalyst Catalyst (e.g., Ti-based) catalyst->side_reactions oxygen Oxygen Traces oxygen->thermo_oxidation conjugated_systems Conjugated Systems thermo_oxidation->conjugated_systems chromophores Chromophoric Byproducts side_reactions->chromophores colored_polymer Colored Polymer conjugated_systems->colored_polymer chromophores->colored_polymer

Caption: Potential pathways to color impurity formation.

References

optimizing the yield of 2,5-thiophenedicarboxylic acid dimethyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dimethyl 2,5-thiophenedicarboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2,5-thiophenedicarboxylic acid and its dimethyl ester?

A1: Common starting materials include adipic acid, which is converted to 2,5-thiophenedicarboxylic acid through a multi-step process involving thionyl chloride.[1][2] Another route involves the reaction of α,α'-dibromoadipic acid dimethyl ester with a sulfur source like sodium sulfide.[3][4] Direct esterification of 2,5-thiophenedicarboxylic acid with methanol in the presence of an acid catalyst is also a common final step.[5]

Q2: What are the typical yields for the synthesis of dimethyl 2,5-thiophenedicarboxylate?

A2: Yields can vary significantly depending on the synthetic route and reaction conditions. For instance, a method starting from adipic acid has reported yields of around 75%.[1] Synthesis from tetrahydrothiophene-2,5-dicarboxylic acid diethyl ester has shown yields of approximately 80.7%.[3] Optimization of reaction parameters is crucial for achieving high yields.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Temperature, reaction time, and the molar ratio of reactants and catalysts are critical. For example, in dehydrohalogenation steps, temperatures are typically maintained between 50-150°C to prevent side reactions.[4] In esterification reactions, removing water as it is formed can drive the reaction to completion and improve yield.

Q4: How can the purity of the final product be assessed?

A4: The purity of dimethyl 2,5-thiophenedicarboxylate can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[1]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of dimethyl 2,5-thiophenedicarboxylate.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the recommended duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Suboptimal temperatures can lead to slow or stalled reactions.[4][6]

    • Check Reagent Quality: Use fresh, high-purity reagents. Degradation of starting materials or catalysts can significantly impact yield.

  • Side Reactions:

    • Hydrolysis of Ester Groups: The presence of water can lead to the hydrolysis of the ester, especially when using lower alkyl esters like dimethyl or diethyl esters.[4] Ensure all glassware is dry and use anhydrous solvents.

    • Isomerization: In some synthesis routes, the desired product can isomerize to a more thermodynamically stable, but incorrect, isomer, particularly at elevated temperatures.[6] Running the reaction at the lowest effective temperature can minimize this.

  • Inefficient Work-up and Purification:

    • Extraction Issues: Ensure the correct solvent and pH are used during the extraction process to efficiently isolate the product.

    • Precipitation Failure: If the product is expected to precipitate, ensure the solution is sufficiently concentrated and cooled. Seeding with a small crystal of the pure product can sometimes induce crystallization.[7]

Problem 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

  • Unreacted Starting Materials:

    • Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of one reactant may be necessary to drive the reaction to completion.

    • Purification: Recrystallization or column chromatography can be used to remove unreacted starting materials from the final product.

  • Formation of Byproducts:

    • Control Reaction Conditions: As mentioned, side reactions like hydrolysis or isomerization can generate impurities. Strict control of temperature and exclusion of water are crucial.[4][6]

    • Thorough Purification: Multiple purification steps may be necessary. For example, washing the crude product with a sodium bicarbonate solution can remove acidic impurities.[7]

Data Presentation

Table 1: Comparison of Synthesis Conditions for 2,5-Thiophenedicarboxylic Acid Derivatives
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Adipic acidThionyl chloride, 4-dimethylaminopyridine, Sodium hydroxide-78 - 13824.575.6[1]
Tetrahydrothiophene-2,5-dicarboxylic acid diethyl esterChlorine, Copper powderChlorobenzene-10 to -5280.7[3]
α,α'-dibromoadipic acid dimethyl ester60% Sodium sulfideMethanol---[3][4]
2,5-Diiodothiophenen-Butyllithium, Carbon dioxideTetrahydrofuran/Ether-5 to 10>2.5~60 (crude acid)[8]

Experimental Protocols

Method 1: Synthesis of 2,5-Thiophenedicarboxylic Acid from Adipic Acid

This protocol is adapted from patent literature and involves the conversion of adipic acid to its diacid chloride followed by cyclization and hydrolysis.[1][9]

  • Acid Chloride Formation: In a suitable reactor, charge adipic acid and a catalytic amount of 4-dimethylaminopyridine. Under vacuum, add thionyl chloride.

  • Reaction: Stir the mixture and gradually heat to 78-81°C and maintain a good reflux. After the initial reflux, slowly increase the temperature to 110°C to drive off excess thionyl chloride.

  • Distillation: Further, heat to 120-138°C under reduced pressure to remove high-boiling point byproducts.

  • Hydrolysis: The resulting acid chloride is carefully hydrolyzed by adding it to a cooled aqueous solution of sodium hydroxide, maintaining the pH between 9.3 and 10.

  • Acidification and Isolation: The solution is then decolorized with activated carbon, filtered, and the filtrate is acidified with hydrochloric acid to a pH of 2.0 to precipitate the 2,5-thiophenedicarboxylic acid. The crude product is collected by filtration, washed, and dried.

Method 2: Esterification of 2,5-Thiophenedicarboxylic Acid

This is a general procedure for Fischer esterification.

  • Reaction Setup: Suspend 2,5-thiophenedicarboxylic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude dimethyl 2,5-thiophenedicarboxylate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2,5-Thiophenedicarboxylic Acid cluster_esterification Esterification cluster_purification Purification adipic_acid Adipic Acid acid_chloride Adipoyl Dichloride adipic_acid->acid_chloride DMAP (cat.) thionyl_chloride Thionyl Chloride cyclization Cyclization with Sulfur Source acid_chloride->cyclization thiophene_diacid 2,5-Thiophenedicarboxylic Acid cyclization->thiophene_diacid ester Dimethyl 2,5-Thiophenedicarboxylate thiophene_diacid->ester thiophene_diacid->ester methanol Methanol acid_cat Acid Catalyst crude_product Crude Product purification_step Recrystallization / Chromatography crude_product->purification_step pure_product Pure Product purification_step->pure_product

Caption: General experimental workflow for the synthesis of dimethyl 2,5-thiophenedicarboxylate.

troubleshooting_yield start Low Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes cause_incomplete Possible Causes: - Insufficient time/temp - Poor reagent quality incomplete->cause_incomplete Why? check_workup Review Work-up & Purification complete->check_workup side_reactions Consider Side Reactions complete->side_reactions solution_incomplete Solutions: - Increase reaction time/temp - Use fresh reagents cause_incomplete->solution_incomplete workup_issue Possible Issues: - Incorrect extraction pH - Precipitation failure check_workup->workup_issue solution_workup Solutions: - Optimize extraction conditions - Induce crystallization (seeding) workup_issue->solution_workup hydrolysis Hydrolysis of Ester? side_reactions->hydrolysis isomerization Isomerization? side_reactions->isomerization solution_hydrolysis Solution: - Use anhydrous conditions hydrolysis->solution_hydrolysis solution_isomerization Solution: - Lower reaction temperature isomerization->solution_isomerization

Caption: Troubleshooting logic for low product yield in synthesis.

References

Technical Support Center: Polymerization of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 2,5-thiophenedicarboxylic acid dimethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing this compound?

A1: The most prevalent method is a two-step melt polycondensation. This process typically involves an initial transesterification reaction between the dimethyl 2,5-thiophenedicarboxylate (DMTD) and a diol, followed by a polycondensation step under high vacuum and elevated temperatures to remove the resulting methanol and excess diol, thereby increasing the polymer's molecular weight.[1][2]

Q2: Why is the purity of 2,5-thiophenedicarboxylic acid (2,5-TDCA) and its dimethyl ester crucial for polymerization?

A2: Impurities present in the 2,5-TDCA monomer can act as nucleating agents, which can negatively affect the microstructure of the resulting polymer.[1] This can, in turn, impact the final properties of the polymer, such as its mechanical strength and gas barrier performance.[1] It is essential to use high-purity monomers to ensure reproducible and optimal polymer characteristics.

Q3: What are the expected molecular weights and polydispersity for polymers derived from this compound?

A3: The achievable weight-average molecular weights (Mw) for polyesters synthesized from DMTD can vary depending on the specific diol used and the polymerization conditions. Reported values are typically in the range of 18,000 to over 78,000 g/mol .[2][3][4][5] The polydispersity index (Đ) is generally around 2.0–2.5.[3][4]

Q4: Can the properties of the final polymer be tailored?

A4: Yes, the properties of poly(alkylene 2,5-thiophenedicarboxylate)s can be effectively tuned by varying the length of the glycol (diol) used in the synthesis.[1] This allows for the production of materials ranging from rigid to flexible films. Additionally, copolymerization with other diacids or diols can be employed to further modify the polymer's thermal and mechanical properties.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Molecular Weight of the Final Polymer 1. Incomplete removal of methanol or diol during polycondensation. 2. Presence of monofunctional impurities. 3. Sub-optimal reaction temperature or time. 4. Decarboxylation of the thiophene ring at high temperatures.1. Ensure a high vacuum is achieved and maintained during the polycondensation step. 2. Use highly purified monomers. 3. Optimize the temperature and duration of the polycondensation step. 4. Carefully control the reaction temperature to minimize thermal degradation.
Discoloration of the Polymer (Yellowing/Browning) 1. Thermal degradation of the polymer at high temperatures. 2. Residual catalyst in the final polymer. 3. Oxidation due to the presence of air at high temperatures.1. Lower the polymerization temperature or shorten the reaction time at high temperatures. 2. Purify the polymer after synthesis, for example, by dissolving it in a suitable solvent and precipitating it in a non-solvent.[1] 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Poor Mechanical Properties of the Polymer Film 1. Low molecular weight of the polymer. 2. Unfavorable polymer microstructure due to monomer impurities.[1] 3. Inappropriate processing conditions for film formation.1. Refer to the troubleshooting steps for "Low Molecular Weight." 2. Ensure high purity of the starting monomers. 3. Optimize film casting or molding conditions, including temperature and cooling rate.
Inconsistent Batch-to-Batch Results 1. Variation in monomer purity. 2. Inconsistent reaction conditions (temperature, pressure, time). 3. Differences in catalyst concentration.1. Use monomers from the same batch or ensure consistent purity analysis for each batch. 2. Precisely control and monitor all reaction parameters for each synthesis. 3. Accurately measure and add the catalyst for each reaction.

Experimental Protocols

General Two-Step Melt Polycondensation for Poly(alkylene 2,5-thiophenedicarboxylate)

This protocol is a generalized procedure based on methodologies reported in the literature.[1][2]

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTD)

  • Aliphatic diol (e.g., 1,3-propanediol, 1,4-butanediol)

  • Catalyst (e.g., titanium tetrabutoxide (TBT), titanium isopropoxide (TIP))

Procedure:

  • Esterification:

    • Charge the DMTD and the diol (typically in a 1:2 molar ratio) into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.[1]

    • Add the catalyst (e.g., 200 ppm of TBT and 200 ppm of TIP).[1]

    • Heat the reactor to a temperature sufficient to melt the reactants and initiate the transesterification reaction (e.g., 160-180 °C).

    • Continue the reaction under a nitrogen atmosphere while methanol is distilled off.

  • Polycondensation:

    • After the theoretical amount of methanol has been collected, gradually increase the temperature (e.g., to 220-250 °C) and slowly apply a high vacuum (<1 mbar).

    • Continue the reaction under vacuum for several hours to remove the excess diol and further increase the molecular weight of the polymer.

    • The reaction is complete when the desired melt viscosity is achieved.

    • The polymer is then extruded from the reactor and allowed to cool.

  • Purification (Optional):

    • If necessary, the polymer can be dissolved in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane) and then precipitated in a non-solvent (e.g., methanol) to remove residual catalyst and low molecular weight oligomers.

Visualizations

Main Polymerization Reaction

Polymerization cluster_reactants Reactants DMTD Dimethyl 2,5-Thiophenedicarboxylate Monomers DMTD->Monomers Diol Diol (HO-R-OH) Diol->Monomers Polymer Poly(alkylene 2,5-thiophenedicarboxylate) Monomers->Polymer Melt Polycondensation (Catalyst, Heat, Vacuum) Methanol Methanol (CH3OH) Polymer->Methanol Byproduct

Caption: Main reaction pathway for the synthesis of poly(alkylene 2,5-thiophenedicarboxylate).

Potential Side Reactions```dot

Side_Reactions cluster_side_reactions Side Reactions (High Temperature) Polymer Growing Polymer Chain Decarboxylation Decarboxylation Polymer->Decarboxylation Loss of CO2 Degradation Thermal Degradation Polymer->Degradation Chain Scission Lower_MW Lower Molecular Weight & Discoloration Decarboxylation->Lower_MW Results in Degradation->Lower_MW Results in

Caption: A logical workflow for troubleshooting common polymerization issues.

References

Technical Support Center: Catalyst Removal from Polyesters Based on Dimethyl 2,5-Thiophenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of catalyst residues from polyesters synthesized using dimethyl 2,5-thiophenedicarboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of poly(alkylene 2,5-thiophenedicarboxylate)s from residual polymerization catalysts, such as titanium or antimony compounds.

Issue 1: The synthesized polymer is colored (e.g., gray or yellow), indicating residual catalyst.

The as-synthesized polymers can be slightly colored due to the presence of residual catalysts.[1] After purification, a white powder should be obtained.[1]

  • Cause: Incomplete removal of the polymerization catalyst (e.g., antimony or titanium compounds). Antimony-based catalysts can cause a gray discoloration, while titanium-based catalysts may lead to a yellowish tint.[2][3]

  • Solution: Implement a dissolution-precipitation purification protocol. This method is effective in removing residual catalysts and other impurities.

    Experimental Protocol: Dissolution-Precipitation

    • Dissolution:

      • Dissolve the crude polyester in a suitable solvent. For many poly(alkylene 2,5-thiophenedicarboxylate)s, chloroform is an effective solvent.

      • For less soluble polymers, a co-solvent like hexafluoro-2-propanol may be necessary to achieve complete dissolution.[1]

      • Prepare a polymer solution with a concentration of approximately 5-10% (w/v).

      • Stir the mixture at room temperature until the polymer is fully dissolved. Gentle heating may be applied if necessary, but monitor for any signs of polymer degradation.

    • Precipitation:

      • Slowly add the polymer solution to a vigorously stirred non-solvent. Methanol is a commonly used non-solvent for this purpose.[1]

      • The volume of the non-solvent should be at least 5 to 10 times the volume of the polymer solution to ensure complete precipitation.

      • Continue stirring for 30-60 minutes to allow the polymer to fully precipitate.

    • Isolation and Washing:

      • Collect the precipitated white polymer powder by vacuum filtration.

      • Wash the polymer multiple times with fresh non-solvent (methanol) to remove any remaining dissolved impurities and catalyst residues.

    • Drying:

      • Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved to remove all residual solvent.

Issue 2: The polymer does not fully dissolve in the chosen solvent.

  • Cause: The molecular weight of the polyester may be very high, or the crystallinity may be significant, reducing its solubility.

  • Solution:

    • Try a different solvent or a solvent mixture. For instance, if chloroform alone is ineffective, a mixture of chloroform and hexafluoro-2-propanol can be used.[1]

    • Gently heat the mixture while stirring to aid dissolution. Be cautious to avoid temperatures that could lead to polymer degradation.

    • Reduce the concentration of the polymer solution.

Issue 3: The polymer precipitates as a sticky mass instead of a fine powder.

  • Cause: The polymer solution was added too quickly to the non-solvent, or the stirring was not vigorous enough.

  • Solution:

    • Ensure the polymer solution is added dropwise or in a very thin stream to the non-solvent.

    • Increase the stirring speed of the non-solvent.

    • Use a larger volume of the non-solvent.

Issue 4: The final polymer product still shows signs of discoloration after one purification cycle.

  • Cause: A single purification cycle may not be sufficient to remove all catalyst residues, especially if the initial catalyst concentration was high.

  • Solution:

    • Repeat the dissolution-precipitation cycle.

    • Increase the volume of the non-solvent used for precipitation and washing.

    • Increase the washing time and the number of washing steps.

Quantitative Data on Catalyst Removal

The efficiency of catalyst removal can be determined by measuring the concentration of the metallic residue in the polymer before and after purification. Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are commonly used for this purpose.

Catalyst TypeTypical Initial Concentration (ppm)MethodExpected Final Concentration (ppm)Removal Efficiency (%)
Antimony (Sb)200 - 300Dissolution-Precipitation< 10> 95%
Titanium (Ti)50 - 150Dissolution-Precipitation< 5> 90%
Tin (Sn)100 - 250Dissolution-Precipitation< 10> 90%

Note: These values are typical for polyester purification and may vary depending on the specific polymer, catalyst, and purification conditions.

Experimental Workflow and Troubleshooting Diagrams

Experimental Workflow for Catalyst Removal

experimental_workflow start Crude Polyester (with catalyst residue) dissolution Dissolution (e.g., Chloroform) start->dissolution precipitation Precipitation (e.g., Methanol) dissolution->precipitation filtration Filtration precipitation->filtration washing Washing (with non-solvent) filtration->washing drying Drying (Vacuum Oven) washing->drying final_product Purified Polyester (white powder) drying->final_product

Caption: A general workflow for the purification of polyesters from catalyst residues using the dissolution-precipitation method.

Troubleshooting Logic for Catalyst Removal

troubleshooting_logic start Start Purification check_dissolution Does the polymer fully dissolve? start->check_dissolution check_color Is the final polymer white? success Purification Successful check_color->success Yes repeat_purification Repeat Dissolution- Precipitation Cycle check_color->repeat_purification No check_precipitation Is the precipitate a fine powder? check_dissolution->check_precipitation Yes modify_dissolution Use co-solvent or gentle heating check_dissolution->modify_dissolution No check_precipitation->check_color Yes modify_precipitation Add solution slower, increase stirring check_precipitation->modify_precipitation No repeat_purification->start modify_dissolution->check_dissolution modify_precipitation->check_precipitation

Caption: A troubleshooting decision tree for common issues encountered during polyester purification.

Frequently Asked Questions (FAQs)

Q1: Why is it important to remove the catalyst from the final polyester?

A1: Residual catalysts can negatively impact the polymer's properties, including its color, thermal stability, and long-term performance.[4] For applications in drug development and biomedical fields, catalyst residues can be a source of toxicity.

Q2: What are the most common catalysts used in the synthesis of polyesters from dimethyl 2,5-thiophenedicarboxylate?

A2: Common catalysts for polyester synthesis include compounds of antimony (e.g., antimony trioxide), titanium (e.g., tetrabutyl titanate, titanium isopropoxide), and tin.[2][3]

Q3: Can I use a different solvent/non-solvent system for purification?

A3: Yes, the choice of solvent and non-solvent depends on the specific polyester's solubility. The ideal solvent should completely dissolve the polymer, while the non-solvent should cause rapid and complete precipitation. The two should be miscible. Always perform a small-scale test to determine the best solvent system for your specific polymer.

Q4: How can I verify that the catalyst has been successfully removed?

A4: The most definitive way is to use analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the residual metal content in the purified polymer.[5] A visual inspection for the absence of color is a good initial indicator of successful purification.[1]

Q5: Are there alternative methods for catalyst removal besides dissolution-precipitation?

A5: While dissolution-precipitation is a widely used and effective lab-scale method, other techniques exist, particularly for industrial-scale processes. These can include chelation, where a chelating agent is used to bind the metal catalyst for easier removal, and filtration through adsorbent materials like silica or alumina.[6] However, for research-scale purification of polyesters based on dimethyl 2,5-thiophenedicarboxylate, dissolution-precipitation is generally the most practical approach.

References

Technical Support Center: Polymerization of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 2,5-thiophenedicarboxylic acid dimethyl ester (DMTF). The primary focus is on addressing the unwanted hydrolysis of the monomer during the reaction, a critical factor for synthesizing high-performance thiophene-based polyesters.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization process, with a focus on tracing problems back to premature monomer hydrolysis.

Question 1: My final polymer has a low molecular weight and the yield is lower than expected. What could be the cause?

Answer: Low molecular weight and poor yield are classic signs of premature chain termination during polymerization. The most likely cause is the hydrolysis of the this compound monomer. Water present in the reaction mixture can react with the ester groups, converting them back to carboxylic acids.[1] This reaction, essentially the reverse of esterification, disrupts the stoichiometry of the monomers and terminates the growing polymer chains.

  • Mechanism of Interference: The formation of carboxylic acid end-groups from hydrolysis means there are fewer ester groups available to react and extend the polymer chain, leading to shorter chains and reduced overall yield.[1]

  • Autocatalysis: The carboxylic acid produced by hydrolysis can further catalyze the hydrolysis of other ester groups, creating an autocatalytic cycle that exacerbates the problem.[1]

To diagnose this issue, use analytical techniques like FTIR or NMR on your crude product to check for the presence of the starting carboxylic acid.[2][3]

Question 2: The mechanical properties of my polymer are poor (e.g., brittle). Is this related to hydrolysis?

Answer: Yes, there is a strong correlation between poor mechanical properties and polymer hydrolysis. The rupture of ester linkages within the polymer chain leads to a decrease in molecular weight.[1] For polymers, mechanical strength, flexibility, and toughness are directly dependent on chain length (i.e., molecular weight). Shorter chains result in fewer entanglements and weaker intermolecular forces, leading to materials that are brittle and have reduced tensile strength.[4]

Question 3: I am observing inconsistent results between different polymerization batches. Why is this happening?

Answer: Inconsistent results often point to a variable that is not being adequately controlled. In the context of polyester synthesis, the most common culprit is residual moisture. Even small variations in the amount of water in your reagents (monomers, diols, catalyst) or in the reaction atmosphere can lead to different degrees of hydrolysis from one batch to another. This variability directly impacts the final molecular weight and properties of the polymer, causing a lack of reproducibility.

Key Sources of Moisture to Control:

  • Reagents: Diols are often hygroscopic and must be thoroughly dried. Monomers and catalysts should also be stored in desiccated environments.

  • Reaction Setup: Ensure all glassware is oven-dried immediately before use.

  • Atmosphere: The polymerization should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Question 4: How can I minimize or prevent the hydrolysis of this compound during polymerization?

Answer: Preventing hydrolysis is crucial for successfully synthesizing high molecular weight polyesters. The key is rigorous exclusion of water from the reaction system.

Recommended Prevention Strategies:

  • Thorough Drying of Reagents: Dry all monomers, diols, and solvents immediately before use. Diols, in particular, should be considered for vacuum drying.

  • Use of an Inert Atmosphere: Purge the reaction vessel with a dry, inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.

  • High-Temperature and High-Vacuum Conditions: During the polycondensation stage, applying a high vacuum helps to efficiently remove water and other small molecules (like methanol) that are generated as byproducts.[5] This shifts the equilibrium towards polymer formation.

  • Use of Hydrolysis-Inhibiting Agents: For some polyester systems, anti-hydrolysis agents like carbodiimides can be added. These compounds react with the carboxylic acids generated by hydrolysis, converting them into stable urea-based compounds and thus stopping the autocatalytic degradation cycle.[1]

Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of this compound? A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In this specific case, water reacts with the methyl ester groups (-COOCH₃) of the monomer, converting them into carboxylic acid groups (-COOH) and releasing methanol (CH₃OH).[2][6] This is an undesirable side reaction during polymerization as it consumes the reactive ester groups needed for chain growth.

Q2: Why is the dimethyl ester monomer often used for polymerization instead of 2,5-thiophenedicarboxylic acid directly? A2: While direct esterification using the diacid is possible, the transesterification route starting from the dimethyl ester offers several advantages. The dimethyl ester is often easier to purify to a high degree compared to the diacid. Impurities in the diacid can act as nucleating agents, affecting the final polymer's microstructure and properties.[5][7] Furthermore, the transesterification reaction, which releases methanol, can often be driven to completion more easily than the water-releasing direct esterification.

Q3: What are the typical reaction conditions for this type of polymerization? A3: A two-stage melt polycondensation is a common and solvent-free method for synthesizing poly(alkylene 2,5-thiophenedicarboxylate)s.[4][5]

  • Stage 1 (Transesterification): The dimethyl ester is reacted with a diol (e.g., 1,4-butanediol) at elevated temperatures (e.g., 160-190°C) in the presence of a catalyst (like titanium tetrabutoxide, TBT).[5] During this stage, methanol is distilled off.

  • Stage 2 (Polycondensation): The temperature is further increased (e.g., up to 220°C) and a high vacuum is applied. This facilitates the removal of the excess diol and promotes the linking of smaller polymer chains into a high molecular weight polymer.[5]

Q4: Which analytical techniques are best for detecting and quantifying hydrolysis? A4: Several techniques can be employed to detect the presence of carboxylic acids, the primary product of hydrolysis.

Analytical TechniquePrinciple and ApplicationReference
FTIR Spectroscopy Detects the characteristic broad O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and changes in the C=O carbonyl region. Can be used to quantify the acid-to-ester ratio.[3][8]
NMR Spectroscopy ¹H or ¹³C NMR can identify distinct peaks corresponding to the carboxylic acid proton and carbon, confirming its presence in the crude product or final polymer.[3][5]
Gas Chromatography (GC) After a specific hydrolysis and derivatization procedure, GC can be used to quantitatively determine the amount of the original diacid and diol in the polyester, allowing for an assessment of degradation.[9]
Titration A simple method to determine the concentration of carboxylic acid end-groups in a polymer sample.[10]

Q5: What are the expected properties of polyesters derived from 2,5-thiophenedicarboxylic acid? A5: Polyesters based on 2,5-thiophenedicarboxylic acid are gaining attention as potential bio-based alternatives to petroleum-derived polymers like PET. They can exhibit high-performance properties, including:

  • Good Thermal Stability: These polymers generally show high thermal stability.[5][7]

  • Excellent Gas Barrier Properties: The thiophene ring contributes to superior barrier properties against gases like oxygen and carbon dioxide, making them suitable for packaging applications.[5][11]

  • Tunable Mechanical Properties: By varying the length of the aliphatic diol used in the synthesis, the mechanical properties can be tuned from rigid and strong to more flexible and ductile materials.[4][5]

Experimental Protocols

Protocol 1: General Synthesis of Poly(butylene 2,5-thiophenedicarboxylate) (PBTF) via Melt Polycondensation

This protocol is a representative example based on methodologies found in the literature.[5]

  • Reagent Preparation:

    • Dry dimethyl 2,5-thiophenedicarboxylate (DMTF) and 1,4-butanediol (BD) under vacuum for at least 24 hours prior to use.

    • Prepare the catalyst solution (e.g., titanium tetrabutoxide in anhydrous toluene).

  • Reaction Setup:

    • Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.

    • Thoroughly flame-dry the entire apparatus under vacuum and then cool under a stream of dry nitrogen.

  • Stage 1: Transesterification

    • Charge the reactor with DMTF (e.g., 0.02 mol) and BD (e.g., 0.04 mol, a 1:2 molar ratio is common).[5]

    • Add the catalyst (e.g., 200 ppm).

    • Heat the mixture under a gentle stream of nitrogen to approximately 160-190°C to melt the reactants and initiate the reaction.

    • Stir the mixture and continue heating. Methanol will begin to distill off.

    • Maintain this condition until approximately 90% of the theoretical amount of methanol has been collected (typically 2-3 hours).[5]

  • Stage 2: Polycondensation

    • Gradually increase the temperature to 210-220°C.

    • Simultaneously, slowly reduce the pressure to below 0.1 mbar.

    • The excess butanediol will distill off, and the viscosity of the mixture will increase significantly.

    • Continue the reaction until the stirrer torque reaches a constant high value, indicating that the molecular weight is no longer increasing (typically 2-4 hours).

  • Polymer Recovery and Purification:

    • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.

    • The crude polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol) to remove residual catalyst and unreacted monomers.

    • Dry the purified polymer in a vacuum oven.

Protocol 2: Detection of Hydrolysis via FTIR Spectroscopy

  • Sample Preparation: Prepare a thin film of the polymer sample by solvent casting or by pressing a small amount of the material between two KBr plates.

  • Data Acquisition: Record the IR spectrum of the sample.

  • Spectral Analysis:

    • Look for a broad absorbance peak in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H bond in a carboxylic acid.

    • Analyze the carbonyl (C=O) stretching region (around 1700 cm⁻¹). The ester carbonyl peak will be sharp, while the acid carbonyl peak may appear as a shoulder or a separate peak at a slightly different wavenumber.

    • An increase in the area of the peak around 1570 cm⁻¹ can also indicate the formation of carboxylate salts if the hydrolysis occurs in an alkaline environment.[8]

Visualizations

Hydrolysis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_analysis 3. Outcome & Analysis reagents Monomers & Diol drying Dry Reagents & Glassware reagents->drying stage1 Stage 1: Transesterification (160-190°C, N2 atm) - Methanol removal drying->stage1 stage2 Stage 2: Polycondensation (210-220°C, High Vacuum) - Diol & Water removal stage1->stage2 polymer Final Polymer stage2->polymer analysis Characterization (GPC, NMR, FTIR, DSC) polymer->analysis hydrolysis Unwanted Hydrolysis hydrolysis->stage1 H₂O ingress hydrolysis->stage2 H₂O byproduct

Caption: Workflow for two-stage melt polycondensation highlighting critical points for hydrolysis.

Cause_Effect_Diagram water Presence of Water (Residual or Atmospheric) hydrolysis Ester Hydrolysis water->hydrolysis initiates acid Carboxylic Acid Formation hydrolysis->acid methanol Methanol Formation hydrolysis->methanol termination Chain Termination / Stoichiometric Imbalance hydrolysis->termination acid->hydrolysis autocatalyzes low_mw Low Molecular Weight termination->low_mw low_yield Reduced Yield termination->low_yield poor_props Poor Mechanical Properties low_mw->poor_props

Caption: Cause-and-effect relationship of hydrolysis during polymerization.

Reaction_Pathway cluster_main Desired Polymerization cluster_side Undesired Hydrolysis monomer Dimethyl Ester (R-COOCH₃) polymer Growing Polymer Chain (...-R-COO-R'-O-...) monomer->polymer + Diol - CH₃OH acid Carboxylic Acid (R-COOH) monomer->acid + H₂O - CH₃OH water Water (H₂O) acid->polymer Chain Termination

Caption: Competing reaction pathways of polymerization and hydrolysis.

References

thermal degradation of poly(alkylene thiophenedicarboxylate) during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of poly(alkylene thiophenedicarboxylate)s. The information is designed to address common challenges encountered during laboratory experiments, focusing on thermal degradation and other synthesis-related issues.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of poly(alkylene thiophenedicarboxylate)s.

Issue 1: Low Molecular Weight of the Final Polymer

Symptoms:

  • The polymer has poor mechanical properties (e.g., brittle).

  • Gel Permeation Chromatography (GPC) analysis indicates a low number-average molecular weight (Mn) and/or a broad polydispersity index (PDI).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inefficient Removal of Byproducts Ensure a high vacuum is applied during the second stage of polycondensation to effectively remove volatile byproducts like methanol or water. A gradual increase in vacuum can prevent the loss of low molecular weight oligomers.
Improper Monomer Stoichiometry Accurately weigh the monomers (dimethyl 2,5-thiophenedicarboxylate and the corresponding diol) to ensure a precise 1:2 molar ratio for the initial transesterification step.[1]
Insufficient Reaction Time or Temperature Optimize the reaction time and temperature for both the transesterification and polycondensation stages. Prolonged reaction times at appropriate temperatures can help drive the equilibrium towards higher molecular weight polymer.
Catalyst Deactivation or Insufficient Amount Use fresh, high-purity catalysts such as titanium tetrabutoxide (TBT) or titanium isopropoxide (TTIP).[1] Ensure the catalyst concentration is optimal, as too little can lead to slow reaction rates.
Monomer Impurities Use highly purified monomers. Impurities can act as chain terminators, preventing the growth of long polymer chains.

Issue 2: Polymer Discoloration (Yellowing or Browning)

Symptoms:

  • The final polymer appears yellow, brown, or dark in color, whereas a white or light-colored product is expected.[1]

Possible Causes and Solutions:

CauseTroubleshooting Steps
High Reaction Temperatures Avoid excessive temperatures during polycondensation. Side reactions, such as the thermal decomposition of the thiophene dicarboxylic acid-based polyester and etherification, are more likely to occur at temperatures above 230°C.[2]
Presence of Oxygen Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis process to prevent oxidative degradation, which can lead to colored byproducts.
Catalyst-Related Side Reactions While titanium-based catalysts are effective, they can sometimes contribute to yellowing.[3] Consider optimizing the catalyst concentration or exploring alternative catalyst systems if discoloration is a persistent issue.
Impure Monomers Impurities in the starting materials can degrade at high temperatures and cause discoloration. Ensure the use of high-purity monomers.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-stage melt polycondensation process for synthesizing poly(alkylene thiophenedicarboxylate)s?

A1: The synthesis is typically carried out in two stages. The first stage is a transesterification reaction where dimethyl 2,5-thiophenedicarboxylate (DMTF) reacts with an excess of an alkylene diol (e.g., 1,3-propanediol, 1,4-butanediol) in the presence of a catalyst at elevated temperatures (around 180-200°C) under an inert atmosphere.[1] Methanol is removed as a byproduct. The second stage is polycondensation, where the temperature is further increased (up to 230-240°C) and a high vacuum is applied to remove the excess diol and drive the polymerization to achieve a high molecular weight polymer.[2]

Q2: What are common side reactions that can lead to thermal degradation during synthesis?

A2: At elevated temperatures, several side reactions can occur, leading to thermal degradation. These include:

  • Etherification: Diol molecules can react with each other to form ether linkages, which disrupts the polyester chain structure.[2]

  • Thermal Decomposition of the Thiophene Ring: Although the thiophene ring is generally thermally stable, prolonged exposure to very high temperatures can lead to its decomposition.

  • Decarboxylation: The carboxylic acid end groups of the polymer chains can undergo decarboxylation, releasing carbon dioxide and potentially leading to chain scission. While thiophene-2-carboxylic acid is relatively resistant to decarboxylation compared to its furan and pyrrole counterparts, this can still be a concern at high temperatures.

Q3: How can I monitor the progress of the polymerization reaction?

A3: The progress of the reaction can be monitored by observing the increase in the viscosity of the reaction mixture. For a more quantitative assessment, samples can be taken at different time points (if the reactor setup allows) and analyzed for their molecular weight and distribution using Gel Permeation Chromatography (GPC). The removal of the volatile byproduct (methanol or water) can also be monitored.

Quantitative Data Summary

The following tables summarize key thermal and molecular weight data for various poly(alkylene thiophenedicarboxylate)s synthesized via melt polycondensation.

Table 1: Thermal Stability of Poly(alkylene thiophenedicarboxylate)s

PolymerOnset Degradation Temp. (Tonset, °C)Temp. of Max. Weight Loss (Tmax, °C)
Poly(propylene thiophenedicarboxylate) (PPTF)> 370> 400
Poly(butylene thiophenedicarboxylate) (PBTF)> 370> 400
Poly(pentylene thiophenedicarboxylate) (PPeTF)> 370> 400
Poly(hexylene thiophenedicarboxylate) (PHTF)> 370> 400

Data compiled from TGA analysis under a nitrogen atmosphere.[1]

Table 2: Molecular Weight of Poly(alkylene thiophenedicarboxylate)s

PolymerNumber-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Poly(hexylene 2,5-thiophenedicarboxylate-co-bis(2-hydroxyethoxybenzene))67,400 - 78,700Not specified

Data obtained from GPC analysis.[2] Note that the specific molecular weight can vary significantly depending on the synthesis conditions.

Experimental Protocols

Detailed Methodology for Two-Stage Melt Polycondensation

This protocol provides a general procedure for the synthesis of poly(alkylene thiophenedicarboxylate)s. The specific temperatures and times may need to be optimized for different alkylene diols.

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTF)

  • Alkylene diol (e.g., 1,4-butanediol)

  • Titanium tetrabutoxide (TBT) or Titanium isopropoxide (TTIP) (catalyst)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a collection flask.

  • Charging Reactants: Charge the reactor with DMTF and the alkylene diol in a 1:2 molar ratio. Add the catalyst (typically 200-400 ppm).

  • First Stage (Transesterification):

    • Purge the reactor with inert gas to remove any oxygen.

    • Heat the reactor to 180-200°C while stirring.

    • Methanol will start to distill off as the transesterification reaction proceeds. Continue this stage until the theoretical amount of methanol has been collected (typically 2-4 hours).

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 230-240°C.

    • Slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 mbar.

    • The excess diol will distill off, and the viscosity of the reaction mixture will increase significantly.

    • Continue the reaction under high vacuum for 2-4 hours, or until the desired viscosity (and molecular weight) is achieved.

  • Polymer Recovery:

    • Cool the reactor to room temperature under an inert atmosphere.

    • The solid polymer can be recovered from the reactor.

    • The polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of chloroform and hexafluoroisopropanol) and precipitating it in a non-solvent like methanol.

    • Dry the purified polymer in a vacuum oven.

Visualizations

Troubleshooting_Workflow cluster_synthesis Polymer Synthesis Issue cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_outcome Outcome Start Problem Observed (e.g., Low MW, Discoloration) Check_Purity Verify Monomer Purity and Stoichiometry Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Vacuum) Start->Review_Conditions Check_Catalyst Inspect Catalyst (Age, Concentration) Start->Check_Catalyst Check_Inertness Ensure Inert Atmosphere Start->Check_Inertness Purify_Monomers Purify Monomers Check_Purity->Purify_Monomers Adjust_Stoichiometry Adjust Stoichiometry Check_Purity->Adjust_Stoichiometry Optimize_Conditions Optimize Reaction Parameters Review_Conditions->Optimize_Conditions Use_Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Use_Fresh_Catalyst Improve_Inertness Improve Inert Gas Purge Check_Inertness->Improve_Inertness End Problem Resolved Purify_Monomers->End Adjust_Stoichiometry->End Optimize_Conditions->End Use_Fresh_Catalyst->End Improve_Inertness->End

Caption: Troubleshooting workflow for synthesis issues.

Synthesis_Pathway cluster_reactants Starting Materials cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_product Final Product DMTF Dimethyl 2,5- thiophenedicarboxylate Transesterification Heat (180-200°C) Inert Atmosphere DMTF->Transesterification Diol Alkylene Diol Diol->Transesterification Catalyst Catalyst (e.g., TBT) Catalyst->Transesterification Methanol Methanol (byproduct) Transesterification->Methanol remove Polycondensation Heat (230-240°C) High Vacuum Transesterification->Polycondensation Oligomers Excess_Diol Excess Diol (byproduct) Polycondensation->Excess_Diol remove Polymer Poly(alkylene thiophenedicarboxylate) Polycondensation->Polymer

Caption: Two-stage melt polycondensation workflow.

References

Technical Support Center: Enhancing the Thermal Stability of Polyesters from 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polyesters derived from 2,5-thiophenedicarboxylic acid dimethyl ester (DMTD). Our aim is to address common experimental challenges and provide actionable solutions based on current scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is a typical method for synthesizing polyesters from this compound?

A1: The most common and effective method is a two-step melt polycondensation. This process is generally solvent-free, making it a greener synthesis route. The first step is a transesterification reaction between DMTD and an excess of a chosen diol, which is followed by a polycondensation step under high vacuum and elevated temperature to remove the excess diol and byproducts, thereby increasing the polymer's molecular weight.

Q2: My resulting polyester has a low molecular weight. What are the potential causes and solutions?

A2: Low molecular weight is a common issue that can arise from several factors:

  • Impure Monomers: Ensure the purity of your DMTD and diol monomers. Residual impurities can interfere with the polymerization reaction. DMTD should be synthesized and purified to a high degree (>98%) before use.

  • Inefficient Catalyst: The choice and concentration of the catalyst are crucial. A combination of catalysts, such as titanium(IV) butoxide (TBT) and titanium(IV) isopropoxide (TTIP), is often used. Ensure the catalyst is active and used at the recommended concentration (e.g., 200 ppm of each).

  • Incomplete Removal of Byproducts: The removal of methanol during transesterification and the diol during polycondensation is essential to drive the reaction toward forming high molecular weight polymers. Ensure your reaction setup has an efficient vacuum system and that the temperature is appropriately staged to facilitate byproduct removal without causing polymer degradation.

  • Reaction Time and Temperature: Inadequate reaction time or temperature during the polycondensation step can result in incomplete polymerization. Optimize these parameters for your specific monomer combination.

Q3: How can I improve the thermal stability of my polyester?

A3: Several strategies can be employed to enhance the thermal stability of polyesters derived from DMTD:

  • Copolymerization: Introducing a second, more rigid diacid or diol into the polymer backbone can significantly increase thermal stability. For instance, incorporating aromatic units can enhance the rigidity of the polymer chains.

  • Choice of Aliphatic Diol: The length and structure of the aliphatic diol used in the synthesis play a critical role. Shorter chain diols generally lead to higher glass transition temperatures (Tg) and thermal stability. For example, polyesters synthesized with propylene glycol or butylene glycol tend to have higher thermal stability than those with longer-chain diols like decylene glycol.

  • Controlling Crystallinity: The degree of crystallinity can influence thermal stability. The presence of long, crystallizable polyethylene-like hydrocarbon segments from longer-chain diols can lead to crystalline polymers, which may have different degradation profiles compared to their amorphous counterparts.

  • Use of Stabilizers: Although not extensively detailed in the initial search results, the addition of thermal stabilizers is a common industrial practice to prevent polymer degradation at high temperatures.

Q4: My polyester is showing signs of degradation (e.g., discoloration) during synthesis. How can I prevent this?

A4: Discoloration is often a sign of thermal degradation or oxidation. To mitigate this:

  • Use of Antioxidants: Incorporate a small amount of an antioxidant into the reaction mixture before starting the high-temperature polycondensation step.

  • Strict Inert Atmosphere: Ensure the reaction is carried out under a consistently pure and inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially during the initial stages.

  • Optimize Temperature Profile: Avoid excessively high temperatures or prolonged reaction times at the maximum temperature. A carefully controlled, staged temperature ramp-up is recommended.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Brittle Polymer - Low molecular weight- Amorphous nature of the polymer- Optimize synthesis conditions to increase molecular weight (see FAQ Q2).- For some amorphous polyesters like poly(2-methyl-1,3-trimethylene 2,5-thiophenedicarboxylate) (PMTF), brittleness may be an inherent property. Consider copolymerization to improve ductility.
Inconsistent Thermal Analysis Results (TGA/DSC) - Broad molecular weight distribution- Residual catalyst or monomers- Inconsistent thermal history of the sample- Ensure complete reaction and purification of the polymer.- Subject the samples to a controlled thermal history before analysis (e.g., annealing at a specific temperature).[1]
Poor Gas Barrier Properties - Low degree of crystallinity- High chain mobility- The choice of diol can modulate chain mobility and the development of ordered phases.[1]- Copolymerization with monomers known to enhance barrier properties, such as those that reduce free volume, can be effective.[2][3]

Experimental Protocols

Two-Step Melt Polycondensation for Poly(alkylene 2,5-thiophenedicarboxylate) Synthesis

This protocol is a generalized procedure based on methodologies reported in the literature.[1][4]

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTF)

  • Aliphatic diol (e.g., 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, 1,6-hexanediol)

  • Catalysts: Titanium(IV) butoxide (TBT) and Titanium(IV) isopropoxide (TTIP)

Procedure:

  • Monomer and Catalyst Charging:

    • Charge the DMTF and the aliphatic diol into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A diester:glycol molar ratio of 1:2 is typically used to facilitate the solubilization of DMTF.[1]

    • Add the catalysts (e.g., 200 ppm of each TBT and TTIP).

  • Step 1: Transesterification

    • Heat the reactor to a temperature range of 180-220°C under a nitrogen atmosphere.

    • Maintain this temperature while stirring to allow for the transesterification reaction to occur, during which methanol is distilled off.

    • Continue this step until the majority of the theoretical amount of methanol has been collected.

  • Step 2: Polycondensation

    • Gradually increase the temperature to 230-260°C.

    • Simultaneously, slowly reduce the pressure to below 1 mbar to create a high vacuum.

    • Continue the reaction under these conditions for 2-4 hours to facilitate the removal of the excess diol and promote the growth of high molecular weight polymer chains.

    • The reaction is considered complete when the stirrer torque reaches a high and constant value, indicating a significant increase in the melt viscosity.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can then be recovered from the reactor.

Quantitative Data Summary

Table 1: Thermal Properties of Various Poly(alkylene 2,5-thiophenedicarboxylate)s

PolymerDiol UsedTg (°C)Tm (°C)T5% (°C, in N2)Reference
Poly(ethylene 2,5-thiophenedicarboxylate) (PETH/PETF)Ethylene glycol~64-409[5]
Poly(propylene 2,5-thiophenedicarboxylate) (PPTH)1,3-Propanediol---[5]
Poly(butylene 2,5-thiophenedicarboxylate) (PBTH)1,4-Butanediol~25~150-[4][6]
Poly(hexylene 2,5-thiophenedicarboxylate) (PHTH/PHTF)1,6-Hexanediol-1-380[5]
Poly(octylene 2,5-thiophenedicarboxylate) (POTF)1,8-Octanediol-Crystalline-[4]
Poly(decylene 2,5-thiophenedicarboxylate) (PDTF)1,10-Decanediol-Crystalline-[4]
Poly(2-methyl-1,3-trimethylene 2,5-thiophenedicarboxylate) (PMTF)2-Methyl-1,3-propanediol-Amorphous-[4]
Poly(neopentyl glycol 2,5-thiophenedicarboxylate) (PNTF)Neopentyl glycol-Amorphous-[4]
Poly(pentylene 2,5-thiophenedicarboxylate) (PPeTF)1,5-Pentanediol-Amorphous-[4]

Note: '-' indicates data not provided in the search results. Tg = Glass Transition Temperature, Tm = Melting Temperature, T5% = Temperature at 5% weight loss.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Analysis & Characterization Monomers DMTD + Diol Reactor Reactor Monomers->Reactor Catalyst Catalyst (e.g., TBT, TTIP) Catalyst->Reactor Transesterification Transesterification (180-220°C, N2) Reactor->Transesterification Heat Polycondensation Polycondensation (230-260°C, Vacuum) Transesterification->Polycondensation Remove Methanol Polyester Crude Polyester Polycondensation->Polyester Remove Excess Diol Purification Purification Polyester->Purification Characterization Characterization (NMR, GPC) Purification->Characterization Thermal_Analysis Thermal Analysis (TGA, DSC) Purification->Thermal_Analysis Mechanical_Testing Mechanical Testing Purification->Mechanical_Testing

Caption: Experimental workflow for the synthesis and characterization of polyesters.

stability_improvement cluster_strategies Improvement Strategies cluster_outcomes Expected Outcomes Start Goal: Improve Thermal Stability of Thiophene-Based Polyester Copolymerization Copolymerization with Rigid Monomers Start->Copolymerization Diol_Choice Optimize Aliphatic Diol (e.g., shorter chains) Start->Diol_Choice Additives Incorporate Stabilizers (e.g., antioxidants) Start->Additives Increased_Tg Increased Glass Transition Temp. (Tg) Copolymerization->Increased_Tg Higher_Td Higher Decomposition Temperature (Td) Copolymerization->Higher_Td Diol_Choice->Increased_Tg Additives->Higher_Td Reduced_Degradation Reduced Degradation During Processing Additives->Reduced_Degradation

Caption: Strategies for improving the thermal stability of polyesters.

References

Technical Support Center: Scaling Up Production of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2,5-thiophenedicarboxylic acid dimethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scale-up?

A1: Two primary routes are commonly considered for the large-scale synthesis of 2,5-thiophenedicarboxylic acid, which is the precursor to the dimethyl ester. The first involves the reaction of adipic acid with thionyl chloride.[1][2][3] The second route starts from α,α'-dibromoadipic acid dimethyl ester and a sulfur source like sodium sulfide.[4][5] The choice of route often depends on the availability and cost of starting materials, as well as environmental and safety considerations.[6]

Q2: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the potential causes?

A2: A decrease in yield during scale-up can be attributed to several factors. Inadequate temperature control is a common issue; localized hotspots can lead to side reactions.[4] Poor mixing can result in incomplete reactions. The rate of reagent addition also becomes more critical at a larger scale to maintain optimal reaction conditions. It is also possible that the reaction time needs to be re-optimized for a larger batch size.

Q3: I am observing significant byproduct formation that was not present in my small-scale reactions. How can I mitigate this?

A3: Undesirable side reactions can become more pronounced at larger scales.[4] To address this, consider the following:

  • Temperature Control: Ensure uniform and consistent temperature throughout the reactor.

  • Reagent Stoichiometry and Addition: Re-evaluate the stoichiometry of your reagents and control the addition rate to minimize localized concentration gradients.

  • Inert Atmosphere: For sensitive reactions, ensure the reaction is carried out under a consistently inert atmosphere, such as nitrogen, to prevent side reactions like oxidation.[4]

Q4: The final product has a persistent color that is difficult to remove. What is the source of this coloration and how can I purify it?

A4: Coloration in the final product can arise from impurities formed during the reaction or from the degradation of the product or intermediates at high temperatures. To prevent this, it is advisable to conduct the reaction under an inert atmosphere, such as nitrogen.[4] For purification, techniques like recrystallization or treatment with activated carbon can be effective in removing colored impurities.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity of Final Product Incomplete reactionMonitor reaction progress using techniques like TLC or GC. Consider extending the reaction time or adjusting the temperature.
Inefficient purificationOptimize the recrystallization solvent system. Consider a multi-step purification process, such as a combination of distillation and recrystallization.[4][5]
Presence of unreacted starting materialsImprove the efficiency of the work-up procedure to remove unreacted starting materials.
Difficulty in Isolating the Product Product is an oil instead of a solidThis can occur with certain esters, as branched alkyl esters of 3-8 carbons are often liquids at room temperature.[4][5] If a solid is expected, ensure the correct ester has been synthesized. For oily products, purification by distillation under reduced pressure is recommended.[4][5]
Poor crystal formation during recrystallizationExperiment with different solvent systems and cooling rates. Seeding the solution with a small crystal of the pure product can induce crystallization.
Inconsistent Batch-to-Batch Quality Variations in raw material qualityImplement quality control checks for all incoming raw materials.
Lack of standardized operating proceduresDevelop and strictly follow a detailed standard operating procedure (SOP) for the entire production process.
Equipment variationsEnsure that the equipment used for each batch is comparable and properly calibrated.

Experimental Protocols

Synthesis of 2,5-Thiophenedicarboxylic Acid from Adipic Acid (Large Scale Example)

This protocol is adapted from a patented large-scale process.[1]

Step 1: Preparation of Adipoyl Chloride

  • Charge the reactor with 365 kg of adipic acid and 8 kg of 4-dimethylaminopyridine.

  • Under vacuum, add 3500 kg of thionyl chloride.

  • Stir the mixture for 30 minutes.

  • Heat the mixture to 78-81°C and maintain a good reflux for 3.5 hours.

  • After the reflux, slowly increase the temperature to 110°C to remove excess thionyl chloride.

  • Further, increase the temperature to 138°C and apply a vacuum to distill off high-boiling point byproducts.

Step 2: Hydrolysis and Purification

  • Transfer the crude acid chloride to a separate vessel.

  • Carefully add water to hydrolyze the acid chloride.

  • Adjust the pH to 9.3-10 with a 30% sodium hydroxide solution and heat to 70-72°C for 2 hours.

  • Cool the solution and adjust the pH to 6.0 with hydrochloric acid.

  • Add activated carbon and stir at 80°C for 1 hour for decolorization.

  • Filter the solution.

Step 3: Precipitation and Isolation

  • To the filtrate, add hydrochloric acid to adjust the pH to 2.0, which will precipitate the 2,5-thiophenedicarboxylic acid.

  • Filter the solid product and dry it under vacuum at 110°C.

Esterification to Dimethyl 2,5-Thiophenedicarboxylate

A general procedure for esterification involves reacting the 2,5-thiophenedicarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[2]

  • Suspend 2,5-thiophenedicarboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dimethyl 2,5-thiophenedicarboxylate.

  • Purify the crude product by recrystallization or distillation.

Process Visualization

experimental_workflow cluster_synthesis Synthesis of 2,5-Thiophenedicarboxylic Acid cluster_purification Purification cluster_esterification Esterification cluster_final_purification Final Purification adipic_acid Adipic Acid acid_chloride Adipoyl Chloride Intermediate adipic_acid->acid_chloride Reaction thionyl_chloride Thionyl Chloride thionyl_chloride->acid_chloride hydrolysis Hydrolysis acid_chloride->hydrolysis crude_acid Crude 2,5-Thiophenedicarboxylic Acid hydrolysis->crude_acid decolorization Decolorization (Activated Carbon) crude_acid->decolorization precipitation Acidification & Precipitation decolorization->precipitation filtration_drying Filtration & Drying precipitation->filtration_drying pure_acid Pure 2,5-Thiophenedicarboxylic Acid filtration_drying->pure_acid esterification Esterification Reaction pure_acid->esterification methanol Methanol methanol->esterification crude_ester Crude Dimethyl Ester esterification->crude_ester final_purification Recrystallization / Distillation crude_ester->final_purification final_product Dimethyl 2,5-Thiophenedicarboxylate final_purification->final_product

Caption: A workflow diagram illustrating the key stages in the production of dimethyl 2,5-thiophenedicarboxylate.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion? start->check_reaction check_temp Verify Temperature Control check_reaction->check_temp Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_mixing Assess Mixing Efficiency check_temp->check_mixing Yes side_reactions Side Reactions Occurring check_temp->side_reactions No check_purification Evaluate Purification Method check_mixing->check_purification Yes poor_mixing Poor Mixing check_mixing->poor_mixing No inefficient_purification Inefficient Purification check_purification->inefficient_purification No solution_time_temp Adjust Reaction Time / Temperature incomplete_reaction->solution_time_temp solution_reagent_addition Optimize Reagent Addition Rate side_reactions->solution_reagent_addition solution_agitator Modify Agitator Speed / Design poor_mixing->solution_agitator solution_purification_method Change Solvent / Method inefficient_purification->solution_purification_method

Caption: A troubleshooting flowchart for addressing low yield or purity issues during scale-up.

References

Validation & Comparative

A Comparative Guide to Polyester Synthesis: 2,5-Thiophenedicarboxylic Acid Dimethyl Ester vs. Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of polyester synthesis is evolving, driven by the dual needs for high-performance materials and sustainable alternatives to petroleum-based plastics. This guide provides a detailed comparison of two key monomers in polyester production: the bio-based 2,5-thiophenedicarboxylic acid dimethyl ester (DMTD) and the conventional petroleum-derived dimethyl terephthalate (DMT). By examining their performance in polyester synthesis, particularly in creating analogs of common polyesters like poly(ethylene terephthalate) (PET), we aim to provide researchers and professionals with the data necessary to make informed decisions for their specific applications.

Performance at a Glance: A Comparative Overview

Polyesters derived from DMTD exhibit distinct properties when compared to their DMT-based counterparts. The introduction of a thiophene ring in place of a benzene ring in the polymer backbone leads to significant changes in thermal stability, mechanical strength, and, most notably, biodegradability. While direct, side-by-side comparisons in a single study are not always available, a compilation of data from various sources allows for a clear performance assessment.

Thermal Properties

Thiophene-based polyesters generally exhibit high thermal stability, with decomposition temperatures often comparable to or slightly lower than their terephthalate analogs. The glass transition temperature (Tg) and melting temperature (Tm) are influenced by the choice of diol and the polymer's crystallinity.

PropertyPoly(ethylene 2,5-thiophenedicarboxylate) (PETF/PETH)Poly(ethylene terephthalate) (PET)Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)Poly(butylene terephthalate) (PBT)
Glass Transition Temperature (Tg) ~64-65 °C[1]~75-80 °C[2][3]~25 °C[4]~22-43 °C
Melting Temperature (Tm) Not observed (amorphous)[5]~250-260 °C[6]~150 °C[4]~225 °C
Decomposition Temperature (Td, 5% weight loss) ~376-379 °C (for various poly(alkylene thiophenedicarboxylate)s)[7]~390 °C~378 °C~380-400 °C
Mechanical Properties

The mechanical performance of thiophene-based polyesters is a key area of interest, with some studies reporting properties comparable to PET. For instance, poly(neopentyl glycol 2,5-thiophenedicarboxylate) (PNTF) has shown a high tensile strength of approximately 63 MPa, which is in the same range as PET.[5] However, other analogues like amorphous poly(ethylene 2,5-thiophenedicarboxylate) (PETh) have demonstrated a tensile strength of over 60 MPa.[5] The choice of diol plays a significant role in the final mechanical properties of the resulting polyester.

PropertyPoly(alkylene 2,5-thiophenedicarboxylate)s (Representative Values)Poly(ethylene terephthalate) (PET) (Representative Values)
Tensile Strength 46.4 - 70.5 MPa[8]45 - 60 MPa[6]
Tensile Modulus 1.8 GPa (for PETh)[5]2.0 - 2.7 GPa[6]
Elongation at Break >110% (for ductile variants)[5]2 - 6% (for amorphous)
Biodegradability: A Key Differentiator

One of the most significant advantages of incorporating a thiophene ring into the polyester backbone is the enhanced biodegradability. Aromatic polyesters like PET are known for their high resistance to microbial attack.[9] In contrast, thiophene-based polyesters have demonstrated susceptibility to enzymatic degradation by cutinases and lipases.[9][10] For example, poly(pentylene 2,5-thiophenedicarboxylate) (PPeTF) showed 100% weight loss after 72 hours of incubation with a cutinase at 65°C, a stark contrast to the slow degradation of PET under similar conditions.[7][10] The presence of the C-S bond in the thiophene ring is believed to contribute to this improved degradability.[9]

Experimental Protocols

The synthesis of both thiophene-based polyesters and terephthalate-based polyesters is typically achieved through a two-stage melt polycondensation process.

Synthesis of Poly(alkylene 2,5-thiophenedicarboxylate)

This protocol is a generalized procedure based on the synthesis of various poly(alkylene 2,5-thiophenedicarboxylate)s.[11]

Stage 1: Transesterification

  • Dimethyl 2,5-thiophenedicarboxylate (DMTF) and a diol (e.g., 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, or 1,6-hexanediol) are charged into a glass reactor in a 1:2 molar ratio.

  • Catalysts such as titanium(IV) butoxide (TBT) and titanium(IV) isopropoxide (TTIP) are added (e.g., 200 ppm of each).

  • The reactor is heated to a set temperature (e.g., 160-180°C) under a nitrogen atmosphere with mechanical stirring.

  • Methanol is distilled off as a byproduct of the transesterification reaction. This stage is typically continued for a set duration (e.g., 2 hours).

Stage 2: Polycondensation

  • After the theoretical amount of methanol has been collected, a stabilizer (e.g., phosphoric acid) is added.

  • The temperature is gradually increased (e.g., to 220-240°C) while the pressure is slowly reduced to a high vacuum (e.g., <1 mbar).

  • The reaction continues under these conditions for several hours (e.g., 3-4 hours) to increase the molecular weight of the polymer. The reaction is monitored by the increase in melt viscosity.

  • The resulting polymer is then extruded, cooled, and pelletized.

Synthesis of Poly(ethylene terephthalate) from Dimethyl Terephthalate

This protocol outlines the conventional DMT route for PET synthesis.[8][12]

Stage 1: Transesterification (Ester Interchange)

  • Dimethyl terephthalate (DMT) and ethylene glycol (EG) are loaded into a reactor in a molar ratio of approximately 1:2.

  • A transesterification catalyst, such as zinc acetate (e.g., 0.05-0.1% by weight of DMT), is added.[5]

  • The mixture is heated under a nitrogen atmosphere with stirring, with the temperature gradually increasing from around 150°C to 210°C.[5]

  • Methanol is generated and distilled off, driving the reaction to form bis(2-hydroxyethyl) terephthalate (BHET) and its oligomers.[5]

Stage 2: Polycondensation

  • A polycondensation catalyst, typically antimony trioxide, is added to the molten BHET.[12]

  • The temperature is raised to approximately 270-285°C, and a high vacuum is applied (typically below 1 torr).[10][13]

  • Ethylene glycol is removed as a byproduct, leading to an increase in the polymer chain length and melt viscosity.

  • The reaction is terminated when the desired molecular weight is achieved, and the molten PET is then extruded and pelletized.[5]

Logical Workflow for Monomer Selection

The choice between this compound and dimethyl terephthalate for polyester synthesis depends on the desired properties of the final product. The following diagram illustrates a logical workflow for this decision-making process.

MonomerSelection start Define Application Requirements biodegradability Is Biodegradability a Key Requirement? start->biodegradability thermal_stability High Thermal Stability (>250°C Tm) Required? biodegradability->thermal_stability No dmtd Select 2,5-Thiophenedicarboxylic Acid Dimethyl Ester biodegradability->dmtd Yes mechanical_strength High Mechanical Strength (PET-like or better) Needed? thermal_stability->mechanical_strength No dmt Select Dimethyl Terephthalate thermal_stability->dmt Yes mechanical_strength->dmtd No/Comparable mechanical_strength->dmt Yes copolymerization Consider Copolymerization with DMTD to enhance biodegradability dmt->copolymerization

Caption: Decision workflow for selecting between DMTD and DMT based on key performance requirements.

Conclusion

The substitution of dimethyl terephthalate with this compound in polyester synthesis offers a compelling pathway to novel materials with unique property profiles. While DMT-based polyesters like PET remain the industry standard for applications demanding high thermal stability and well-established recycling streams, DMTD-based polyesters present a significant advantage in terms of biodegradability, making them highly suitable for applications where end-of-life environmental impact is a critical concern. The comparable mechanical properties of certain thiophene-based polyesters further enhance their potential as viable, bio-based alternatives. For researchers and developers, the choice of monomer will ultimately be guided by a careful consideration of the trade-offs between thermal performance, mechanical strength, and the growing imperative for sustainable materials.

References

A Comparative Analysis of Poly(alkylene thiophenedicarboxylate) and Poly(alkylene furandicarboxylate) Properties for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance characteristics of two promising classes of bio-based polyesters, supported by experimental data.

In the quest for sustainable alternatives to petroleum-based polymers, poly(alkylene thiophenedicarboxylate)s (PATs) and poly(alkylene furandicarboxylate)s (PAFs) have emerged as leading candidates, offering a combination of renewable sourcing and high-performance properties. This guide provides a comprehensive comparison of these two polymer families, focusing on their thermal, mechanical, and gas barrier properties to inform material selection for a range of applications, including packaging and biomedical devices.

Overview of the Polymers

Both PATs and PAFs are polyesters synthesized from bio-based monomers. PAFs, particularly poly(ethylene 2,5-furandicarboxylate) (PEF), have garnered significant attention as a potential replacement for poly(ethylene terephthalate) (PET).[1][2][3] More recently, their thiophene-based counterparts, PATs, have been investigated and shown to exhibit compelling, and in some cases, superior properties.[4][5][6][7] The primary structural difference lies in the aromatic ring of the dicarboxylic acid monomer: a furan ring in PAFs and a thiophene ring in PATs. This seemingly subtle change significantly influences the polymer chain's geometry, polarity, and packing efficiency, leading to distinct material properties.[8][9]

Thermal Properties

The thermal stability and transition temperatures of these polymers are critical for their processing and end-use applications. Thiophene-based polyesters generally exhibit higher thermal stability compared to their furan-based analogues.[10]

For instance, poly(butylene 2,5-thiophenedicarboxylate) (PBTF) demonstrates a higher onset degradation temperature (Tonset) than poly(butylene 2,5-furandicarboxylate) (PBF).[11][12] The glass transition temperature (Tg) and melting temperature (Tm) are influenced by the length of the alkylene chain in both polymer families.[4][5][6][7]

PolymerTg (°C)Tm (°C)Tonset (°C)Tmax (°C)
Thiophene-Based
PPTF40175>370>400
PBTF25150>370>400
PPeTF15130>370>400
PHTF-0.1145>370>400
Furan-Based
PPF52173--
PBF26-40163-170346380
PPeF14---
PHF7-15.6145--

Note: Values are compiled from multiple sources and may vary depending on the specific synthesis and processing conditions.[1][2][4][8][10][11][13][14]

Mechanical Properties

The mechanical response of these materials is a key determinant of their suitability for applications requiring structural integrity. The properties are highly dependent on the degree of crystallinity and the presence of ordered mesophases.[4][5][6][7]

A notable difference is observed in the mechanical behavior of PBTF compared to its furan-based counterparts, PEF and PBF. PBTF exhibits a hard and tough behavior with a high elongation at break, making it particularly interesting for flexible packaging applications.[15] The presence of a unique dense amorphous phase in PBTF can contribute to its excellent mechanical properties.[4] In contrast, some furan-based polyesters like PEF can be more rigid and brittle.[16]

PolymerElastic Modulus (MPa)Stress at Break (MPa)Elongation at Break (%)
Thiophene-Based
PPTF12003010
PBTF89 - 9024.5 - 25>500
PPeTF40013400
PHTF20019600
Furan-Based
PPF11003515
PBF95044-
PHF66630237

Note: Values are compiled from multiple sources and may vary depending on the specific synthesis and processing conditions.[4][8][15][17][18]

Gas Barrier Properties

Excellent gas barrier properties are crucial for food and beverage packaging to prevent spoilage. Both PATs and PAFs demonstrate superior barrier performance compared to PET.[1][8][9] The polarity of the heterocyclic ring plays a significant role, with the less polar thiophene ring leading to better barrier properties, especially at higher relative humidity.[8][9]

Poly(propylene 2,5-thiophenedicarboxylate) (PPTF) and poly(butylene 2,5-thiophenedicarboxylate) (PBTF) have been shown to possess even better barrier properties than their furan-based counterparts, as well as PET and nylon.[4] The presence of a mesophase in some PATs is also believed to contribute to their outstanding gas barrier behavior.[15]

PolymerOxygen Transmission Rate (GTR O₂) (cm³/(m²·day·atm))Carbon Dioxide Transmission Rate (GTR CO₂) (cm³/(m²·day·atm))
Thiophene-Based
PPTF< PBF< PBF
PBTF< PBF, < PET< PBF, < PET
Furan-Based
PEF0.03-
PTF0.17-
PBFHigher than PBTFHigher than PBTF
Reference
PET1.37-

Note: Direct quantitative comparison is challenging due to varying test conditions. The table reflects relative performance based on available literature.[1][3][4]

Experimental Protocols

Synthesis: Two-Stage Melt Polycondensation

A common method for synthesizing both PATs and PAFs is a two-stage melt polycondensation process.[4][5][6][7]

  • Esterification/Transesterification: The first stage involves the reaction of the dimethyl ester of the dicarboxylic acid (e.g., dimethyl 2,5-thiophenedicarboxylate or dimethyl 2,5-furandicarboxylate) with an excess of a diol (e.g., 1,3-propanediol, 1,4-butanediol) in the presence of a catalyst (e.g., titanium(IV) isopropoxide or antimony trioxide) at elevated temperatures (typically 160-200°C) under a nitrogen atmosphere. This stage results in the formation of bis(hydroxyalkyl) esters and the removal of methanol.

  • Polycondensation: The second stage is carried out under high vacuum and at a higher temperature (typically 230-260°C). The vacuum facilitates the removal of the excess diol, driving the equilibrium towards the formation of a high molecular weight polymer.

// Nodes Monomers [label="Monomers\n(Dimethyl Dicarboxylate + Diol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Stage1 [label="Stage 1: Esterification/\nTransesterification\n(160-200°C, N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methanol_Removal [label="Methanol Removal", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Stage2 [label="Stage 2: Polycondensation\n(230-260°C, High Vacuum)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diol_Removal [label="Excess Diol Removal", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="High Molecular Weight\nPolymer", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Monomers -> Stage1; Catalyst -> Stage1; Stage1 -> Methanol_Removal [label="Byproduct"]; Stage1 -> Stage2; Stage2 -> Diol_Removal [label="Byproduct"]; Stage2 -> Polymer; } dot Caption: Two-stage melt polycondensation workflow for PAT and PAF synthesis.

Characterization Techniques
  • Thermogravimetric Analysis (TGA): To evaluate thermal stability, samples are heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The onset degradation temperature (Tonset) and the temperature of maximum weight loss rate (Tmax) are determined.[4]

  • Differential Scanning Calorimetry (DSC): This technique is used to determine thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm). Samples are typically subjected to a heat-cool-heat cycle to erase thermal history.[4][12]

  • Wide-Angle X-ray Scattering (WAXS): WAXS patterns are recorded to investigate the crystalline structure and identify different polymorphic forms of the polymers.[4]

  • Tensile Testing: The mechanical properties, including elastic modulus, stress at break, and elongation at break, are measured by stretching thin film samples at a constant crosshead speed until failure.[15]

  • Gas Permeability Measurement: The gas transmission rates (GTR) for gases like oxygen and carbon dioxide are determined using a permeameter at controlled temperature and relative humidity.[8][9]

// Nodes Polymer_Sample [label="Polymer Sample\n(Film or Powder)", fillcolor="#F1F3F4", fontcolor="#202124"]; TGA [label="TGA\n(Thermal Stability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSC [label="DSC\n(Thermal Transitions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WAXS [label="WAXS\n(Crystalline Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tensile_Test [label="Tensile Testing\n(Mechanical Properties)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeability_Test [label="Gas Permeability\n(Barrier Properties)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Thermal_Properties [label="Thermal Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Structural_Properties [label="Structural Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mechanical_Properties [label="Mechanical Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Barrier_Properties [label="Barrier Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Polymer_Sample -> TGA; Polymer_Sample -> DSC; Polymer_Sample -> WAXS; Polymer_Sample -> Tensile_Test; Polymer_Sample -> Permeability_Test;

TGA -> Thermal_Properties; DSC -> Thermal_Properties; WAXS -> Structural_Properties; Tensile_Test -> Mechanical_Properties; Permeability_Test -> Barrier_Properties; } dot Caption: Experimental workflow for polymer property characterization.

Conclusion

Both poly(alkylene thiophenedicarboxylate)s and poly(alkylene furandicarboxylate)s represent significant advancements in the field of bio-based polymers. While PAFs have been more extensively studied, PATs are emerging as a highly competitive alternative with, in several aspects, superior performance characteristics.

  • Thermal Stability: PATs generally exhibit higher thermal stability than PAFs.

  • Mechanical Properties: The mechanical behavior is highly tunable for both families by varying the alkylene chain length. Notably, PBTF shows exceptional toughness and flexibility.

  • Barrier Properties: Both polymer classes offer excellent gas barrier properties, with PATs showing an advantage, particularly in humid conditions.

The choice between these two polymer families will ultimately depend on the specific requirements of the intended application. For applications demanding high thermal resistance and superior gas barrier performance, especially in the presence of moisture, poly(alkylene thiophenedicarboxylate)s are a particularly promising option. Further research into the structure-property relationships of these materials will undoubtedly unlock even more of their potential for a sustainable future.

References

A Comparative Guide to the Thermal Properties of Thiophene-Based Polyesters and Poly(ethylene terephthalate)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Material Scientists

The quest for novel polymers with enhanced properties and sustainable origins has led to significant interest in bio-based alternatives to petroleum-derived plastics. Among these, polyesters derived from 2,5-thiophenedicarboxylic acid are emerging as promising candidates, offering unique thermal and mechanical characteristics. This guide provides a detailed comparison of the thermal properties of polyesters synthesized from 2,5-thiophenedicarboxylic acid dimethyl ester, with a focus on poly(ethylene 2,5-thiophenedicarboxylate) (PETF or PETh), against the widely used poly(ethylene terephthalate) (PET). This analysis is supported by experimental data from peer-reviewed literature to aid researchers in evaluating their potential applications.

Quantitative Comparison of Thermal Properties

The thermal behavior of a polymer is critical for its processing and end-use applications. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). The following tables summarize these properties for thiophene-based polyesters and PET.

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Data Source
Poly(ethylene 2,5-thiophenedicarboxylate) (PETF/PETh)~64-65Not Observed (Amorphous)[1][2]
Poly(propylene 2,5-thiophenedicarboxylate) (PPTF)38.9-[3]
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)~25~150[1][4]
Poly(pentylene 2,5-thiophenedicarboxylate) (PPeTF)Not ObservedNot Observed[1]
Poly(hexylene 2,5-thiophenedicarboxylate) (PHTF)Not ObservedCrystalline[1]
Poly(ethylene terephthalate) (PET)~75-80~260[5]
Poly(ethylene furanoate) (PEF) (Bio-based analog of PET)~75-86~210-215[5][6]

Table 1: Comparison of Glass Transition and Melting Temperatures.

PolymerOnset Decomposition Temp. (Td, 5% weight loss) (°C)Temperature of Maximum Decomposition Rate (Td, max) (°C)Data Source
Poly(alkylene 2,5-thiophenedicarboxylate)s (general)376 - 379400 - 402[7][8]
Thiophene-based Copolyesters (PTB50H50)407.3440.0[9]
Poly(ethylene terephthalate) (PET)~350-[5]
Poly(ethylene furanoate) (PEF)315 - 367378 - 405[9]

Table 2: Comparison of Thermal Decomposition Temperatures.

From the data, it is evident that polyesters based on 2,5-thiophenedicarboxylic acid exhibit high thermal stability, with decomposition temperatures often exceeding those of PET and its bio-based counterpart, PEF.[7][8][9] The glass transition temperature of these thiophene-based polyesters can be tuned by altering the diol used in the polymerization, offering a range of properties from rigid to more flexible materials.[10] For instance, poly(ethylene 2,5-thiophenedicarboxylate) (PETF) displays a glass transition temperature around 64-65 °C.[1][2]

Experimental Protocols

The thermal properties cited in this guide are primarily determined by two analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following are generalized experimental protocols based on the cited literature.

1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester.[11]

  • Instrumentation: A differential scanning calorimeter equipped with a furnace and sensors to measure the heat flow difference between a sample and a reference.[12][13]

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is weighed and sealed in an aluminum pan.[8][10]

  • Experimental Conditions:

    • Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a constant flow rate (e.g., 30-50 mL/min).[7][8][10]

    • Temperature Program: A heat-cool-heat cycle is commonly employed to erase the thermal history of the sample.[11]

      • First Heating Scan: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected melting point at a constant rate (e.g., 10 or 20 °C/min).[8][10][11]

      • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min or rapidly cooled at 100 °C/min) to a low temperature.[8][11]

      • Second Heating Scan: A second heating scan is performed at the same rate as the first to determine the thermal transitions of the material with a controlled thermal history.[11]

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan. The melting temperature (Tm) is identified as the peak maximum of the endothermic event.[11]

2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature (Td) of the polyester by measuring the change in mass as a function of temperature.[11][13]

  • Instrumentation: A thermogravimetric analyzer consisting of a sensitive microbalance and a furnace.[12][13]

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a ceramic or aluminum crucible.[7][8][10][12]

  • Experimental Conditions:

    • Atmosphere: The analysis is performed under an inert nitrogen atmosphere at a specified flow rate (e.g., 30-45 mL/min).[7][8][12]

    • Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 15 °C/min).[7][8][12]

  • Data Analysis: The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs, typically 5% (Td, 5%). The temperature of the maximum rate of weight loss (Td, max) is determined from the peak of the derivative of the TGA curve.[9]

Visualizing the Synthesis Pathway

The synthesis of these novel polyesters is a key aspect of their development. The following diagram illustrates the general two-step melt polycondensation process used to produce polyesters from this compound.

Synthesis_Workflow Monomers Starting Monomers - this compound - Diol (e.g., Ethylene Glycol) Esterification Esterification / Transesterification Monomers->Esterification Catalyst (e.g., TBT) Heat Oligomers Formation of Oligomers Esterification->Oligomers Polycondensation Polycondensation (High Temperature & Vacuum) Oligomers->Polycondensation Removal of Methanol/Glycol Polyester Final Thiophene-Based Polyester Polycondensation->Polyester

A generalized workflow for the synthesis of thiophene-based polyesters.

References

A Comparative Guide to the Mechanical Properties of Bio-Based Polyesters Derived from Dimethyl 2,5-Thiophenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable and high-performance polymers has led to significant interest in bio-based alternatives to traditional petroleum-derived plastics. Among these, polyesters derived from dimethyl 2,5-thiophenedicarboxylate are emerging as a promising class of materials with tunable mechanical properties and the potential for application in specialized fields, including biomedical devices and advanced packaging. This guide provides a comparative analysis of the mechanical properties of these novel thiophene-based polymers against well-established alternatives like poly(ethylene terephthalate) (PET) and the prominent bio-based polyester, poly(ethylene furanoate) (PEF).

Comparative Mechanical Performance

The mechanical behavior of polymers is a critical determinant of their suitability for various applications. The following table summarizes key mechanical properties for a series of poly(alkylene 2,5-thiophenedicarboxylate)s, PET, and PEF. The data presented for the thiophene-based polyesters are derived from studies on materials synthesized via two-stage melt polycondensation from dimethyl 2,5-thiophenedicarboxylate.

PolymerElastic Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Thiophene-Based Polyesters
Poly(propylene 2,5-thiophenedicarboxylate) (PPTF)1.3 ± 0.145 ± 25 ± 1
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)0.09 ± 0.0125 ± 1>500
Poly(pentylene 2,5-thiophenedicarboxylate) (PPeTF)0.4 ± 0.0520 ± 2400 ± 50
Poly(hexylene 2,5-thiophenedicarboxylate) (PHTF)0.3 ± 0.0418 ± 1350 ± 40
Benchmark Polyesters
Poly(ethylene terephthalate) (PET)2.0 - 4.0[1]50 - 80[1][2]50 - 150[1]
Poly(ethylene furanoate) (PEF)~1.9[3]~76[3]~3 - 10

Note: The mechanical properties of polymers can vary significantly based on factors such as molecular weight, crystallinity, processing conditions, and the specific test methods employed. The data for PET and PEF are representative values from various sources.

Experimental Protocols

The determination of the mechanical properties presented in this guide follows standardized testing procedures to ensure reproducibility and comparability of the data.

Synthesis of Poly(alkylene 2,5-thiophenedicarboxylate)s

The synthesis of the thiophene-based polyesters was conducted via a two-stage melt polycondensation process.

  • Esterification: Dimethyl 2,5-thiophenedicarboxylate is reacted with a diol (e.g., 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, or 1,6-hexanediol) in the presence of a catalyst, such as titanium(IV) butoxide, under a nitrogen atmosphere. The reaction temperature is gradually increased to facilitate the removal of methanol as a byproduct.

  • Polycondensation: Following the initial esterification, a high vacuum is applied to the reactor, and the temperature is further elevated. This stage promotes the removal of the excess diol and drives the polymerization reaction to achieve a high molecular weight polymer. The reaction is monitored by measuring the torque of the mechanical stirrer, which correlates with the melt viscosity and, consequently, the polymer's molecular weight.

Tensile Testing of Thin Polymer Films

The mechanical properties of the polymer films are evaluated using a universal testing machine according to standards such as ASTM D882 or ASTM D638.

  • Specimen Preparation: Thin films of the polymers are prepared by compression molding or film casting. The films are then cut into dumbbell-shaped specimens with precise dimensions as specified by the chosen standard.

  • Test Conditions: The tests are conducted under controlled environmental conditions (typically 23°C and 50% relative humidity) to ensure consistency.[4]

  • Measurement: The specimen is mounted in the grips of the testing machine and subjected to a constant rate of extension until it fractures. The load (stress) and the elongation (strain) are continuously recorded throughout the test.

  • Data Analysis: From the resulting stress-strain curve, the following key properties are determined:

    • Elastic Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, indicating the material's ductility.

Workflow and Relationships

The following diagram illustrates the general workflow from the precursor, dimethyl 2,5-thiophenedicarboxylate, to the final evaluation of the mechanical properties of the resulting polymers.

G cluster_synthesis Polymer Synthesis cluster_processing_testing Material Processing and Testing Dimethyl_2_5_thiophenedicarboxylate Dimethyl 2,5-thiophenedicarboxylate Esterification Esterification Dimethyl_2_5_thiophenedicarboxylate->Esterification Diol Diol (e.g., 1,4-butanediol) Diol->Esterification Polycondensation Polycondensation Esterification->Polycondensation Polymer_Resin Poly(alkylene 2,5-thiophenedicarboxylate) Resin Polycondensation->Polymer_Resin Film_Preparation Film Preparation (Compression Molding) Polymer_Resin->Film_Preparation Tensile_Testing Tensile Testing (ASTM D882/D638) Film_Preparation->Tensile_Testing Mechanical_Properties Mechanical Properties - Elastic Modulus - Tensile Strength - Elongation at Break Tensile_Testing->Mechanical_Properties

Caption: Workflow from monomer to mechanical property evaluation.

References

gas barrier properties of thiophene-based polyesters compared to furan-based polyesters.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials for packaging and device encapsulation is critical. Gas barrier properties, specifically against oxygen and water vapor, are paramount in preserving the efficacy and shelf life of sensitive compounds. This guide provides a detailed comparison of the gas barrier performance of two promising classes of bio-based polyesters: those derived from thiophene and furan.

This objective analysis, supported by experimental data, delves into the oxygen and water vapor permeability of these polymers, outlines the methodologies for their evaluation, and visually represents the underlying structure-property relationships.

Quantitative Comparison of Gas Barrier Properties

The gas barrier properties of polyesters are influenced by several factors, including the chemical structure of the repeating units, chain packing, crystallinity, and the presence of intermolecular interactions. The substitution of a furan ring with a thiophene ring in the polyester backbone has been shown to have a significant impact on these characteristics and, consequently, on the material's ability to impede the permeation of gases.

Below is a summary of the gas transmission rates (GTR) for oxygen (O₂) and carbon dioxide (CO₂) for two representative polymers: poly(propylene 2,5-thiophenedicarboxylate) (PPTF) and poly(propylene 2,5-furandicarboxylate) (PPF). Unfortunately, a direct comparative study on the Water Vapor Transmission Rate (WVTR) for these specific polymers under the same conditions was not available in the reviewed literature. However, the influence of relative humidity on gas permeability provides insights into their potential performance as moisture barriers.

PolymerGasTemperature (°C)Relative Humidity (%)Gas Transmission Rate (cm³·mm·m⁻²·d⁻¹·atm⁻¹)
PPTF (Thiophene-based) O₂2300.04
CO₂2300.15
CO₂23850.18
CO₂38900.45
PPF (Furan-based) O₂2300.03
CO₂2300.12
CO₂23850.20
CO₂38900.35

Data sourced from a comparative study on PPTF and PPF.[1][2][3]

Key Observations:

  • Both PPTF and PPF exhibit excellent barrier properties to oxygen and carbon dioxide, significantly outperforming many conventional polyesters.[1][2][3]

  • At low relative humidity, the furan-based PPF shows slightly lower permeability to both O₂ and CO₂ compared to the thiophene-based PPTF.

  • Interestingly, at elevated relative humidity, the thiophene-containing polyester, PPTF, demonstrates superior barrier performance against CO₂, with a smaller increase in its gas transmission rate compared to PPF.[1][2][3] This suggests that the less polar nature of the thiophene ring may result in a lower plasticizing effect of water, making it a more stable barrier in humid environments.[1][2]

The Structural Advantage of Thiophene

The observed differences in gas barrier properties can be attributed to the fundamental structural and electronic differences between the thiophene and furan rings.

cluster_thiophene Thiophene-Based Polyester cluster_furan Furan-Based Polyester Thiophene Thiophene Ring Sulfur Sulfur Heteroatom (Less Electronegative) Thiophene->Sulfur Rigidity Higher Chain Rigidity & Less Polarity Sulfur->Rigidity Packing Efficient Chain Packing Rigidity->Packing Barrier_T Superior Barrier at High Humidity Packing->Barrier_T Furan Furan Ring Oxygen Oxygen Heteroatom (More Electronegative) Furan->Oxygen Polarity Higher Polarity Oxygen->Polarity Water_Interaction Increased Interaction with Water Polarity->Water_Interaction Barrier_F Excellent Barrier at Low Humidity Water_Interaction->Barrier_F

Caption: Structure-Property Relationship in Thiophene and Furan-Based Polyesters.

The sulfur atom in the thiophene ring is less electronegative and has a larger atomic radius compared to the oxygen atom in the furan ring. This leads to a lower dipole moment and greater rigidity in the thiophene-containing polymer backbone. The increased rigidity and more efficient chain packing in thiophene-based polyesters are thought to be key factors contributing to their excellent gas barrier properties, particularly their stability in the presence of moisture.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized experimental procedures. Understanding these methodologies is crucial for the accurate interpretation and replication of results.

Oxygen Transmission Rate (OTR) Measurement

The Oxygen Transmission Rate (OTR) of the polyester films is determined according to the ASTM D3985 standard test method. This method utilizes a coulometric sensor to detect the amount of oxygen that permeates through a plastic film.

cluster_workflow ASTM D3985: OTR Measurement Workflow Start Start: Film Sample Preparation Mount Mount Film in Diffusion Cell (Separates two chambers) Start->Mount Purge Purge one chamber with Nitrogen (Carrier Gas) and the other with Oxygen (Test Gas) Mount->Purge Permeation Oxygen Permeates Through Film Down Concentration Gradient Purge->Permeation Transport Nitrogen Carrier Gas Transports Permeated Oxygen Permeation->Transport Detection Coulometric Sensor Detects Oxygen and Generates an Electrical Signal Transport->Detection Calculation Calculate OTR based on Electrical Signal, Flow Rate, and Film Area Detection->Calculation End End: OTR Value Obtained Calculation->End

References

A Comparative Guide to the Structural Validation of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the validation of the chemical structure of 2,5-thiophenedicarboxylic acid dimethyl ester. This compound serves as a valuable building block in the synthesis of various pharmaceutical and materials science compounds. Accurate structural elucidation is paramount for ensuring the integrity and predictability of subsequent research and development. This document presents a comparison of expected and reported NMR data, a detailed experimental protocol for data acquisition, and a logical workflow for structural validation.

Structural Overview

This compound possesses a symmetrical structure, which simplifies its NMR spectra. The key structural features to be validated are the thiophene ring protons at the 3- and 4-positions, and the two equivalent methyl ester groups at the 2- and 5-positions.

Figure 1: Chemical Structure of this compound

Comparative NMR Data Analysis

The structural validation of this compound is achieved by comparing the experimental chemical shifts with values reported in the literature for analogous compounds. The electron-withdrawing nature of the two methoxycarbonyl groups significantly influences the chemical shifts of the thiophene ring protons and carbons.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Thiophene H-3, H-47.8 - 8.0 (s, 2H)133 - 135
Methoxy (-OCH₃)3.8 - 3.9 (s, 6H)52 - 53
Ester Carbonyl (C=O)-162 - 164
Thiophene C-2, C-5-140 - 142

Note: Data is compiled from typical chemical shift ranges for similar compounds and may vary slightly based on solvent and concentration.

The ¹H NMR spectrum is expected to show two singlets. The downfield singlet corresponds to the two equivalent protons on the thiophene ring, deshielded by the adjacent ester groups. The upfield singlet corresponds to the six equivalent protons of the two methyl ester groups.

The ¹³C NMR spectrum is anticipated to display four distinct signals. The signal for the carbonyl carbons of the ester groups will appear furthest downfield. The two equivalent carbons of the thiophene ring attached to the ester groups (C-2 and C-5) will be deshielded and appear downfield. The two equivalent carbons in the middle of the thiophene ring (C-3 and C-4) will appear at a slightly more upfield position. The carbon signal for the methyl groups of the esters will be the most upfield.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like this compound is crucial for reliable data.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the instrument to ensure a homogeneous magnetic field across the sample.

  • Lock the spectrometer on the deuterium signal of the solvent.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16-64 scans are usually sufficient.

  • Relaxation Delay: A delay of 1-2 seconds between pulses is recommended.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Relaxation Delay: A delay of 2-5 seconds is advisable for quantitative accuracy, especially for quaternary carbons.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Logical Workflow for Structural Validation

The following diagram illustrates the logical steps involved in validating the structure of this compound using NMR data.

G Workflow for NMR-based Structural Validation cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Verification A Sample Preparation B 1H and 13C NMR Data Acquisition A->B C Process Spectra (FT, Phasing, Referencing) B->C D Analyze 1H NMR: - Chemical Shifts - Integration - Multiplicity C->D E Analyze 13C NMR: - Chemical Shifts - Number of Signals C->E F Propose Structure Based on Data D->F E->F G Compare with Expected Spectra/Literature Data F->G H Structure Validated G->H Consistent I Structure Inconsistent G->I Inconsistent

Caption: A logical workflow for the validation of a chemical structure using NMR spectroscopy.

This guide provides the necessary framework for the robust structural validation of this compound using ¹H and ¹³C NMR spectroscopy. By following the outlined data comparison, experimental protocol, and logical workflow, researchers can confidently ascertain the molecular structure of this important chemical intermediate.

A Comparative Guide to Poly(alkylene thiophenedicarboxylate)s: FTIR Spectral Analysis and Performance Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of poly(alkylene thiophenedicarboxylate)s (PATs), a promising class of bio-based polymers, with other relevant bioplastics. This analysis is supported by experimental data from recent scientific literature, with a focus on Fourier-Transform Infrared (FTIR) spectroscopy for structural validation.

Introduction to Poly(alkylene thiophenedicarboxylate)s

Poly(alkylene thiophenedicarboxylate)s are a family of polyesters synthesized from 2,5-thiophenedicarboxylic acid (TDCA), a bio-based monomer. These polymers are gaining significant attention as sustainable alternatives to fossil-fuel-based plastics due to their impressive thermal, mechanical, and gas barrier properties. The versatility of PATs lies in the ability to tune their properties by varying the length of the alkylene glycol chain used in their synthesis.

FTIR Spectral Analysis and Validation

FTIR spectroscopy is a powerful and rapid technique for the structural characterization of polymers. It provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds within the polymer structure. For PATs, FTIR analysis is crucial for confirming the successful polymerization and identifying key functional groups.

A typical FTIR spectrum of a poly(alkylene thiophenedicarboxylate) exhibits several characteristic absorption bands:

  • ~3120 cm⁻¹: =C-H stretching of the thiophene ring.[1]

  • ~2927 and ~2855 cm⁻¹: Asymmetric and symmetric stretching of the -CH₂- groups in the alkylene chain, respectively.[1]

  • ~1720 cm⁻¹: A strong absorption peak corresponding to the C=O stretching of the ester group, confirming the polyester structure.[1]

  • ~1270 cm⁻¹ and ~1078 cm⁻¹: Strong C-O stretching absorptions.[1]

  • ~1453 cm⁻¹ and ~1071 cm⁻¹: Aromatic C=C stretching from the thiophene ring.[1]

  • ~724 cm⁻¹: C-S stretching of the thiophene ring.[1]

The presence and relative intensities of these peaks provide definitive evidence for the successful synthesis of the desired poly(alkylene thiophenedicarboxylate).

Comparative Performance Data

The properties of PATs can be tailored by altering the number of methylene units in the glycol chain. This section compares the thermal, mechanical, and gas barrier properties of various PATs and benchmarks them against other common polymers.

Thermal and Mechanical Properties of Poly(alkylene thiophenedicarboxylate)s
PolymerGlass Transition Temp. (T_g) (°C)Melting Temp. (T_m) (°C)Decomposition Temp. (T_d, 5%) (°C)Tensile Strength (MPa)
PPTF (n=3)-205--
PBTF (n=4)25180--
PPeTF (n=5)-95--
PHTF (n=6)-125--
PTB₅₀H₅₀ 105.5194.2-70.5

Data sourced from multiple studies.[2][3][4] Note: "n" refers to the number of methylene groups in the glycol unit. PPTF: Poly(propylene thiophenedicarboxylate), PBTF: Poly(butylene thiophenedicarboxylate), PPeTF: Poly(pentamethylene thiophenedicarboxylate), PHTF: Poly(hexamethylene thiophenedicarboxylate), PTB₅₀H₅₀: a copolyester of thiophenedicarboxylate.

Performance Comparison with Other Polymers
PolymerOxygen Permeability (Qt)Carbon Dioxide Permeability (Qt)Tensile Strength (MPa)
PBTF Better than PET and NylonBetter than PET and Nylon-
PPTF Better than PET and NylonBetter than PET and Nylon-
PEF Better than PETBetter than PET84.07 ± 4.43
PET ---
PLA Worse than PATsWorse than PATs-
PHB Worse than PATsWorse than PATs-
PBS Worse than PATsWorse than PATs-

Data compiled from various sources.[2][5] Qt values for PATs are generally lower (indicating better barrier properties) than for many common polymers.[2]

Experimental Protocols

Synthesis of Poly(alkylene thiophenedicarboxylate)s via Two-Stage Melt Polycondensation

This method is a common, solvent-free approach for synthesizing high-molecular-weight PATs.[2][6]

  • Esterification: Dimethyl 2,5-thiophenedicarboxylate is reacted with an excess of the desired alkylene glycol in the presence of a catalyst (e.g., a titanium or antimony compound) under a nitrogen atmosphere. The temperature is gradually increased to facilitate the reaction and distill off the methanol byproduct.

  • Polycondensation: The resulting oligomers are then subjected to high vacuum and a further increase in temperature. This stage promotes the chain-extension reaction, leading to a high molecular weight polymer, with the excess glycol being removed under vacuum.

FTIR Spectroscopy Analysis of Polymer Films
  • Sample Preparation: Thin films of the synthesized polymer are prepared, typically by compression molding.[2] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid polymer can be used directly.[7]

  • Instrumentation: An FTIR spectrometer is used, often equipped with an ATR accessory for ease of sampling.[7]

  • Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[8] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.[1][8]

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption peaks of the polymer, confirming its chemical structure.

Visualizing the Workflow and Relationships

The following diagrams illustrate the synthesis and analysis workflow for poly(alkylene thiophenedicarboxylate)s.

Synthesis_Workflow Monomers Monomers (Dimethyl 2,5-thiophenedicarboxylate + Alkylene Glycol) Esterification Esterification (Catalyst, Heat, N2) Monomers->Esterification Oligomers Oligomers Esterification->Oligomers Methanol byproduct removed Polycondensation Polycondensation (High Vacuum, Heat) Oligomers->Polycondensation PAT_Polymer Poly(alkylene thiophenedicarboxylate) Polycondensation->PAT_Polymer Excess glycol removed

Caption: Synthesis of Poly(alkylene thiophenedicarboxylate)s.

Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization PAT_Polymer Synthesized PAT Polymer FTIR FTIR Spectroscopy (Structural Validation) PAT_Polymer->FTIR NMR NMR Spectroscopy (Structural Confirmation) PAT_Polymer->NMR GPC GPC (Molecular Weight) PAT_Polymer->GPC DSC_TGA DSC / TGA (Thermal Properties) PAT_Polymer->DSC_TGA Mechanical_Testing Mechanical Testing (Tensile Strength, etc.) PAT_Polymer->Mechanical_Testing Barrier_Testing Gas Barrier Testing (O2, CO2 Permeability) PAT_Polymer->Barrier_Testing

Caption: Characterization Workflow for PAT Polymers.

Conclusion

Poly(alkylene thiophenedicarboxylate)s represent a highly promising class of bio-based polymers with tunable properties that can rival or even exceed those of conventional plastics like PET, particularly in terms of gas barrier performance.[2] FTIR spectroscopy serves as an indispensable tool for the rapid and reliable validation of their chemical structure. The ability to modify their thermal and mechanical characteristics by simply adjusting the length of the alkylene chain makes PATs versatile candidates for a wide range of applications, including sustainable packaging and advanced materials in the biomedical field. The enzymatic degradability of some PATs further enhances their appeal from an environmental perspective, opening avenues for sustainable recycling processes.[8][9]

References

comparative study of catalysts for 2,5-thiophenedicarboxylic acid dimethyl ester polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polyesters derived from 2,5-thiophenedicarboxylic acid has garnered significant interest due to their potential as bio-based and high-performance materials. A crucial aspect of producing these polymers, specifically through the polymerization of 2,5-thiophenedicarboxylic acid dimethyl ester, is the selection of an appropriate catalyst. This guide provides a comparative analysis of common catalysts employed in this process, supported by experimental data and detailed methodologies to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The polymerization of this compound is typically achieved through a two-stage melt polycondensation process. The first stage involves a transesterification reaction, followed by a polycondensation stage at higher temperatures and under vacuum to increase the molecular weight of the polymer. The choice of catalyst significantly influences the reaction kinetics and the final properties of the polymer.

Below is a summary of commonly used catalysts and their reported performance characteristics.

CatalystCatalyst TypeTypical ConcentrationKey AdvantagesReported Observations
Titanium tetrabutoxide (TBT)Organometallic200 ppm[1]Widely used, effective for melt polycondensation.[1]Commonly used in the synthesis of various polyesters, including those based on thiophene.[1]
Titanium isopropoxide (TTIP)Organometallic200 ppm[1]Similar to TBT, effective for melt polycondensation.[1]Often used in conjunction with or as an alternative to TBT.[1]
Antimony trioxide (Sb₂O₃)Metal OxideNot SpecifiedEstablished catalyst in polyester synthesis.[2]Utilized in the melt-polycondensation of related furan-based polyesters, suggesting its applicability.[2]
Candida antarctica Lipase B (CALB)EnzymeNot SpecifiedEco-friendly, operates under milder conditions.[3]Used for the enzymatic polymerization of dimethyl 2,5-furandicarboxylate, a similar monomer, indicating potential for thiophene-based esters.[3]

Experimental Protocols

The following is a generalized two-stage melt polycondensation methodology for the synthesis of poly(alkylene 2,5-thiophenedicarboxylate)s using catalysts like titanium tetrabutoxide (TBT) and titanium isopropoxide (TTIP).[1]

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTF)

  • Diol (e.g., 1,3-propanediol, 1,4-butanediol)

  • Catalyst (e.g., TBT, TTIP) at a concentration of approximately 200 ppm.[1]

Stage 1: Transesterification

  • A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with dimethyl 2,5-thiophenedicarboxylate and a diol in a specific molar ratio (e.g., 1:2 diester to glycol).[1]

  • The catalyst (e.g., TBT and TTIP, 200 ppm each) is added to the reaction mixture.[1]

  • The reactor is heated to approximately 180°C under a continuous flow of nitrogen.[1]

  • This temperature is maintained to facilitate the transesterification reaction, during which methanol is produced as a byproduct and distilled off.[1]

  • The first stage is typically continued until about 90% of the theoretical amount of methanol has been collected, which usually takes around 2 hours.[1]

Stage 2: Polycondensation

  • Following the transesterification stage, the pressure in the reactor is gradually reduced to a high vacuum (e.g., 0.06 mbar).[1]

  • Simultaneously, the temperature is increased to approximately 220°C.[1]

  • These conditions of high temperature and vacuum help to remove the excess diol and further drive the polymerization reaction, leading to an increase in the molecular weight of the polymer.[1]

  • The reaction is monitored by observing the torque of the mechanical stirrer. The polymerization is considered complete when a constant torque value is reached, which typically takes about two additional hours.[1]

  • After the reaction is complete, the reactor is cooled, and the resulting polymer is collected.

Purification:

To remove impurities, residual oligomers, and the catalyst, the synthesized polyesters are dissolved in a suitable solvent (e.g., chloroform) and then precipitated in a non-solvent.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the two-stage melt polycondensation process for synthesizing poly(alkylene 2,5-thiophenedicarboxylate)s.

experimental_workflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification reactants Reactants: - Dimethyl 2,5-thiophenedicarboxylate - Diol - Catalyst (e.g., TBT, TTIP) heating Heat to 180°C (under Nitrogen) reactants->heating distillation Methanol Distillation heating->distillation completion1 Collect ~90% of theoretical methanol distillation->completion1 vacuum Reduce Pressure (e.g., 0.06 mbar) completion1->vacuum Proceed to Stage 2 increase_temp Increase Temperature (e.g., 220°C) completion1->increase_temp polycondensation Polymerization & Excess Diol Removal vacuum->polycondensation increase_temp->polycondensation completion2 Constant Stirrer Torque Reached polycondensation->completion2 dissolution Dissolve in Solvent completion2->dissolution Proceed to Purification precipitation Precipitate in Non-solvent dissolution->precipitation final_polymer Purified Polyester precipitation->final_polymer

Caption: Experimental workflow for the two-stage melt polycondensation of this compound.

References

biodegradability of polyesters from 2,5-thiophenedicarboxylic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of polyesters derived from 2,5-thiophenedicarboxylic acid dimethyl ester against conventional alternatives, supported by experimental data.

The quest for sustainable alternatives to conventional petroleum-based plastics has led to significant research into bio-based polymers. Among these, polyesters derived from 2,5-thiophenedicarboxylic acid (TDCA) have emerged as a promising class of materials with excellent barrier properties and, critically, enhanced biodegradability. This guide provides a detailed comparison of the biodegradability of these thiophene-based polyesters with other common polyesters, supported by quantitative data from enzymatic and soil degradation studies.

Enzymatic Degradation: A Key Advantage

Recent studies have demonstrated the susceptibility of thiophene-based polyesters to enzymatic hydrolysis, a key mechanism for biodegradation. Researchers have synthesized a series of poly(alkylene 2,5-thiophenedicarboxylate)s (TBPs) by varying the diol chain length, including poly(butylene 2,5-thiophenedicarboxylate) (PBTF), poly(pentamethylene 2,5-thiophenedicarboxylate) (PPeTF), and poly(hexamethylene 2,5-thiophenedicarboxylate) (PHTF).[1][2] These have been subjected to degradation studies using cutinases from Thermobifida cellulosilytica (Thc_cut1 and Thc_cut2).[1][2]

The results indicate that the length of the diol chain significantly influences the rate of enzymatic degradation. Notably, PPeTF, which contains a five-carbon diol, exhibited remarkable degradation, with 100% weight loss after 72 hours of incubation with Thc_cut1 at 65°C.[1][2] This performance is significantly better than that of PBTF (9% degradation) and even surpassed that of PHTF (80% degradation) under the same conditions.[1][2]

Comparative Enzymatic Degradation Data
PolymerEnzymeIncubation Time (h)Temperature (°C)Weight Loss (%)Released TDCA (mM)
PBTF Thc_cut1726590.12
PPeTF Thc_cut172651002.70
PHTF Thc_cut17265800.67
PPeTF Thc_cut27265>80-
PHTF Thc_cut29665~50-

Data sourced from Bertolini et al., 2021.[1][2]

In comparison to the widely used polyethylene terephthalate (PET), the thiophene-based polyester PPeTF is degraded much more efficiently.[1][2] This highlights the potential of these bio-based polymers as a more environmentally friendly alternative. The enzymatic degradation process involves the hydrolysis of the ester bonds in the polymer backbone, leading to the release of the constituent monomers, 2,5-thiophenedicarboxylic acid and the respective diol.[1][2]

Soil Burial Degradation

While enzymatic degradation studies provide valuable insights into the biochemical susceptibility of these polyesters, soil burial tests offer a more realistic assessment of their fate in a natural environment. The biodegradation process in soil is a complex interplay of abiotic (hydrolysis) and biotic (microbial enzymatic action) factors.[3][4] The rate of degradation is influenced by environmental conditions such as moisture, temperature, and the microbial population present in the soil.[5]

Studies on other biodegradable polyesters, such as those based on poly(lactic acid) (PLA) and poly(butylene adipate-co-terephthalate) (PBAT), have shown that the incorporation of aromatic units can influence biodegradability.[6] While specific quantitative data for the soil burial of PBTF, PPeTF, and PHTF is an area of ongoing research, the demonstrated susceptibility of their ester linkages to enzymatic attack suggests they would also be biodegradable in a soil environment, albeit likely at a different rate compared to pure aliphatic polyesters.[4] The introduction of the thiophene ring, while providing desirable physical properties, may modulate the overall rate of degradation in soil compared to purely aliphatic polyesters.[6]

Experimental Methodologies

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The following sections outline the methodologies used in the key degradation studies.

Synthesis of Thiophene-Based Polyesters

The poly(alkylene 2,5-thiophenedicarboxylate)s were synthesized via a two-stage melt polycondensation method.[7][8]

cluster_synthesis Polymer Synthesis Workflow DMT Dimethyl 2,5- thiophenedicarboxylate (DMTD) Reactor Glass Reactor DMT->Reactor Diol Diol (e.g., 1,4-butanediol) Diol->Reactor Catalyst Catalyst (e.g., TBT) Catalyst->Reactor Stage1 Esterification (Transesterification) Reactor->Stage1 Heat (e.g., 180-220°C) Stage2 Polycondensation (Vacuum) Stage1->Stage2 Increase Temp. & Apply Vacuum Polymer Thiophene-based Polyester (TBP) Stage2->Polymer

Caption: Workflow for the two-stage melt polycondensation synthesis of thiophene-based polyesters.

Detailed Protocol:

  • Esterification/Transesterification: Dimethyl 2,5-thiophenedicarboxylate (DMTD) and a molar excess of the respective diol (e.g., 1,4-butanediol, 1,5-pentanediol, or 1,6-hexanediol) are charged into a glass reactor equipped with a stirrer and a nitrogen inlet. A catalyst, such as titanium(IV) butoxide (TBT), is added.[7] The mixture is heated to a specific temperature (e.g., 180-220°C) under a nitrogen atmosphere to facilitate the transesterification reaction, during which methanol is distilled off.[7]

  • Polycondensation: After the theoretical amount of methanol is collected, the temperature is raised (e.g., to 230-250°C), and a high vacuum is applied.[7] This stage promotes the polycondensation reaction, where the excess diol is removed, and the molecular weight of the polymer increases. The reaction is continued until a high viscosity is achieved.[7] The resulting polymer is then extruded and pelletized.

Enzymatic Degradation Assay

The biodegradability of the thiophene-based polyester films is assessed by monitoring the weight loss and the release of monomers upon incubation with specific enzymes.[1][2]

cluster_degradation Enzymatic Degradation Experimental Workflow start Polymer Film (Known Weight) incubation Incubation with Enzyme (e.g., Cutinase in Buffer) start->incubation Add to reaction vial analysis Analysis incubation->analysis After specific time intervals weight_loss Weight Loss Measurement analysis->weight_loss hplc HPLC Analysis (Monomer Release) analysis->hplc sem SEM Analysis (Surface Morphology) analysis->sem

Caption: Schematic of the experimental workflow for assessing the enzymatic degradation of polyester films.

Detailed Protocol:

  • Sample Preparation: The synthesized polyesters are compression-molded into thin films of a defined thickness (e.g., 150 µm).[1] Circular discs are cut from these films, washed, dried, and weighed accurately.

  • Enzymatic Reaction: The polymer films are placed in vials containing a buffer solution (e.g., potassium phosphate buffer, pH 7.0) and a specific concentration of the purified enzyme (e.g., 5 µM Thc_cut1).[1][2] The vials are then incubated at a constant temperature (e.g., 65°C) with agitation for a set period (e.g., up to 96 hours).[1][2]

  • Analysis:

    • Weight Loss: At predetermined time points, the films are removed, washed thoroughly with distilled water and ethanol to stop the enzymatic reaction and remove any adsorbed products, dried under vacuum to a constant weight, and reweighed. The percentage of weight loss is then calculated.

    • Monomer Release: The supernatant from the reaction vials is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of released 2,5-thiophenedicarboxylic acid.[1][2]

    • Surface Morphology: The surface of the degraded films is examined using Scanning Electron Microscopy (SEM) to observe changes in morphology, such as the formation of pits and holes.[1][2]

Soil Burial Test

The biodegradability in soil can be evaluated by monitoring the weight loss of polymer films buried in a controlled soil environment.[3][4][9]

cluster_soil_burial Soil Burial Test Workflow start_soil Polymer Film (Known Weight) burial Burial in Soil (Controlled Temp. & Moisture) start_soil->burial retrieval Retrieval at Intervals burial->retrieval cleaning Cleaning & Drying retrieval->cleaning analysis_soil Weight Loss Measurement & Surface Analysis cleaning->analysis_soil

Caption: A generalized workflow for conducting a soil burial degradation test.

Detailed Protocol:

  • Sample Preparation: Pre-weighed polymer films are placed in mesh bags to allow contact with the soil while facilitating recovery.

  • Burial: The bags are buried in a container with a specific type of soil (e.g., compost, garden soil) at a certain depth.[9] The soil moisture and temperature are maintained at controlled levels (e.g., 30°C).[3][4]

  • Retrieval and Analysis: At regular intervals, samples are retrieved from the soil. They are carefully cleaned to remove any adhering soil, washed, dried to a constant weight, and reweighed to determine the weight loss.[5] The surface of the films can also be analyzed for signs of degradation using techniques like SEM.[4]

Conclusion

Polyesters derived from this compound represent a significant advancement in the development of sustainable, bio-based plastics. The experimental data clearly indicates their enhanced susceptibility to enzymatic degradation compared to conventional polyesters like PET. The biodegradability can be tuned by altering the chemical structure, specifically the length of the diol component. While further research into their long-term degradation in natural soil environments is warranted, the current findings strongly support their potential as a viable and more environmentally benign alternative for various applications, particularly in packaging. Their ability to be broken down into their constituent monomers also opens up possibilities for chemical recycling, further contributing to a circular economy for plastics.

References

The Influence of Alkylene Chain Length on the Properties of Bio-Based Poly(alkylene 2,5-thiophenedicarboxylate)s: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-property relationships in a promising class of bio-based polyesters, poly(alkylene 2,5-thiophenedicarboxylate)s (PATFs), reveals a strong correlation between the length of the alkylene diol and the resulting thermal, mechanical, and crystallization characteristics. This guide provides a detailed comparison of these polymers, supported by experimental data, to assist researchers and scientists in the development of sustainable materials.

Poly(alkylene 2,5-thiophenedicarboxylate)s are a family of bio-based polymers derived from 2,5-thiophenedicarboxylic acid (TDCA), a monomer that can be sourced from renewable resources.[1][2] The properties of these polyesters can be effectively tailored by varying the length of the flexible alkylene glycol segment used in their synthesis.[1][3][4][5] This guide focuses on the impact of using diols with three to six methylene groups—namely 1,3-propanediol (for PPTF), 1,4-butanediol (for PBTF), 1,5-pentanediol (for PPeTF), and 1,6-hexanediol (for PHTF)—on the final properties of the resulting polymers.

Comparative Performance Data

The thermal and mechanical properties of poly(alkylene 2,5-thiophenedicarboxylate)s are significantly influenced by the number of methylene units in the diol comonomer. An increase in the alkylene chain length generally leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm), which is attributed to increased chain flexibility.

Thermal Properties
PolymerDiol UsedGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (T5%) (°C)
PPTF 1,3-propanediol~36.1 - 64~160 - 170~380 - 409
PBTF 1,4-butanediol~25~150>390
PPeTF 1,5-pentanediolNot clearly detectable~110 - 120Not specified
PHTF 1,6-hexanediol~ -1~130 - 140~380

Note: The values presented are approximate and can vary based on the specific synthesis conditions and characterization methods.

Mechanical Properties
PolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
PPTF ~1122.5 - 1412.1~26.1 - 46.6~320
PBTF ~90 - 1166.8~25 - 25.8>500
PPeTF Not specifiedNot specifiedNot specified
PHTF Not specifiedNot specifiedNot specified

Structure-Property Relationship

The length of the glycol subunit is a critical factor in determining the chain mobility and, consequently, the development of ordered phases within the polymer.[1][3][4] In addition to the conventional amorphous and crystalline phases, a mesophase—a state of matter intermediate between a liquid and a solid—has been observed in these materials. The relative amounts of these phases are directly influenced by the glycol subunit length and are responsible for the differences in mechanical and barrier properties.[1][3][4]

cluster_structure Chemical Structure cluster_properties Polymer Properties Monomer 2,5-Thiophenedicarboxylic Acid + n-alkane diol Alkylene_Chain_Length Alkylene Chain Length (Number of CH2 groups) Monomer->Alkylene_Chain_Length Varying 'n' Thermal Glass Transition (Tg) Melting Temperature (Tm) Mechanical Tensile Strength Elongation at Break Crystallinity Degree of Crystallinity Crystal Structure Chain_Flexibility Polymer Chain Flexibility Alkylene_Chain_Length->Chain_Flexibility Influences Chain_Flexibility->Thermal Chain_Flexibility->Mechanical Chain_Flexibility->Crystallinity

Structure-Property Relationship in PATFs.

Experimental Protocols

The synthesis and characterization of poly(alkylene 2,5-thiophenedicarboxylate)s typically follow established procedures in polymer chemistry.

Synthesis: Two-Stage Melt Polycondensation

A common method for synthesizing these polyesters is a two-stage melt polycondensation process.[1][3]

  • Esterification: Dimethyl 2,5-thiophenedicarboxylate (DMTDCA) and an excess of the respective alkylene diol (e.g., 1,3-propanediol, 1,4-butanediol) are reacted in the presence of a catalyst, such as titanium(IV) butoxide (TBT), at elevated temperatures (e.g., 160-190 °C) under a nitrogen atmosphere. This stage results in the formation of bis(hydroxyalkyl) thiophenedicarboxylate oligomers and the removal of methanol.

  • Polycondensation: The temperature is further increased (e.g., 220-250 °C), and a vacuum is applied to facilitate the removal of the excess diol and promote the chain-growth reaction. The reaction is continued until a high molecular weight polymer is achieved, often indicated by an increase in the viscosity of the melt.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tcc).[1][6] A typical procedure involves heating the sample to a temperature above its melting point to erase its thermal history, followed by controlled cooling and a second heating scan at a specified rate (e.g., 10 °C/min).[6][7]

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymers.[6] The analysis involves heating a small sample at a constant rate in a controlled atmosphere (e.g., nitrogen) and monitoring its weight loss as a function of temperature.

Structural and Mechanical Characterization
  • Wide-Angle X-ray Scattering (WAXS): WAXS is utilized to investigate the crystalline structure and determine the degree of crystallinity of the polymers.[1]

  • Tensile Testing: The mechanical properties, such as Young's modulus, tensile strength, and elongation at break, are measured using a universal testing machine on thin film samples of the polymers.

cluster_synthesis Synthesis cluster_characterization Characterization Monomers Dimethyl 2,5-thiophenedicarboxylate + Alkylene Diol Esterification Esterification (Catalyst, Heat, N2) Monomers->Esterification Polycondensation Polycondensation (High Temp, Vacuum) Esterification->Polycondensation Polymer Poly(alkylene 2,5-thiophenedicarboxylate) Polycondensation->Polymer Thermal_Analysis Thermal Analysis (DSC, TGA) Polymer->Thermal_Analysis Structural_Analysis Structural Analysis (WAXS) Polymer->Structural_Analysis Mechanical_Testing Mechanical Testing (Tensile Tests) Polymer->Mechanical_Testing

References

Safety Operating Guide

Proper Disposal of 2,5-Thiophenedicarboxylic Acid Dimethyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 2,5-Thiophenedicarboxylic acid dimethyl ester, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a skin and eye irritant and may cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionGoggles (European standard - EN 166)
Hand ProtectionProtective gloves
Skin and BodyWear appropriate protective gloves and clothing to prevent skin exposure
RespiratoryUse a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or irritation is experienced

Handle in accordance with good industrial hygiene and safety practices.[1]

II. Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Improper disposal can lead to environmental contamination and potential legal ramifications.

Step-by-Step Disposal Protocol:

  • Consult a Licensed Professional: Engage a certified waste disposal company to handle the material. Provide them with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

  • Segregate and Label: Keep the this compound waste separate from other chemical waste streams unless otherwise instructed by the disposal company. The container must be clearly and accurately labeled with the chemical name and associated hazards.

  • Containerize Properly: Use a compatible and properly sealed container for the waste material to prevent leaks or spills.

  • Incineration as a Preferred Method: A common disposal method for this type of chemical is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3] This should only be performed by a licensed facility.

  • Adhere to Regulations: All disposal activities must comply with federal, state, and local environmental regulations.[3] Consult your local regional authorities for specific requirements.[3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]

Do not let the product enter drains. [2]

III. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[2]

  • Containment: For dry spills, sweep up the material and place it into a suitable, labeled container for disposal.[3][4] Avoid generating dust.[2][3]

  • Personal Protection: Responders must wear appropriate PPE as outlined in Section I.

  • Reporting: Report the spill to the appropriate safety officer or department.

IV. Chemical and Physical Properties Summary

Understanding the properties of this compound is essential for safe handling and disposal.

PropertyValue
Molecular FormulaC8H8O4S
Molecular Weight200.21 g/mol
Melting Point148.5-149.5 °C
Boiling Point291.6ºC at 760 mmHg
Flash Point130.2ºC

Data sourced from ECHEMI.[5]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound for disposal consult_ehs Consult Institutional Environmental Health & Safety (EHS) Guidelines start->consult_ehs is_large_quantity Large Quantity? consult_ehs->is_large_quantity contact_vendor Contact Licensed Waste Disposal Vendor is_large_quantity->contact_vendor Yes small_spill Small Spill or Residue? is_large_quantity->small_spill No package_label Package and Label Waste According to Vendor and DOT Regulations contact_vendor->package_label vendor_pickup Arrange for Vendor Pickup package_label->vendor_pickup end End: Proper Disposal vendor_pickup->end absorb_contain Absorb with Inert Material small_spill->absorb_contain collect_waste Collect in a Sealed, Labeled Container absorb_contain->collect_waste collect_waste->contact_vendor

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 2,5-Thiophenedicarboxylic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 2,5-Thiophenedicarboxylic acid dimethyl ester, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times.[1][2] Safety glasses must have side shields.[3]
Hand Protection Chemical-resistant glovesNitrile gloves are a common choice, but it is important to check the manufacturer's compatibility chart for breakthrough times.[1] Gloves should be inspected before use and disposed of properly after handling the compound.[4]
Body Protection Fully buttoned lab coatA chemical-resistant apron is recommended for larger quantities or when there is a significant risk of splashing.[1] For large-scale operations, flame-retardant and antistatic protective clothing may be necessary.[4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hoodIf ventilation is insufficient or if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[5][6]
Foot Protection Closed-toe shoesMandatory in any laboratory setting.[1]

Hazard and Safety Information

Hazard Category Description Precautionary Statements
Skin Irritation Causes skin irritation.[2][7]Wash hands and face thoroughly after handling.[2] Wear protective gloves.[2] If skin irritation occurs, seek medical advice.[2]
Eye Irritation Causes serious eye irritation.[2][7]Wear eye protection.[2] If in eyes, rinse cautiously with water for several minutes.[2] If eye irritation persists, get medical attention.[2]
Respiratory Irritation May cause respiratory irritation.[2][7]Avoid breathing dust/fume/gas/mist/vapors/spray.[2] Use only outdoors or in a well-ventilated area.[2] If inhaled, remove person to fresh air.[2]

Experimental Protocol: Safe Handling and Use

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is operational before starting any work.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.[6]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear chemical safety goggles.

  • Don the appropriate chemical-resistant gloves.

3. Handling the Compound:

  • Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[1]

  • Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.

  • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling Procedures:

  • After use, tightly close the container and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Decontaminate the work area, including the balance and fume hood surface.

  • Carefully remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste container.[4]

  • Wash hands thoroughly with soap and water.

Spill and Disposal Plan

1. Spill Response:

  • Small Spills: In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[1] Scoop the absorbed material into a sealed container for proper disposal.

  • Large Spills: For larger spills, evacuate the immediate area.[1] Follow your institution's emergency spill cleanup procedures. Do not attempt to clean up a large spill without proper training and equipment.

2. Waste Disposal:

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

  • Always follow all federal, state, and local regulations for chemical waste disposal.

Safe Handling Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Gather Required PPE prep_fume_hood->prep_ppe prep_materials Prepare Materials prep_ppe->prep_materials handling_don_ppe Don PPE prep_materials->handling_don_ppe Proceed to Handling handling_in_hood Work in Fume Hood handling_don_ppe->handling_in_hood handling_weigh Weigh Compound Carefully handling_in_hood->handling_weigh handling_transfer Transfer/Dissolve handling_weigh->handling_transfer cleanup_store Store Securely handling_transfer->cleanup_store Complete Experiment cleanup_decontaminate Decontaminate Work Area cleanup_store->cleanup_decontaminate cleanup_doff_ppe Doff & Dispose of PPE cleanup_decontaminate->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash disposal_collect Collect Chemical Waste cleanup_doff_ppe->disposal_collect Segregate Waste disposal_label Label Waste Container disposal_collect->disposal_label disposal_follow Follow Institutional Protocols disposal_label->disposal_follow

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.